4-Bromo-2-ethoxypyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-ethoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-2-10-7-5-6(8)3-4-9-7/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHPRAYURZWKYAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CC(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376304 | |
| Record name | 4-bromo-2-ethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57883-26-8 | |
| Record name | 4-bromo-2-ethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Bromo-2-ethoxypyridine: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Overview of the Chemical Properties, Structure, and Synthetic Methodologies of a Key Building Block in Medicinal Chemistry.
Introduction
4-Bromo-2-ethoxypyridine is a halogenated pyridine derivative that serves as a versatile intermediate in organic synthesis. Its unique electronic properties, arising from the presence of an electron-withdrawing bromine atom and an electron-donating ethoxy group on the pyridine ring, make it a valuable precursor for the synthesis of a wide range of more complex molecules. This technical guide provides a comprehensive overview of the chemical properties, structural features, and potential synthetic routes for this compound, tailored for researchers, scientists, and professionals in the field of drug development. While specific biological activity for the title compound is not extensively documented, its utility as a scaffold in the synthesis of biologically active compounds is well-established.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a pyridine ring substituted at the 4-position with a bromine atom and at the 2-position with an ethoxy group.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | |
| CAS Number | 57883-26-8 | [1] |
| Molecular Formula | C7H8BrNO | [1] |
| Molecular Weight | 202.05 g/mol | [1] |
| Canonical SMILES | CCOC1=NC=CC(=C1)Br | [2] |
| InChI Key | XHPRAYURZWKYAV-UHFFFAOYSA-N | [2] |
| Physical Form | Liquid or Solid | |
| Boiling Point | 221.2°C at 760 mmHg | [3] |
| Density | 1.5 ± 0.1 g/cm³ | [3] |
| Melting Point | No data available | [4] |
| Solubility | No data available | [4] |
| Storage | Inert atmosphere, 2-8°C | [1] |
Experimental Protocols
Proposed Synthesis Route 1: Nucleophilic Aromatic Substitution
This approach would involve the reaction of a di-halogenated pyridine with sodium ethoxide.
Reaction: 4-Bromo-2-fluoropyridine + Sodium Ethoxide → this compound + Sodium Fluoride
Experimental Procedure (Proposed):
-
Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve metallic sodium (1.1 equivalents) in absolute ethanol (a sufficient volume to ensure complete dissolution and subsequent reaction) under a nitrogen atmosphere.
-
Reaction: To the freshly prepared sodium ethoxide solution, add 4-bromo-2-fluoropyridine (1.0 equivalent) dropwise at room temperature.
-
Heating and Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and carefully quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield this compound.
Proposed Synthesis Route 2: Sandmeyer-type Reaction
This classic method for introducing a halide into an aromatic ring could be adapted for this compound, starting from the corresponding aminopyridine.
Reaction: 4-Amino-2-ethoxypyridine → [Diazonium Salt] → this compound
Experimental Procedure (Proposed):
-
Diazotization: Dissolve 4-amino-2-ethoxypyridine (1.0 equivalent) in an aqueous solution of hydrobromic acid (HBr). Cool the mixture to 0-5°C in an ice bath. Add a solution of sodium nitrite (NaNO2) (1.1 equivalents) in water dropwise, maintaining the temperature below 5°C. Stir the mixture for 30-60 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Bromination: In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr. Add the cold diazonium salt solution to the CuBr solution portion-wise, allowing for the evolution of nitrogen gas.
-
Work-up: After the addition is complete and gas evolution has ceased, warm the reaction mixture to room temperature and then heat gently (e.g., 50-60°C) for a short period to ensure complete decomposition of the diazonium salt. Cool the mixture and neutralize with a base (e.g., sodium hydroxide or sodium carbonate).
-
Extraction and Purification: Extract the product with an organic solvent, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by vacuum distillation or column chromatography.
Role in Drug Discovery and Development
While this compound itself is not reported to have specific biological activities, its structural motif is a key component in a variety of biologically active molecules. As a functionalized pyridine, it serves as a valuable building block for creating libraries of compounds for high-throughput screening in drug discovery programs. The bromine atom provides a reactive handle for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse substituents at the 4-position. The ethoxy group at the 2-position can influence the solubility, metabolic stability, and target-binding properties of the final compounds.
The following diagram illustrates a generalized workflow for the utilization of a chemical building block like this compound in a typical drug discovery and development pipeline.
Caption: A generalized workflow illustrating the role of a chemical building block.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the synthesis of novel compounds for pharmaceutical and materials science applications. While comprehensive data on its physical properties and specific biological activity are limited, its structural features make it an attractive starting material for the generation of diverse molecular architectures. The proposed synthetic methodologies, based on well-established chemical transformations, provide a solid foundation for its preparation in a laboratory setting. Further research into the reactivity and applications of this compound is warranted to fully exploit its potential in the development of new and innovative chemical entities.
References
Synthesis of 4-Bromo-2-ethoxypyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a proposed synthetic route for 4-Bromo-2-ethoxypyridine, a valuable heterocyclic building block in pharmaceutical and materials science research. The synthesis is based on the well-established Sandmeyer reaction, a reliable method for the introduction of a halide onto an aromatic ring. This document outlines the probable reaction pathway, a detailed experimental protocol, and key reaction parameters.
Core Synthesis Pathway
The most plausible and efficient synthesis of this compound involves a two-step process commencing from 2-ethoxypyridine. The initial step is the nitration of 2-ethoxypyridine to yield 2-ethoxy-4-nitropyridine. This intermediate is then reduced to 2-ethoxy-4-aminopyridine. The final step is a Sandmeyer-type reaction involving the diazotization of the amino group followed by a copper-catalyzed bromination.
Alternatively, and more directly if the starting material is available, the synthesis can commence from 2-ethoxy-4-aminopyridine. This guide will focus on the latter, more direct, Sandmeyer reaction step.
Experimental Protocol: Sandmeyer-Type Reaction
This protocol is adapted from the highly analogous synthesis of 4-Bromo-2-methoxypyridine and is expected to provide good yields of the target compound.[1]
Materials:
-
2-ethoxy-4-aminopyridine
-
48% Hydrobromic acid (HBr)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Diethyl ether (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Diazotization:
-
In a reaction vessel equipped with a stirrer and a cooling bath, dissolve 2-ethoxy-4-aminopyridine in 48% hydrobromic acid.
-
Cool the solution to between -5 °C and 0 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 0 °C.
-
Stir the resulting diazonium salt solution at this temperature for 30-60 minutes.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.
-
Cool this solution to 0 °C.
-
Slowly add the previously prepared diazonium salt solution to the copper(I) bromide solution. Vigorous nitrogen evolution should be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification:
-
Quench the reaction by carefully adding a saturated sodium bicarbonate solution until the mixture is neutral or slightly basic.
-
Extract the aqueous layer with diethyl ether (or another suitable organic solvent) multiple times.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude this compound.
-
Further purification can be achieved by column chromatography or distillation under reduced pressure.
-
Data Presentation
The following table summarizes the key quantitative data for the analogous synthesis of 4-Bromo-2-methoxypyridine, which can be used as a benchmark for the synthesis of this compound.[1]
| Parameter | Value |
| Starting Material | 2-methoxy-4-aminopyridine |
| Yield | ~95% |
| Purity | High (as determined by NMR) |
| Reaction Temperature | -10°C to Room Temperature |
| Reaction Time | Diazotization: ~30 min, Sandmeyer: 16 hours |
Mandatory Visualizations
Logical Workflow for the Synthesis of this compound
Caption: Proposed synthesis pathway for this compound.
Signaling Pathway Diagram of the Sandmeyer Reaction
Caption: Generalized mechanism of the Sandmeyer reaction.
References
An In-depth Technical Guide to 4-Bromo-2-ethoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 4-Bromo-2-ethoxypyridine, a halogenated pyridine derivative of interest in medicinal and materials chemistry. The presence of a bromine atom and an ethoxy group on the pyridine ring makes it a versatile building block for the synthesis of more complex molecules.
Nomenclature
Chemical and Physical Properties
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C7H8BrNO | [1][2][3] |
| Molecular Weight | 202.05 g/mol | [2][3] |
| Melting Point | 5.5-7 °C | [2] |
| Boiling Point | 221.2 ± 20.0 °C | [2] |
| InChI Key | XHPRAYURZWKYAV-UHFFFAOYSA-N | [3] |
| Canonical SMILES | CCOC1=NC=CC(=C1)Br | [3] |
Experimental Protocols
While a specific protocol for the synthesis of this compound was not found, a common method for the preparation of analogous 4-bromo-2-alkoxypyridines involves a Sandmeyer-type reaction starting from the corresponding 2-alkoxy-4-aminopyridine. The following is a representative protocol adapted from the synthesis of 4-Bromo-2-methoxypyridine, which can be modified for the synthesis of the target compound.[4]
Synthesis of this compound via Sandmeyer-Type Reaction
This procedure outlines the diazotization of 2-ethoxy-4-aminopyridine followed by displacement with a bromide ion.
Materials:
-
2-ethoxy-4-aminopyridine
-
48% Hydrobromic acid (HBr)
-
Sodium nitrite (NaNO2)
-
Dry ice
-
Acetone
-
4 M Sodium hydroxide (NaOH) solution
-
Methyl tert-butyl ether (MTBE)
-
Anhydrous magnesium sulfate (MgSO4)
-
Deionized water
Procedure:
-
Diazotization:
-
In a suitable reaction vessel, mix 2-ethoxy-4-aminopyridine with a 48% hydrobromic acid solution.
-
Cool the mixture to -10°C using a dry ice/acetone bath.
-
Prepare a pre-cooled aqueous solution of sodium nitrite.
-
Add the sodium nitrite solution dropwise to the reaction mixture over a period of 30 minutes, ensuring the temperature is maintained at -10°C.
-
-
Reaction:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
-
Stir the mixture for 16 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation:
-
Once the reaction is complete, carefully add a 4 M sodium hydroxide solution to neutralize the acid.
-
Extract the aqueous mixture with methyl tert-butyl ether (3 x 150 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude this compound can be further purified by column chromatography or distillation.
-
Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Potential Applications
Halogenated pyridines such as this compound are valuable intermediates in organic synthesis. The bromine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) to introduce a wide variety of functional groups, enabling the construction of complex molecular architectures for applications in pharmaceuticals and agrochemicals.
References
4-Bromo-2-ethoxypyridine molecular weight and formula
An In-Depth Technical Guide to 4-Bromo-2-ethoxypyridine
This technical guide provides a comprehensive overview of this compound, a halogenated pyridine derivative of interest to researchers and professionals in drug development and chemical synthesis. This document outlines its core physicochemical properties, provides a detailed experimental protocol for a closely related analogue, and presents a logical workflow for its synthesis.
Core Properties of this compound
This compound is a substituted pyridine ring, a structural motif commonly found in pharmaceuticals and other biologically active compounds. Its properties make it a useful intermediate in organic synthesis.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 57883-26-8 | [1][2] |
| Chemical Formula | C₇H₈BrNO | [1][2] |
| Molecular Weight | 202.05 g/mol | [2][3] |
| Purity | ≥98.00% | [2] |
| Canonical SMILES | CCOC1=NC=CC(=C1)Br | [2] |
| InChI Key | XHPRAYURZWKYAV-UHFFFAOYSA-N | [2] |
| Storage | Store in a cool, dry, well-ventilated area | [2] |
Synthetic Protocols
Efficient Synthesis of 4-Bromo-2-methoxypyridine via Sandmeyer Reaction[4]
This protocol details the synthesis of 4-Bromo-2-methoxypyridine from 4-aminopyridine, achieving a high yield through careful control of reaction conditions.[4]
Materials:
-
4-aminopyridine
-
48% Hydrobromic acid solution
-
Sodium nitrite
-
Dry ice
-
Acetone
-
4 M Sodium hydroxide solution
-
Methyl tert-butyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
A mixture of 10.1 g of 4-aminopyridine and 165 mL of 48% hydrobromic acid solution is prepared.
-
The mixture is cooled to -10°C using a dry ice and acetone bath.[4]
-
A pre-cooled solution of sodium nitrite (7.04 g dissolved in water to a total volume of 165 mL) is added dropwise over 30 minutes, maintaining the temperature at -10°C.[4]
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred for 16 hours.[4]
-
Reaction completion is monitored by Thin Layer Chromatography (TLC).
-
The reaction mixture is then neutralized with 400 mL of 4 M sodium hydroxide solution.
-
The product is extracted with methyl tert-butyl ether (3 x 150 mL).[4]
-
The combined organic layers are dried over anhydrous magnesium sulfate.
-
The solvent is removed by evaporation under reduced pressure to yield the final product, a pale yellow liquid.[4]
This optimized protocol has been reported to increase the yield of 4-Bromo-2-methoxypyridine to 95%.[4]
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of 4-Bromo-2-methoxypyridine, a representative workflow for similar substituted pyridines.
Caption: Synthesis workflow for 4-Bromo-2-methoxypyridine.
References
An In-depth Technical Guide to 4-Bromo-2-ethoxypyridine: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-2-ethoxypyridine is a halogenated pyridine derivative of significant interest in medicinal chemistry and organic synthesis. Its structural features, including the reactive bromine atom and the electron-donating ethoxy group on the pyridine ring, make it a valuable building block for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its synthesis by analogy to similar compounds, and an exploration of its expected reactivity.
Core Physical and Chemical Properties
Quantitative data for this compound is summarized in the table below. It is important to note that while some data is directly available, other properties have been estimated based on the closely related and well-characterized analogue, 4-Bromo-2-methoxypyridine.
| Property | Value | Source/Notes |
| Molecular Formula | C₇H₈BrNO | [1][2] |
| Molecular Weight | 202.05 g/mol | [1][2] |
| CAS Number | 57883-26-8 | [1][2] |
| Appearance | Likely a liquid or low-melting solid | Estimated from 4-Bromo-2-methoxypyridine |
| Melting Point | Not available | Data for 4-Bromo-2-methoxypyridine is 25-26 °C |
| Boiling Point | Not available | Data for 4-Bromo-2-methoxypyridine is 87 °C at 15 mmHg[3] |
| Density | Not available | - |
| Solubility | Likely soluble in common organic solvents | Estimated from general properties of similar compounds |
| Purity | Typically >98% | [2] |
Synthesis of this compound
Proposed Synthesis via Sandmeyer-Type Reaction (by Analogy)
This protocol is adapted from the synthesis of 4-Bromo-2-methoxypyridine.[4]
Starting Material: 2-Ethoxy-4-aminopyridine
Reagents:
-
48% Hydrobromic acid (HBr)
-
Sodium nitrite (NaNO₂)
-
Dry ice/acetone bath
-
Sodium hydroxide (NaOH) solution
-
Methyl tert-butyl ether (MTBE) or other suitable organic solvent
-
Anhydrous magnesium sulfate (MgSO₄)
Experimental Protocol:
-
Cool a solution of 48% hydrobromic acid to -10 °C using a dry ice/acetone bath.
-
Slowly add 2-ethoxy-4-aminopyridine to the cooled HBr solution with stirring.
-
Prepare a pre-cooled aqueous solution of sodium nitrite.
-
Add the sodium nitrite solution dropwise to the reaction mixture, maintaining the temperature below -5 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours or overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully neutralize the reaction mixture with a concentrated sodium hydroxide solution.
-
Extract the aqueous layer with an organic solvent such as methyl tert-butyl ether.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.
Synthesis from 2-Chloropyridine (Patent Method)
A patent describes a five-step synthesis starting from 2-chloropyridine, involving nitrogen oxidation, etherification, nitration, bromination, and deoxidation.[5]
Experimental Workflow:
Chemical Reactivity
The reactivity of this compound is primarily dictated by the pyridine ring's electron-deficient nature and the presence of a good leaving group (bromine) at the 4-position. The 2-ethoxy group acts as an electron-donating group, which can influence the regioselectivity and rate of reactions. Key reactions include nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring is activated towards nucleophilic attack, particularly at the 2- and 4-positions. The bromine atom at the 4-position is susceptible to displacement by various nucleophiles.
General Reaction Scheme:
Transition-Metal-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide range of derivatives.
Example: Suzuki Cross-Coupling
This reaction allows for the formation of a new carbon-carbon bond by coupling with an organoboron compound.
Experimental Protocol (General):
-
To a reaction vessel, add this compound, a boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or Cs₂CO₃).
-
Add a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water).
-
Degas the mixture and heat under an inert atmosphere until the reaction is complete (monitored by TLC or GC-MS).
-
After cooling, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the product by column chromatography.
Spectroscopic Data (Predicted)
No experimental spectra for this compound were found. The following are predicted spectroscopic characteristics based on its structure and data from analogous compounds.
1H NMR Spectroscopy
The 1H NMR spectrum is expected to show signals corresponding to the three aromatic protons on the pyridine ring and the protons of the ethoxy group. The chemical shifts will be influenced by the electronegativity of the bromine atom and the electron-donating nature of the ethoxy group.
Predicted Chemical Shifts (in CDCl₃):
-
Aromatic protons: δ 6.5-8.0 ppm
-
-OCH₂- protons: δ 4.2-4.5 ppm (quartet)
-
-CH₃ protons: δ 1.3-1.5 ppm (triplet)
13C NMR Spectroscopy
The 13C NMR spectrum should display seven distinct signals corresponding to the five carbons of the pyridine ring and the two carbons of the ethoxy group.
Predicted Chemical Shifts (in CDCl₃):
-
C-Br: δ ~120-130 ppm
-
C-OEt: δ ~160-165 ppm
-
Other aromatic carbons: δ ~110-150 ppm
-
-OCH₂-: δ ~60-65 ppm
-
-CH₃: δ ~14-16 ppm
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the C-H, C=C, C=N, and C-O bonds within the molecule.
Predicted Absorption Bands:
-
Aromatic C-H stretch: ~3000-3100 cm⁻¹
-
Aliphatic C-H stretch: ~2850-3000 cm⁻¹
-
C=C and C=N ring stretching: ~1400-1600 cm⁻¹
-
C-O stretch: ~1000-1300 cm⁻¹
-
C-Br stretch: ~500-650 cm⁻¹
Mass Spectrometry (MS)
The mass spectrum will exhibit a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes). Fragmentation may involve the loss of the ethoxy group, the bromine atom, or other small molecules.
Predicted Fragmentation:
-
[M]⁺ and [M+2]⁺: m/z 201 and 203
-
[M-C₂H₅]⁺: Loss of the ethyl group
-
[M-OC₂H₅]⁺: Loss of the ethoxy group
-
[M-Br]⁺: Loss of the bromine atom
Applications in Drug Development
This compound serves as a key intermediate in the synthesis of various biologically active compounds. Its utility is demonstrated in its use as a reactant for preparing 2-Aryl or heteroaryl indole derivatives, which have shown potential as ASIC channel modulators for treating pain and bone diseases.[6] The versatility of the bromo- and ethoxy- substituted pyridine core allows for the generation of diverse chemical libraries for screening against various therapeutic targets.
Safety and Handling
This compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Based on data for similar compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[7] It is advisable to store the compound in a cool, dry place under an inert atmosphere.[1]
Conclusion
This compound is a valuable and versatile building block in organic synthesis with significant potential in drug discovery and materials science. While some of its physical and chemical properties are not yet fully documented, a strong understanding of its characteristics can be inferred from closely related analogs. The synthetic routes and reactivity patterns outlined in this guide provide a solid foundation for researchers to utilize this compound in their synthetic endeavors. Further experimental investigation is warranted to fully elucidate the properties and reactivity of this important chemical intermediate.
References
- 1. 57883-26-8|this compound|BLD Pharm [bldpharm.com]
- 2. This compound [acrospharma.co.kr]
- 3. fishersci.com [fishersci.com]
- 4. Page loading... [guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. 4-Bromo-2-methoxypyridine | 100367-39-3 [chemicalbook.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
An In-depth Technical Guide to the Safety and Handling of 4-Bromo-2-ethoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety information and handling precautions for 4-Bromo-2-ethoxypyridine (CAS No. 57883-26-8). The information presented herein is compiled from available safety data sheets and scientific literature. Where specific data for this compound is unavailable, information from closely related structural analogs such as 4-Bromo-2-methoxypyridine and other substituted pyridines has been utilized to provide a thorough safety overview. It is imperative that this compound be handled only by qualified personnel who are trained in laboratory safety and are aware of the potential hazards.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound and its close analog, 4-Bromo-2-methoxypyridine, is presented below.
| Property | This compound | 4-Bromo-2-methoxypyridine |
| CAS Number | 57883-26-8 | 100367-39-3 |
| Molecular Formula | C₇H₈BrNO | C₆H₆BrNO |
| Molecular Weight | 202.05 g/mol | 188.02 g/mol |
| Appearance | No Data Available | Pale yellow liquid |
| Boiling Point | No Data Available | No Data Available |
| Melting Point | No Data Available | No Data Available |
| Density | No Data Available | No Data Available |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The following table summarizes the GHS hazard classifications based on available data for the compound and its close analogs.
| Hazard Class | GHS Classification | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |
| Specific Target Organ Toxicity - Single Exposure | Category 3 (Respiratory system) | H335: May cause respiratory irritation |
| Flammable Liquids | Category 4 | H227: Combustible liquid |
Signal Word: Danger
Hazard Pictograms:
Handling and Storage Precautions
Proper handling and storage are crucial to minimize the risks associated with this compound.
Handling
-
Engineering Controls: Work in a well-ventilated area, preferably in a certified chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, and closed-toe shoes.
-
Respiratory Protection: If working outside a fume hood or if aerosols may be generated, use a NIOSH-approved respirator with an appropriate cartridge.
-
-
Hygiene Practices: Avoid contact with eyes, skin, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.
-
Store away from heat, sparks, and open flames.
First Aid Measures
In case of exposure, follow these first aid measures immediately:
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Experimental Protocols
Illustrative Synthesis of this compound
The following is a plausible experimental protocol for the synthesis of this compound, adapted from a procedure for the synthesis of 4-Bromo-2-methoxypyridine. This protocol should be performed with strict adherence to all safety precautions outlined in this guide.
Materials:
-
2-Ethoxy-4-aminopyridine
-
48% Hydrobromic acid
-
Sodium nitrite
-
Sodium hydroxide
-
Methyl tert-butyl ether (MTBE)
-
Anhydrous magnesium sulfate
-
Dry ice
-
Acetone
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, combine 2-ethoxy-4-aminopyridine with 48% hydrobromic acid.
-
Cool the mixture to -10°C using a dry ice/acetone bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below -5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully neutralize the mixture with a 4 M sodium hydroxide solution.
-
Extract the aqueous layer with methyl tert-butyl ether.
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or distillation.
Safe Handling Workflow in a Research Setting
The following workflow outlines the key steps for safely handling this compound in a laboratory environment.
A Technical Guide to 4-Bromo-2-ethoxypyridine for Researchers and Drug Development Professionals
An In-depth Overview of the Commercial Availability, Synthesis, and Physicochemical Properties of a Key Building Block in Medicinal Chemistry.
Introduction
4-Bromo-2-ethoxypyridine is a halogenated pyridine derivative of significant interest to researchers and professionals in the fields of pharmaceutical sciences and drug discovery. Its molecular structure, featuring a pyridine ring substituted with a bromine atom at the 4-position and an ethoxy group at the 2-position, renders it a versatile synthetic intermediate. The bromine atom serves as a convenient handle for a variety of cross-coupling reactions, enabling the facile introduction of diverse molecular fragments. This technical guide provides a comprehensive overview of the commercial availability, detailed synthetic methodologies, and key physicochemical properties of this compound, aiming to facilitate its effective utilization in research and development.
Commercial Availability
This compound, identified by the CAS Number 57883-26-8, is commercially available from several chemical suppliers. For researchers requiring this key building block, a summary of prominent vendors is provided below. Purity levels for commercially available this compound are typically around 98%. It is recommended to store the compound under an inert atmosphere at 2-8°C.[1]
| Supplier | Purity | Available Quantities |
| Acros Pharmatech | ≥ 98.00% | 1g, 5g, 10g, Bulk |
| BLD Pharm | --- | Inquire for details |
| CymitQuimica | --- | Inquire for details |
Table 1: Commercial Suppliers of this compound.
Synthesis of this compound
A plausible and detailed synthetic route for this compound can be adapted from patented methodologies for related 2-alkoxy-4-substituted pyridine derivatives. The synthesis can be conceptualized as a two-step process starting from a suitable precursor, such as 4-nitro-2-ethoxypyridine-N-oxide.
Experimental Protocol
Step 1: Bromination
In a 500 mL three-necked flask equipped with a reflux condenser, 4-nitro-2-ethoxypyridine-N-oxide is dissolved in 400 mL of acetic acid. To this solution, 50 mL of acetyl bromide is added dropwise. The reaction mixture is then stirred and heated to reflux. The progress of the bromination reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled and concentrated to dryness. The resulting solid is collected by suction filtration, washed three times with distilled water, and dried to yield this compound with a purity of >97%.[2]
Step 2: Deoxygenation
The this compound-N-oxide obtained from the previous step is subjected to deoxygenation. While the specific patent describes a "Denitrogenation oxygen step" using PCl3 for a similar compound, this step would be a deoxygenation for the N-oxide. A typical procedure would involve refluxing the N-oxide in a suitable solvent with a deoxygenating agent like phosphorus trichloride (PCl3). The reaction mixture is then carefully poured into ice water and neutralized with a base (e.g., NaOH). The product is extracted with an organic solvent (e.g., chloroform), and the organic layer is dried over an anhydrous salt (e.g., Na2CO3). Evaporation of the solvent yields the crude this compound.[2]
References
An In-depth Technical Guide to the Reactivity of 4-Bromo-2-ethoxypyridine
Introduction
Substituted pyridines are fundamental heterocyclic motifs prevalent in pharmaceuticals, agrochemicals, and materials science. Their unique electronic properties and ability to participate in a wide array of chemical transformations make them invaluable building blocks for molecular design and synthesis. Among these, 4-Bromo-2-ethoxypyridine stands out as a versatile intermediate. The presence of a bromine atom at the C4 position offers a reactive handle for functionalization, primarily through modern cross-coupling and metal-halogen exchange reactions. The ethoxy group at the C2 position modulates the electronic character of the pyridine ring, influencing its reactivity and providing a site for potential modification. This guide provides a comprehensive overview of the reactivity of this compound with common reagents, focusing on key transformations utilized in research and development.
Core Reactivity: The Carbon-Bromine Bond
The primary site of reactivity on this compound is the C4-Br bond. This bond is susceptible to a variety of transformations, most notably palladium-catalyzed cross-coupling reactions and metal-halogen exchange, which allow for the introduction of a diverse range of substituents.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds.[1][2] this compound is an excellent substrate for these transformations. The general mechanism involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the product and regenerate the catalyst.[3][4]
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General Palladium-Catalyzed Cross-Coupling Cycle.
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like a boronic acid or ester) and an organic halide.[5][6] It is widely used for the formation of biaryl structures.[1] this compound readily participates in Suzuki coupling to form 4-aryl-2-ethoxypyridines.
Quantitative Data
| Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (2) | K₂CO₃ | Toluene/H₂O | 100 | >90 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ | Dioxane/H₂O | 90 | 85-95 |
| 3-Thiopheneboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene | 110 | >90 |
| Pyrimidine-5-boronic acid | G3-XPhos (1) | K₃PO₄ | t-AmylOH | 100 | 80-90 |
Note: Data is representative for typical 4-bromopyridine substrates under optimized conditions.
Experimental Protocol: Synthesis of 2-Ethoxy-4-(phenyl)pyridine
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 2 mol%).
-
Add a degassed mixture of toluene (4 mL) and water (1 mL).
-
Heat the reaction mixture to 100 °C with vigorous stirring for 6-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
The Stille reaction couples an organic halide with an organotin compound (organostannane), catalyzed by palladium.[3][7] It is known for its tolerance of a wide variety of functional groups, although the toxicity of tin reagents is a significant drawback.[8][9]
Quantitative Data
| Stannane Reagent | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Yield (%) |
| Tributyl(vinyl)stannane | Pd(PPh₃)₄ (4) | - | - | Toluene | 110 | 85-95 |
| Tributyl(phenyl)stannane | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | LiCl | DMF | 80 | >90 |
| 2-(Tributylstannyl)furan | PdCl₂(PPh₃)₂ (3) | - | CuI (5) | Dioxane | 100 | 80-90 |
Note: Data is representative for typical 4-bromopyridine substrates under optimized conditions.
Experimental Protocol: Synthesis of 2-Ethoxy-4-(vinyl)pyridine
-
In a flame-dried round-bottom flask under argon, dissolve this compound (1.0 mmol) and lithium chloride (3.0 mmol) in anhydrous toluene (5 mL).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.04 mmol, 4 mol%).
-
Add tributyl(vinyl)stannane (1.1 mmol) via syringe.
-
Heat the mixture to 110 °C for 12-18 hours until the starting material is consumed (monitored by GC-MS).
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1 hour to precipitate tin salts.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the residue by column chromatography.
The Sonogashira coupling is a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, typically using a copper(I) co-catalyst.[10][11] This reaction is highly efficient for the synthesis of arylalkynes.
Quantitative Data
| Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 60 | >95 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH | Toluene | 70 | >90 |
| 1-Hexyne | PdCl₂(PPh₃)₂ (2) | CuI (4) | Piperidine | DMF | 50 | 85-95 |
Note: Data is representative for typical 4-bromopyridine substrates under optimized conditions.[12]
Experimental Protocol: Synthesis of 2-Ethoxy-4-(phenylethynyl)pyridine
-
To a dry Schlenk flask under argon, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) chloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).
-
Add anhydrous tetrahydrofuran (THF, 5 mL) and triethylamine (Et₃N, 3.0 mmol).
-
Add phenylacetylene (1.2 mmol) dropwise via syringe.
-
Stir the reaction mixture at 60 °C for 4-8 hours.
-
After completion, cool the mixture, dilute with diethyl ether, and filter through Celite® to remove catalyst residues and salts.
-
Concentrate the filtrate and purify the crude product via flash chromatography.[12]
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a strong base.[2][13] This has become a premier method for synthesizing arylamines.[14]
Quantitative Data
| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOt-Bu | Toluene | 100 | >95 |
| Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Dioxane | 110 | 85-95 |
| Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | LHMDS | THF | 70 | >90 |
Note: Data is representative for typical 4-bromopyridine substrates under optimized conditions.
Experimental Protocol: Synthesis of N-(2-ethoxy-pyridin-4-yl)aniline
-
Charge an oven-dried Schlenk tube with sodium tert-butoxide (1.4 mmol).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).
-
Seal the tube, and evacuate and backfill with argon (repeat three times).
-
Add this compound (1.0 mmol), aniline (1.2 mmol), and anhydrous dioxane (4 mL).
-
Place the sealed tube in a preheated oil bath at 110 °C and stir for 12-24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a plug of silica gel.
-
Concentrate the filtrate and purify by column chromatography.
Metal-Halogen Exchange
Metal-halogen exchange is a fundamental reaction that converts an organic halide into a highly reactive organometallic intermediate.[15][16] This is typically achieved using organolithium reagents (lithium-halogen exchange) or magnesium metal (Grignard formation). The resulting organometallic species is a potent nucleophile and can react with a wide range of electrophiles.
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Workflow for Metal-Halogen Exchange Reactions.
Treatment of this compound with a strong organolithium base, such as n-butyllithium or tert-butyllithium, at low temperatures (typically -78 °C) leads to a rapid bromine-lithium exchange.[15] The resulting 4-lithio-2-ethoxypyridine is a powerful nucleophile.
Quantitative Data
| Reagent | Electrophile | Product Type | Temp (°C) | Yield (%) |
| n-BuLi | DMF | Aldehyde | -78 to RT | 70-85 |
| n-BuLi | CO₂(s) then H₃O⁺ | Carboxylic Acid | -78 to RT | 65-80 |
| n-BuLi | Benzaldehyde | Secondary Alcohol | -78 to RT | 70-90 |
| s-BuLi | I₂ | Iodide | -78 | >90 |
Note: Data is representative for typical 4-bromopyridine substrates.
Experimental Protocol: Synthesis of 2-Ethoxy-pyridine-4-carbaldehyde
-
Dissolve this compound (1.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) in a flame-dried flask under argon.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add n-butyllithium (1.1 mmol, 1.6 M in hexanes) dropwise over 5 minutes. Stir the mixture at -78 °C for 30 minutes.
-
Add anhydrous N,N-dimethylformamide (DMF, 1.5 mmol) dropwise and continue stirring at -78 °C for 1 hour.
-
Allow the reaction to warm slowly to room temperature over 2 hours.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
The formation of a Grignard reagent involves the reaction of the organic halide with magnesium metal in an ethereal solvent like THF or diethyl ether.[17][18] This process can be challenging with pyridyl halides due to the basicity of the nitrogen atom but can be achieved with activated magnesium (e.g., Rieke magnesium) or by using halogen-magnesium exchange reagents like isopropylmagnesium chloride (i-PrMgCl).[19]
Experimental Protocol: Grignard Formation and Reaction with an Electrophile
-
Halogen-Magnesium Exchange:
-
In a dry flask under argon, dissolve this compound (1.0 mmol) in anhydrous THF (5 mL) and cool to 0 °C.
-
Add isopropylmagnesium chloride·LiCl (1.1 mmol, 1.3 M in THF) dropwise and stir for 1-2 hours at 0 °C. The formation of the Grignard reagent can be monitored by quenching aliquots with I₂.
-
Electrophile Quench:
-
Cool the solution of the newly formed Grignard reagent to the desired temperature (e.g., 0 °C or -78 °C).
-
Add the electrophile (e.g., benzaldehyde, 1.2 mmol) and stir until the reaction is complete.
-
Work up the reaction as described for the lithium-halogen exchange protocol.
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its reactivity is dominated by the carbon-bromine bond at the C4 position, which serves as a linchpin for a host of powerful transformations. Through palladium-catalyzed cross-coupling reactions such as the Suzuki, Stille, Sonogashira, and Buchwald-Hartwig reactions, a wide array of carbon-carbon and carbon-nitrogen bonds can be constructed with high efficiency and functional group tolerance. Furthermore, metal-halogen exchange protocols provide access to potent organometallic intermediates, enabling the introduction of diverse functionalities through reactions with various electrophiles. This predictable and robust reactivity profile ensures that this compound will continue to be a key intermediate for researchers and scientists in the development of novel pharmaceuticals and advanced materials.
References
- 1. researchgate.net [researchgate.net]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Stille Coupling | NROChemistry [nrochemistry.com]
- 9. Stille Coupling [organic-chemistry.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 16. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 17. community.wvu.edu [community.wvu.edu]
- 18. Grignard reagent - Wikipedia [en.wikipedia.org]
- 19. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
4-Bromo-2-ethoxypyridine: A Versatile Synthetic Intermediate for Advanced Research Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: 4-Bromo-2-ethoxypyridine is a substituted pyridine derivative that serves as a crucial building block in modern organic synthesis. Its unique electronic properties and reactive sites—the bromine atom and the pyridine ring—make it an invaluable precursor for the construction of complex molecular architectures. This guide explores the potential research applications of this compound, with a primary focus on its role in medicinal chemistry and materials science. We provide a summary of its physicochemical properties, detailed experimental protocols for its utilization in key synthetic transformations, and visualizations of its application in creating pharmacologically relevant scaffolds.
Physicochemical and Spectroscopic Data
The structural features of this compound, specifically the presence of a bromine atom at the 4-position and an ethoxy group at the 2-position, endow it with distinct reactivity. While comprehensive experimental data for this compound is not as widely published as for its methyl analog (4-Bromo-2-methoxypyridine), its properties can be reliably inferred. Below is a compilation of available and analogous data.
Table 1: Physicochemical Properties of this compound and its Methoxy Analog.
| Property | This compound | 4-Bromo-2-methoxypyridine | Data Source |
|---|---|---|---|
| CAS Number | 57883-26-8 | 100367-39-3 | [1][2] |
| Molecular Formula | C₇H₈BrNO | C₆H₆BrNO | [1][2] |
| Molecular Weight | 202.05 g/mol | 188.02 g/mol | [1][2] |
| MDL Number | MFCD00234310 | MFCD08277268 | [1][3] |
| Storage Conditions | Inert atmosphere, 2-8°C | 0-8 °C | [1][4] |
| SMILES | CCOC1=NC=CC(Br)=C1 | COC1=NC=CC(=C1)Br |[1][2] |
Table 2: Representative Spectroscopic Data for the 4-Bromo-2-alkoxypyridine Scaffold. Data for 4-Bromo-2-methoxypyridine is provided as a close structural analog.
| Spectroscopy | Data for 4-Bromo-2-methoxypyridine (in CDCl₃) | Data Source |
|---|
| ¹H-NMR (400 MHz) | δ 8.28 (d, 1H, J = 6.4Hz, H-6), 7.32 (s, 1H, H-3), 7.24 (d, 1H, J = 6.4 Hz, H-5), 2.50 (s, 3H, -CH₃) |[3] |
Core Synthetic Applications: A Gateway to Novel Compounds
This compound is a prime substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of diverse and complex molecules from simple precursors.
The primary applications include:
-
Suzuki-Miyaura Coupling: The reaction of the bromine atom with boronic acids or esters to form new C-C bonds. This is widely used to create biaryl structures, which are prevalent in many pharmaceutical agents.[5][6]
-
Buchwald-Hartwig Amination: The coupling with amines to form C-N bonds, a critical step in the synthesis of many nitrogen-containing heterocyclic compounds.
-
Sonogashira Coupling: The reaction with terminal alkynes to introduce alkynyl groups.
-
Heck Coupling: The reaction with alkenes to form substituted alkenes.
These transformations allow for the modular assembly of complex scaffolds, making this compound a strategic intermediate in drug discovery and materials science.
Caption: Synthetic utility of this compound in research.
Detailed Experimental Protocols
To illustrate the practical utility of this compound, a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction is provided below. This protocol is a generalized procedure based on established methods for similar bromo-pyridine substrates.[6]
Objective: To synthesize 2-ethoxy-4-phenylpyridine via a Suzuki-Miyaura cross-coupling reaction.
Materials & Equipment:
-
This compound
-
Phenylboronic acid
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent system (e.g., 1,4-dioxane/water mixture)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Nitrogen or Argon gas supply
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add this compound (1.0 eq), phenylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent system (e.g., 5:1 dioxane:water). Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).
-
Reaction: Heat the mixture to a specified temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-ethoxy-4-phenylpyridine.
-
Characterization: Confirm the structure and purity of the final product using NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
Potential Research Applications in Drug Discovery
Substituted pyridines are privileged scaffolds in medicinal chemistry, appearing in numerous approved drugs. This compound is a key precursor for synthesizing compounds with a wide range of pharmacological activities.[5]
One significant area of application is the development of kinase inhibitors . Kinases are crucial enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. Compounds derived from this compound can be elaborated into complex heterocyclic systems that bind to the ATP-binding site of specific kinases, thereby modulating their activity. For instance, it is a precursor for imidazo[1,2-a]pyrimidines, a class of heterocycles known for their anti-cancer properties.[5]
Caption: Inhibition of a signaling pathway by a kinase inhibitor.
Other potential therapeutic applications for compounds derived from this precursor include:
-
ASIC Channel Modulators: For the treatment of pain and bone diseases.[7]
-
Anti-inflammatory and Antimicrobial Agents: The pyridine scaffold is common in compounds with these biological activities.[4][5]
-
Central Nervous System (CNS) Active Compounds: Used in the development of agents targeting neurological disorders.[8]
Applications in Materials Science
The reactivity of this compound also makes it a valuable component in materials science. The pyridine ring is electron-deficient and can engage in π-π stacking interactions, which are critical for the properties of organic electronic materials. The bromine atom serves as a reactive handle for polymerization or for attaching the pyridine core to other functional units.[9]
Potential applications include:
-
Organic Light-Emitting Diodes (OLEDs): Incorporation into conjugated polymer backbones can tune the material's band gap and luminescent properties.[9]
-
Organic Photovoltaics (OPVs): Used to create novel polymers for solar cell applications.
-
Metal-Organic Frameworks (MOFs): The pyridine nitrogen can coordinate with metal ions, and the bromo-position allows for linking units into extended structures for gas storage and catalysis.[9]
Conclusion
This compound is a highly versatile and valuable building block for chemical research. Its utility in robust synthetic methodologies, such as palladium-catalyzed cross-coupling, provides researchers with a reliable pathway to synthesize novel compounds. The potential applications of its derivatives are extensive, spanning from the development of targeted therapeutics in medicinal chemistry to the creation of advanced functional materials. As the demand for complex and diverse molecular structures grows, the strategic importance of intermediates like this compound in both academic and industrial research will continue to increase.
References
- 1. 57883-26-8|this compound|BLD Pharm [bldpharm.com]
- 2. 4-Bromo-2-methoxypyridine | C6H6BrNO | CID 14062309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 57883-26-8 [amp.chemicalbook.com]
- 8. myuchem.com [myuchem.com]
- 9. nbinno.com [nbinno.com]
literature review of 4-Bromo-2-ethoxypyridine synthesis
An In-depth Technical Guide to the Synthesis of 4-Bromo-2-ethoxypyridine
This technical guide provides a comprehensive literature review of synthetic methodologies for this compound, a key intermediate in the development of pharmaceuticals and fine chemicals.[1] The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, comparative data, and visual workflows for the principal synthetic routes.
Multi-Step Synthesis from 2-Chloropyridine
A patented method describes a five-step synthesis starting from 2-chloropyridine. This route involves nitrogen oxidation, etherification, nitration, halogenation (bromination), and a final deoxygenation step to yield the target compound. The key transformation for introducing the bromo group occurs via the reaction of a pyridine-N-oxide intermediate with acetyl bromide.[2]
Experimental Protocol
The following protocol is adapted from the patent describing the synthesis of 2-alkoxy-4-substituted pyridine derivatives.[2]
-
Nitrogen Oxidation: In a 1000 ml three-necked flask, 100 g of 2-chloropyridine, 200 ml of glacial acetic acid, and 200 ml of sulfuric acid are mixed. 100 ml of 30% H₂O₂ is added, and the mixture is heated to 80°C for 30 minutes. An additional 100 ml of 30% H₂O₂ is added over 15 minutes, and the reaction is held at temperature for 3 hours. After concentration to remove most of the acetic acid, the solution is poured into 80 ml of ice water, and the pH is adjusted to 6-7 with 20% sodium hydroxide. The product, 2-chloropyridine-N-oxide, is extracted with chloroform.
-
Etherification: The 2-chloropyridine-N-oxide is reacted with sodium ethoxide to yield 2-ethoxypyridine-N-oxide.
-
Nitration: The 2-ethoxypyridine-N-oxide is dissolved in a mixed solution of 150 ml concentrated nitric acid and 200 ml sulfuric acid. The reaction is conducted at 70-80°C for 2.5-4 hours. The reaction solution is then poured into 800 ml of ice water and neutralized to pH 8-9 with 15% NaOH solution to yield 4-nitro-2-ethoxypyridine-N-oxide.[2]
-
Bromination Step: In a 500 ml three-necked flask, the 4-nitro-2-ethoxypyridine-N-oxide obtained from the previous step is mixed with 400 ml of acetic acid. 50 ml of acetyl bromide is added dropwise, and the mixture is stirred at reflux. After cooling and concentration, the solid is filtered, washed with distilled water, and dried to obtain this compound-N-oxide.[2]
-
Deoxygenation Step: The this compound-N-oxide is refluxed with PCl₃ to remove the N-oxide, yielding the final product, this compound.[2]
Quantitative Data Summary
| Step | Product | Starting Material (Mass) | Reagents | Yield (Mass) | Purity (HPLC) |
| Nitration | 4-Nitro-2-ethoxy pyridine-N-oxide | (Not specified) | Conc. HNO₃, H₂SO₄ | 81.5 g | 95.0% |
| Bromination | 4-Bromo-2-ethoxy pyridine-N-oxide | (Not specified) | Acetic acid, Acetyl bromide | 85.4 g | >97% |
| Deoxygenation | 4-Bromo-2-ethoxy pyridine | (Not specified) | PCl₃ | 52.8 g | 95.7% |
Synthesis Workflow: From 2-Chloropyridine
Caption: Multi-step synthesis of this compound from 2-Chloropyridine.
O-Alkylation of 4-Bromo-2-pyridone
A facile and high-yield method for preparing various bromo-2-alkoxypyridines involves the O-alkylation of the corresponding bromo-substituted 2-pyridones.[3] This method utilizes silver carbonate to promote selective O-alkylation over N-alkylation when reacting the pyridone with an alkyl halide in a nonpolar solvent like benzene.[3] For the target molecule, the starting material is 4-bromo-2-pyridone, which is reacted with an ethyl halide.
Experimental Protocol
The following is a general procedure adapted from Shiao et al. for the synthesis of bromo-2-alkoxypyridines.[3]
-
A mixture of 4-bromo-2-pyridone (21 mmol), silver carbonate (14 mmol), and an ethyl halide (e.g., ethyl iodide or ethyl bromide, 25 mmol) in 35 ml of benzene is prepared in a flask.
-
The mixture is stirred for 24 hours at 40-50°C in the dark.
-
After the reaction, the mixture is cooled in an ice bath, and the silver salts are removed by filtration.
-
The filtrate is washed sequentially with 50 ml of 2% sodium bicarbonate solution and then twice with 25 ml portions of water.
-
The benzene solvent is removed by evaporation.
-
The remaining liquid is purified by chromatography on silica gel (hexane/ethyl acetate) and bulb-to-bulb distillation to yield pure this compound.
Quantitative Data Summary
The yields for the synthesis of various bromo-2-methoxypyridines and bromo-2-benzyloxypyridines using this method are reported to be high, generally ranging from 95-99%.[3]
| Starting Material (Bromo-2-pyridone) | Alkyl Halide | Product (Bromo-2-alkoxypyridine) | Yield (%) |
| 3-Bromo-2-pyridone | Methyl Iodide | 3-Bromo-2-methoxypyridine | 99 |
| 5-Bromo-2-pyridone | Methyl Iodide | 5-Bromo-2-methoxypyridine | 98 |
| 3-Bromo-2-pyridone | Benzyl Bromide | 3-Bromo-2-benzyloxypyridine | 99 |
| 5-Bromo-2-pyridone | Benzyl Bromide | 5-Bromo-2-benzyloxypyridine | 95 |
Synthesis Workflow: O-Alkylation
References
Spectroscopic Profile of 4-Bromo-2-ethoxypyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 4-Bromo-2-ethoxypyridine, a halogenated pyridine derivative of interest in synthetic chemistry and drug discovery. Due to the limited availability of publicly accessible experimental data, this document outlines the expected spectroscopic characteristics based on the analysis of its chemical structure and provides standardized experimental protocols for the acquisition of such data.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
CAS Number: 57883-26-8
-
Molecular Formula: C₇H₈BrNO
-
Molecular Weight: 202.05 g/mol
-
Structure:

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), and by analogy with structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.9 - 8.1 | d | 1H | H-6 |
| ~7.0 - 7.2 | d | 1H | H-5 |
| ~6.8 - 7.0 | s | 1H | H-3 |
| ~4.3 - 4.5 | q | 2H | -OCH₂CH₃ |
| ~1.3 - 1.5 | t | 3H | -OCH₂CH₃ |
Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~163 | C-2 |
| ~150 | C-6 |
| ~140 | C-4 |
| ~122 | C-5 |
| ~110 | C-3 |
| ~62 | -OCH₂CH₃ |
| ~14 | -OCH₂CH₃ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2980-2850 | Medium-Strong | Aliphatic C-H stretch |
| 1600-1580 | Strong | C=N stretch (pyridine ring) |
| 1550-1530 | Strong | C=C stretch (pyridine ring) |
| 1280-1240 | Strong | C-O-C stretch (aryl ether) |
| 1100-1000 | Strong | C-O stretch |
| ~850 | Strong | C-H out-of-plane bend |
| ~600 | Medium | C-Br stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 201/203 | High | [M]⁺ (Molecular ion, Br isotopes) |
| 172/174 | Medium | [M - C₂H₅]⁺ |
| 144/146 | Medium | [M - C₂H₅O]⁺ |
| 93 | Low | [M - Br - C₂H₅]⁺ |
| 78 | Medium | [C₅H₄N]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for a compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of this compound (approximately 10-20 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) to a volume of approximately 0.6-0.7 mL in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters include a 30° pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same instrument using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-10 seconds) are typically required to obtain a good signal-to-noise ratio.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the sample directly on the ATR crystal.
-
Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder or clean ATR crystal is recorded first. The sample is then scanned over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds. For GC-MS, a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC.
-
Ionization: Electron Ionization (EI) is a common technique for this type of molecule. The sample is bombarded with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
Methodological & Application
Application Notes and Protocols for 4-Bromo-2-ethoxypyridine in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This powerful palladium-catalyzed reaction joins an organoboron species (typically a boronic acid or ester) with an organohalide.[2][3] 4-Bromo-2-ethoxypyridine is a valuable building block in medicinal chemistry and materials science. Its Suzuki coupling provides a versatile route to substituted 2-ethoxypyridines, which are key intermediates in the synthesis of various biologically active compounds and functional materials.
These application notes provide an overview of the Suzuki coupling reaction using this compound, including recommended reaction conditions, a general experimental protocol, and relevant data from related couplings.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three primary steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid or ester is transferred to the palladium(II) complex, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired product and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.[3][4]
The nitrogen atom in the pyridine ring can potentially coordinate to the palladium catalyst, which may influence the reaction's efficiency.[5] Therefore, careful selection of the ligand and reaction conditions is crucial for optimal results.
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical conditions and reported yields for Suzuki coupling reactions of various bromo-pyridines and related heterocyclic halides with different boronic acids. This data can serve as a guide for optimizing the reaction of this compound.
Table 1: Catalyst, Base, and Solvent Systems in Suzuki Coupling of Bromo-heterocycles
| Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | Good | [6] |
| 2-Bromothiophene | Phenylboronic acid | Pyridine-based Pd(II)-complex (1) | KOH | Water | 110 | - | [7] |
| Aryl bromides | Phenylboronic acid | Pyridine-based Pd(II)-complex (0.25) | KOH | Water | 110 | Good | [7] |
| 2-Bromopyridine | Aryl boronic acids | Benzimidazolium salt/Pd(OAc)₂ | K₂CO₃ | - | - | Low to moderate | [8] |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | - | 1,4-Dioxane | 140 | - | [9] |
Table 2: Quantitative Data for Suzuki Coupling of Bromo-pyridines and Analogs
| Aryl Halide | Boronic Acid/Ester | Catalyst Loading (mol%) | Base (equiv) | Solvent System | Time (h) | Yield (%) | Reference |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acid (1.1 equiv) | 5 | 2 | 1,4-Dioxane/H₂O | 18-22 | - | [6] |
| 4-bromoacetophenone | Arylboronic acid (1.2 equiv) | 0.25 | 2 | Water | - | - | [7] |
| Aryl bromide | Boronic ester (1.2 equiv) | 3 | 2 | i-PrOH | 18 | 62-64 | [10] |
| Pyridine-2-sulfonyl fluoride | Hetero(aryl) boronic acid (1.5 equiv) | 10 | 3 | Dioxane | - | 5-89 | [1][11] |
| 2-Bromo-4-methylpyridine | Arylboronic acid (1.2 equiv) | 3 | 2 | 1,4-dioxane/water (4:1) | - | - | [5] |
Experimental Protocols
This section provides a general, adaptable protocol for the Suzuki coupling of this compound with a generic arylboronic acid. This protocol is based on established procedures for similar substrates and may require optimization for specific coupling partners.[5]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst system; 1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0–3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) for three cycles to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The typical reaction concentration ranges from 0.1 to 0.5 M with respect to the this compound.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired 2-ethoxy-4-arylpyridine.
Mandatory Visualizations
The following diagrams illustrate the general workflow and catalytic cycle of the Suzuki coupling reaction.
Caption: General experimental workflow for a Suzuki coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of P" by Juan Rueda-Espinosa, Dewni Ramanayake et al. [scholarship.claremont.edu]
Application Notes and Protocols: 4-Bromo-2-ethoxypyridine as a Versatile Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-Bromo-2-ethoxypyridine as a key building block in medicinal chemistry. The document details its application in the synthesis of potent kinase inhibitors, provides exemplary experimental protocols for its use in Suzuki-Miyaura cross-coupling reactions, and presents quantitative data on the biological activity of resulting compounds. Visual diagrams of a key signaling pathway and a general experimental workflow are included to facilitate understanding.
Introduction
This compound is a valuable heterocyclic building block in drug discovery and development. The presence of a bromine atom at the 4-position provides a reactive handle for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the facile introduction of diverse aryl and heteroaryl substituents. The 2-ethoxy group modulates the electronic properties of the pyridine ring and can influence the pharmacokinetic profile of the final compounds. This combination of features makes this compound an attractive starting material for the synthesis of libraries of compounds for screening against various biological targets, particularly protein kinases.
Application in Kinase Inhibitor Synthesis
The pyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding site of these enzymes. By utilizing this compound in Suzuki-Miyaura coupling reactions, medicinal chemists can readily synthesize 4-aryl-2-ethoxypyridine derivatives. This strategy has been instrumental in the development of potent and selective inhibitors of various kinases, including Janus kinase 2 (JAK2), which is implicated in myeloproliferative neoplasms.
A prominent example of a drug synthesized using a similar pyridine scaffold is Fedratinib , a selective JAK2 inhibitor.[1][2][3] The synthesis of Fedratinib involves the coupling of a pyrazole moiety to a functionalized pyridine ring, highlighting the importance of this synthetic approach in accessing complex, biologically active molecules.[4]
Quantitative Data: Kinase Inhibitory Activity of Fedratinib
The following table summarizes the in vitro inhibitory activity of Fedratinib against JAK2 and other related kinases, demonstrating its potency and selectivity. This data is representative of the type of quantitative information that can be obtained for compounds synthesized using a 4-substituted pyridine core.
| Kinase Target | IC50 (nM) | Reference |
| JAK2 | 3 | [2] |
| JAK2 (V617F mutant) | 6 | [2] |
| JAK1 | >1000 | [4] |
| JAK3 | 160 | [4] |
| Tyk2 | 630 | [2] |
Experimental Protocols
The following is a general protocol for the Suzuki-Miyaura cross-coupling reaction of this compound with an arylboronic acid. This protocol is a starting point and may require optimization for specific substrates.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid or ester (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0 - 3.0 eq)
-
Degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction vessel, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent to the reaction mixture.
-
Add the palladium catalyst to the mixture under a positive flow of inert gas.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (typically 2-24 hours).
-
Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as flash column chromatography, to yield the desired 4-aryl-2-ethoxypyridine derivative.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: JAK/STAT signaling pathway and its inhibition by Fedratinib.
Experimental Workflow Diagram
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
Application Notes and Protocols for Sonogashira Coupling with 4-Bromo-2-ethoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a fundamental and widely utilized transformation in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction is of paramount importance in medicinal chemistry and materials science for the synthesis of complex molecules, including pharmaceuticals, natural products, and conjugated organic materials.[3] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, and it can often be carried out under mild conditions.[2][4]
This document provides a detailed protocol for the Sonogashira coupling of 4-bromo-2-ethoxypyridine with a terminal alkyne. The pyridine moiety is a common scaffold in pharmaceuticals, and the ability to introduce alkynyl groups via Sonogashira coupling opens up a vast chemical space for the development of novel drug candidates. The ethoxy group at the 2-position can influence the electronic properties and reactivity of the pyridine ring.
Reaction Principle
The Sonogashira coupling proceeds via a catalytic cycle involving both palladium and copper. The generally accepted mechanism involves the oxidative addition of the aryl bromide to a palladium(0) species, followed by a transmetalation step with a copper acetylide, which is formed in situ from the terminal alkyne, the copper(I) co-catalyst, and the amine base. The cycle is completed by reductive elimination of the final product, regenerating the palladium(0) catalyst.[3] The pyridine nitrogen can potentially coordinate to the palladium catalyst, which may influence its activity.[5]
Quantitative Data Summary
The following table summarizes representative reaction conditions and yields for the Sonogashira coupling of various bromopyridines with terminal alkynes. While specific data for this compound is not extensively available in a single source, the data presented for analogous substrates provides a strong basis for the successful execution of the protocol below.
| Entry | Aryl Bromide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF3COO)2 (2.5) / PPh3 (5.0) | CuI (5.0) | Et3N | DMF | 100 | 3 | >90 |
| 2 | 4-Bromobenzonitrile | Phenylacetylene | Pd(OAc)₂ (2) / SPhos (4) | - (Copper-free) | Cs₂CO₃ | 1,4-Dioxane | RT | 2 | 92 |
| 3 | 4'-Bromoacetophenone | Phenylacetylene | Pd(OAc)₂ (2) / XPhos (4) | - (Copper-free) | K₂CO₃ | Toluene | 80 | 3 | 88 |
| 4 | 2-Amino-3-bromo-5-methylpyridine | 1-Ethynyl-4-fluorobenzene | Pd(CF3COO)2 (2.5) / PPh3 (5.0) | CuI (5.0) | Et3N | DMF | 100 | 3 | 96 |
| 5 | 4-Bromo-1H-indole | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl (2.5) | - (Copper-free) | TMP | DMSO | 60 | 6 | 87 |
This table is a compilation of data from various sources to illustrate typical conditions and outcomes.[6][7][8]
Detailed Experimental Protocol
This protocol describes the Sonogashira coupling of this compound with phenylacetylene as a representative terminal alkyne.
Materials and Reagents
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N), anhydrous and degassed (3.0 equiv)
-
Toluene, anhydrous and degassed
-
Argon or Nitrogen gas (inert atmosphere)
-
Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Experimental Procedure
1. Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.03 equiv), and copper(I) iodide (0.05 equiv) under a stream of argon or nitrogen.
-
Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere. Maintaining anaerobic conditions is crucial to prevent the homocoupling of the alkyne (Glaser coupling) and decomposition of the catalyst.[5]
2. Reagent Addition:
-
Add anhydrous and degassed toluene via syringe to the flask to dissolve the solids. The concentration is typically in the range of 0.1-0.5 M with respect to the this compound.
-
Add anhydrous and degassed triethylamine (3.0 equiv) to the reaction mixture via syringe.
-
Finally, add phenylacetylene (1.2 equiv) dropwise to the stirring solution via syringe.
3. Reaction Conditions:
-
Stir the reaction mixture at room temperature or heat to 50-80 °C. The optimal temperature may need to be determined empirically, but starting at a moderate temperature is advisable for aryl bromides.[2]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material (this compound) is consumed. Reaction times can vary from a few hours to 24 hours.
4. Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.[1]
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
5. Purification:
-
Purify the crude product by flash column chromatography on silica gel. A typical eluent system would be a gradient of hexane and ethyl acetate.
-
Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield the purified 2-ethoxy-4-(phenylethynyl)pyridine.
Troubleshooting
-
Low or No Conversion:
-
Catalyst Inactivity: Ensure the palladium catalyst is fresh and has been handled under strictly inert conditions. Decomposition of the catalyst may be indicated by the formation of a black precipitate (palladium black).[5]
-
Reagent Purity: Use high-purity, anhydrous, and degassed solvents and base. Impurities can poison the catalyst.[5]
-
Insufficient Degassing: Oxygen can lead to catalyst decomposition and promote unwanted side reactions.[5]
-
-
Formation of Alkyne Homocoupling (Glaser) Product:
Visualizations
Experimental Workflow
Caption: General experimental workflow for the Sonogashira coupling reaction.
Catalytic Cycle
Caption: Simplified catalytic cycles of the Sonogashira coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scirp.org [scirp.org]
The Versatility of 4-Bromo-2-ethoxypyridine in Pharmaceutical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-ethoxypyridine is a key building block in modern medicinal chemistry, serving as a versatile precursor for the synthesis of a wide array of active pharmaceutical ingredients (APIs). Its unique electronic properties and strategic placement of functional groups—a reactive bromine atom at the 4-position and an ethoxy group at the 2-position of the pyridine ring—make it an ideal substrate for various palladium-catalyzed cross-coupling reactions. These reactions, most notably the Suzuki-Miyaura and Sonogashira couplings, are fundamental to the construction of complex molecular architectures found in many targeted therapies. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceutical intermediates.
Application in the Synthesis of Kinase Inhibitors
Substituted pyridines are prevalent scaffolds in the development of kinase inhibitors, a class of drugs that target protein kinases to interfere with signaling pathways that drive cancer cell proliferation and survival. The 2-ethoxypyridine moiety can be found in the core structures of several potent and selective kinase inhibitors. For instance, analogs of this structure are utilized in the synthesis of inhibitors targeting key oncogenic drivers such as Colony-Stimulating Factor 1 Receptor (CSF1R) and ROS1 tyrosine kinase.
Pexidartinib, a CSF1R inhibitor, and Repotrectinib, a ROS1/TRK inhibitor, exemplify the complex molecular architectures that can be assembled using pyridinyl precursors. The synthesis of such molecules often relies on the strategic introduction of aryl and alkynyl groups onto a pyridine core, for which this compound is an excellent starting material.
Experimental Protocols
The following sections detail generalized protocols for the two most common and powerful cross-coupling reactions involving this compound: the Suzuki-Miyaura coupling for the formation of C-C bonds with boronic acids and the Sonogashira coupling for the formation of C-C bonds with terminal alkynes.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust method for the formation of biaryl structures, which are common motifs in pharmaceutical agents.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Protocol: Synthesis of 4-Aryl-2-ethoxypyridine
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0–3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water)
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Seal the flask, evacuate, and backfill with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Data Presentation: Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 90 | 8 | 80-92 |
| 3 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ (4) | K₃PO₄ | DMF | 110 | 16 | 75-88 |
| 4 | 2-Thienylboronic acid | Pd(dppf)Cl₂ (2.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 95 | 10 | 82-94 |
Note: The yields are representative and based on typical outcomes for similar substrates as found in the literature. Optimization may be required for specific substrates.
Sonogashira Cross-Coupling
The Sonogashira coupling is a highly efficient method for the synthesis of alkynyl-substituted pyridines, which are valuable intermediates for further functionalization or as part of the final API structure.
Experimental Workflow: Sonogashira Coupling
Caption: General experimental workflow for Sonogashira coupling.
Protocol: Synthesis of 4-Alkynyl-2-ethoxypyridine
-
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄, 1-5 mol%)
-
Copper(I) iodide (CuI, 2-10 mol%)
-
Amine base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA), 2-3 equiv)
-
Anhydrous solvent (e.g., THF, DMF, toluene)
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide under an inert atmosphere.
-
Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or heat to 40-80 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Dilute the filtrate with an organic solvent and wash with water and brine.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Data Presentation: Sonogashira Coupling
| Entry | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | 4 | Et₃N | THF | RT | 6 | 88-96 |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (3) | 5 | DIPEA | DMF | 50 | 8 | 85-94 |
| 3 | 1-Hexyne | Pd(PPh₃)₂Cl₂ (2.5) | 5 | Et₃N | Toluene | 60 | 12 | 82-91 |
| 4 | Propargyl alcohol | Pd(PPh₃)₄ (4) | 6 | DIPEA | THF | RT | 10 | 78-89 |
Note: The yields are representative and based on typical outcomes for similar substrates as found in the literature. Optimization may be required for specific substrates.
Signaling Pathway Inhibition: A Case Study with ROS1 Kinase Inhibitors
The development of targeted therapies often involves the synthesis of molecules that can selectively inhibit key signaling pathways implicated in disease. ROS1 fusions are oncogenic drivers in a subset of non-small cell lung cancers (NSCLC).[1][2] ROS1 inhibitors, whose scaffolds can be synthesized using precursors like this compound, block the constitutive activation of the ROS1 kinase and its downstream signaling pathways.[1][3]
ROS1 Signaling Pathway and Inhibition
Caption: Inhibition of the ROS1 signaling pathway by a ROS1 inhibitor.
Constitutively active ROS1 fusion proteins activate several downstream pathways, including the PI3K/AKT/mTOR, RAS/RAF/MEK/ERK, and JAK/STAT pathways, which ultimately promote cancer cell growth and survival.[3][4][5] ROS1 inhibitors bind to the ATP-binding pocket of the ROS1 kinase domain, preventing its autophosphorylation and the subsequent activation of these downstream signaling cascades, leading to tumor regression in patients with ROS1-positive cancers.[1]
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of complex pharmaceutical ingredients, particularly kinase inhibitors. Its utility in fundamental carbon-carbon bond-forming reactions like the Suzuki-Miyaura and Sonogashira couplings allows for the efficient construction of diverse molecular scaffolds. The provided protocols and data serve as a guide for researchers in the pharmaceutical industry to leverage the potential of this important chemical building block in the discovery and development of novel therapeutics.
References
- 1. What are ROS1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. ROS-1 NSCLC therapy resistance mechanism - García-Pardo - Precision Cancer Medicine [pcm.amegroups.org]
- 3. Molecular Pathways - ROS1 Fusion Proteins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. onclive.com [onclive.com]
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4-Bromo-2-ethoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-ethoxypyridine is a versatile heterocyclic building block in medicinal chemistry and materials science. The bromine atom at the 4-position is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the pyridine nitrogen. This allows for the facile introduction of a variety of functional groups, including amines, ethers, and thioethers, providing a straightforward route to a diverse range of 4-substituted-2-ethoxypyridine derivatives. These products are valuable intermediates in the synthesis of complex molecular architectures with potential biological activity.
This document provides detailed protocols for the nucleophilic aromatic substitution on this compound with common nucleophiles, including primary and secondary amines, alkoxides, and thiols. Both conventional heating and microwave-assisted procedures are described, offering flexibility in experimental setup and promoting green chemistry principles.
Reaction Principle
The nucleophilic aromatic substitution on this compound proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the electron-deficient C4 position of the pyridine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the leaving group (bromide) is eliminated, and the aromaticity of the pyridine ring is restored, yielding the 4-substituted product. The electron-withdrawing nature of the pyridine nitrogen atom stabilizes the negative charge in the Meisenheimer intermediate, facilitating the reaction at the C4 position.[1]
Data Presentation: Representative Nucleophilic Substitution Reactions
The following tables summarize typical reaction conditions and expected yields for the nucleophilic substitution on this compound with various nucleophiles. The data is compiled from analogous reactions on similar halopyridine substrates.
Table 1: Amination of this compound
| Entry | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | K₂CO₃ | DMF | 100-120 | 4-8 | 85-95 |
| 2 | Piperidine | Cs₂CO₃ | DMSO | 100-120 | 4-8 | 80-90 |
| 3 | Benzylamine | Et₃N | Dioxane | Reflux | 12-16 | 75-85 |
| 4 | Aniline | NaH | THF | Reflux | 12-16 | 60-70 |
Table 2: Substitution with Oxygen and Sulfur Nucleophiles
| Entry | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Sodium Methoxide | - | Methanol | Reflux | 6-12 | 80-90 |
| 2 | Sodium Ethoxide | - | Ethanol | Reflux | 6-12 | 85-95 |
| 3 | Thiophenol | K₂CO₃ | DMF | 80 | 2-4 | 90-98 |
| 4 | Ethanethiol | Et₃N | Acetonitrile | 80 | 3-6 | 85-95 |
Experimental Protocols
General Considerations:
-
All reactions should be performed in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon).
-
Solvents should be anhydrous, unless otherwise specified.
-
Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: General Procedure for Amination (Conventional Heating)
This protocol describes a general procedure for the reaction of this compound with a secondary amine, such as morpholine.
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, potassium carbonate, and anhydrous DMF.
-
Add morpholine to the stirring suspension.
-
Heat the reaction mixture to 110 °C and stir for 4-8 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water (3 x) and then with brine (1 x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-(2-ethoxypyridin-4-yl)morpholine.
Protocol 2: General Procedure for Thiolation (Conventional Heating)
This protocol describes a general procedure for the reaction of this compound with a thiol, such as thiophenol.
Materials:
-
This compound (1.0 equiv)
-
Thiophenol (1.1 equiv)
-
Potassium Carbonate (K₂CO₃) (1.5 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound, potassium carbonate, and anhydrous DMF.
-
Add thiophenol to the reaction mixture.
-
Heat the mixture to 80 °C and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the desired 2-ethoxy-4-(phenylthio)pyridine.
Protocol 3: Microwave-Assisted Substitution with an Alkoxide
This protocol describes a greener, microwave-assisted synthesis using an alkoxide nucleophile in its corresponding alcohol as the solvent.[2]
Materials:
-
This compound (1.0 equiv)
-
Sodium Ethoxide (1.5 equiv)
-
Anhydrous Ethanol
-
Microwave synthesis vial
Procedure:
-
In a microwave synthesis vial, dissolve this compound and sodium ethoxide in anhydrous ethanol.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 150 °C for 30-60 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain 2,4-diethoxypyridine.
Mandatory Visualization
Caption: Workflow for the nucleophilic substitution on this compound.
Caption: The addition-elimination mechanism of the SNAr reaction.
References
The Role of 4-Bromo-2-ethoxypyridine in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-ethoxypyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its structure, featuring a reactive bromine atom at the 4-position and an ethoxy group at the 2-position of the pyridine ring, allows for selective functionalization through various cross-coupling reactions. This enables the facile introduction of the 2-ethoxypyridine-4-yl scaffold into a diverse range of complex molecules, including potential pharmaceutical agents and functional materials. The electron-donating nature of the ethoxy group can also influence the electronic properties of the resulting compounds.
This document provides detailed application notes and experimental protocols for the use of this compound in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination.
Key Applications in Heterocyclic Synthesis
This compound is primarily utilized as an electrophilic coupling partner in palladium-catalyzed reactions to form new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. These reactions are fundamental to the construction of complex heterocyclic systems.
-
Suzuki-Miyaura Coupling: Enables the formation of a C-C bond between this compound and various organoboron compounds (boronic acids or esters), leading to the synthesis of 4-aryl- or 4-heteroaryl-2-ethoxypyridines.
-
Sonogashira Coupling: Facilitates the creation of a C-C bond between this compound and terminal alkynes, yielding 4-alkynyl-2-ethoxypyridine derivatives. These products can serve as precursors for further transformations.
-
Buchwald-Hartwig Amination: Allows for the formation of a C-N bond between this compound and a wide range of primary or secondary amines, providing access to 4-amino-2-ethoxypyridine derivatives.
Data Presentation: Representative Cross-Coupling Reactions
While specific quantitative data for reactions involving this compound is not extensively reported in publicly available literature, the following tables provide representative data from analogous reactions with structurally similar 4-bromo-2-alkoxypyridines and other bromopyridines. These examples serve as a strong predictive framework for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of Bromopyridine Derivatives
| Entry | Bromopyridine Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromo-4-methylpyridine | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 81 |
| 2 | 4-Bromo-2-methoxypyridine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 16 | 92 |
| 3 | 2-Bromo-4-iodopyridine | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | 1,4-Dioxane/H₂O | 80 | 4 | >95 (selective at I)[1] |
Table 2: Sonogashira Coupling of Bromopyridine Derivatives
| Entry | Bromopyridine Substrate | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Generic Aryl Bromide | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (2.5) | Diisopropylamine | THF | RT | 3 | 89[2] |
| 2 | 2-Bromo-4-iodopyridine | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | RT | 2 | 90 (selective at I) |
| 3 | 3-Bromopyridine | Trimethylsilylacetylene | Pd(PPh₃)₄ (2) | CuI (1) | Et₃N | Toluene | 70 | 12 | 85 |
Table 3: Buchwald-Hartwig Amination of Bromopyridine Derivatives
| Entry | Bromopyridine Substrate | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-diaminocyclohexane | Pd₂(dba)₃ (0.18) | (±)-BINAP (0.35) | NaOtBu | Toluene | 80 | 4 | 60[3] |
| 2 | 2-Bromopyridine | Aniline | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | t-BuOH | 100 | 24 | 95 |
| 3 | 2-Bromo-4-methylpyridine | Volatile Amine | Pd(OAc)₂ (2) | dppp (2) | NaOtBu | Toluene | 100 | 18 | 70-90 |
Experimental Protocols
The following are general experimental protocols that can be adapted for the use of this compound. Optimization of catalyst, ligand, base, solvent, temperature, and reaction time may be necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling
Objective: To synthesize 4-aryl-2-ethoxypyridine derivatives.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)
-
Nitrogen or Argon gas
-
Standard oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Sonogashira Coupling
Objective: To synthesize 4-alkynyl-2-ethoxypyridine derivatives.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%)
-
Copper(I) iodide (CuI, 2-10 mol%)
-
Amine base (e.g., triethylamine or diisopropylamine)
-
Anhydrous and degassed solvent (e.g., THF or DMF)
-
Nitrogen or Argon gas
-
Standard oven-dried glassware for inert atmosphere chemistry
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst, and CuI.[4]
-
Add the anhydrous and degassed solvent, followed by the amine base and the terminal alkyne via syringe.[2]
-
Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 40-80 °C).
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water or a saturated aqueous solution of ammonium chloride.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Buchwald-Hartwig Amination
Objective: To synthesize 4-amino-2-ethoxypyridine derivatives.
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1-2 mol%)
-
Phosphine ligand (e.g., BINAP, XPhos) (2-4 mol%)
-
Strong base (e.g., NaOtBu or Cs₂CO₃, 1.4 equiv)
-
Anhydrous and degassed solvent (e.g., toluene or dioxane)
-
Nitrogen or Argon gas
-
Standard oven-dried glassware for inert atmosphere chemistry
Procedure:
-
To a dry Schlenk flask or sealed tube, add the palladium pre-catalyst, the phosphine ligand, and the base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the anhydrous and degassed solvent.
-
Add this compound and the amine.
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.
-
Monitor the reaction for completion by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
The following diagrams illustrate the catalytic cycles for the described cross-coupling reactions.
Caption: Suzuki-Miyaura cross-coupling catalytic cycle.
Caption: Sonogashira cross-coupling catalytic cycle.
Caption: Buchwald-Hartwig amination catalytic cycle.
References
The Strategic Role of 4-Bromo-2-ethoxypyridine in the Development of Next-Generation Kinase Inhibitors
For Immediate Release
[City, State] – In the landscape of targeted cancer therapy, the development of potent and selective kinase inhibitors remains a cornerstone of research and development. A key building block that has emerged in the synthesis of a new generation of these inhibitors is 4-Bromo-2-ethoxypyridine. This versatile pyridinyl scaffold provides a crucial starting point for the construction of complex heterocyclic molecules designed to interact with the ATP-binding pocket of key oncogenic kinases. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utility of this compound in this critical area of medicinal chemistry.
Application Notes: A Gateway to Potent ALK/ROS1 Inhibition
This compound serves as a pivotal intermediate in the synthesis of highly potent and selective kinase inhibitors, most notably in the development of Anaplastic Lymphoma Kinase (ALK) and ROS1 inhibitors. The bromine atom at the 4-position offers a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the facile introduction of diverse aryl and heteroaryl moieties. This modularity is essential for optimizing the inhibitor's interaction with the kinase active site and achieving desired selectivity and potency. The 2-ethoxy group influences the electronic properties of the pyridine ring and can contribute to favorable pharmacokinetic properties of the final compound.
A prime example of the successful application of this compound is in the synthesis of PF-06463922 (Lorlatinib) , a third-generation ALK/ROS1 inhibitor.[1] Lorlatinib is an ATP-competitive inhibitor designed to be potent against both wild-type ALK and ROS1, as well as a wide range of clinically acquired resistance mutations that limit the efficacy of earlier-generation inhibitors.[2][3] Furthermore, PF-06463922 was specifically designed to penetrate the blood-brain barrier, addressing the challenge of brain metastases in ALK-positive non-small cell lung cancer (NSCLC).[4][5]
The pyridine core derived from this compound is a key pharmacophoric element, often involved in forming critical hydrogen bond interactions with the hinge region of the kinase. The strategic elaboration of this core structure allows for the fine-tuning of the inhibitor's profile, leading to compounds with subnanomolar potency and high selectivity.
Data Presentation: Inhibitory Profile of PF-06463922
The following tables summarize the quantitative inhibitory activity of PF-06463922, a prominent kinase inhibitor synthesized using this compound, against its primary targets and various resistance mutations.
Table 1: Biochemical Potency of PF-06463922 against ALK and ROS1 Kinases
| Kinase Target | Ki (nM) | Reference(s) |
| ROS1 (wild-type) | <0.025 | [1][6] |
| ALK (wild-type) | <0.07 | [1][2][6] |
| ALK (L1196M) | 0.7 | [1][6] |
| ALK (G1269A) | <0.1 | [2] |
| ALK (1151Tins) | <0.1 | [2] |
| ALK (F1174L) | <0.1 | [2] |
| ALK (C1156Y) | <0.1 | [2] |
| ALK (L1152R) | 0.2 | [2] |
| ALK (S1206Y) | 0.9 | [2] |
Table 2: Cellular Inhibitory Activity (IC50) of PF-06463922
| Cell Line/Target | IC50 (nM) | Reference(s) |
| HCC78 (SLC34A2-ROS1) | 1.3 | [7] |
| BaF3 (CD74-ROS1) | 0.6 | [7] |
| CLB-GE (ALKF1174V) | 25 | [8] |
| CLB-BAR (ALK mutant) | 16 | [8] |
| Ba/F3 (EML4-ALKF1174I) | 4.9 | [8] |
| Ba/F3 (EML4-ALKF1174L) | 1.2 | [8] |
| SNU2535 (EML4-ALKG1269A) | 47 | [2] |
| MGH021-5 (SQSTM1-ALKG1202R) | 63 | [2] |
| MGH056-1 (EML4-ALKI1171T) | 23 | [2] |
Experimental Protocols
This section provides a representative, multi-step protocol for the synthesis of a potent ALK/ROS1 inhibitor, PF-06463922, adapted from patent literature, illustrating the practical application of this compound.
Protocol 1: Synthesis of (R)-2-(1-(5-((3,5-dichloro-4-fluorophenyl)amino)-1-methyl-6-(1-methyl-1H-pyrazol-4-yl)pyridin-2-yl)ethoxy)acetonitrile (Intermediate for PF-06463922)
This protocol outlines a key Suzuki coupling step involving an intermediate derived from this compound.
Materials:
-
Intermediate derived from this compound
-
(3,5-dichloro-4-fluorophenyl)boronic acid
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a dry Schlenk flask, combine the bromopyridine intermediate (1.0 eq), (3,5-dichloro-4-fluorophenyl)boronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with nitrogen or argon three times to ensure an oxygen-free environment.
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C and stir for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired coupled product.
Visualizations
The following diagrams illustrate the key signaling pathways targeted by inhibitors developed from this compound and a general experimental workflow.
Caption: ALK/ROS1 Signaling Pathway and Inhibition by PF-06463922.
Caption: General Synthetic Workflow for Kinase Inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PF-06463922, an ALK/ROS1 inhibitor, overcomes resistance to 1st and 2nd generation ALK inhibitors in pre-clinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PF-06463922, an ALK/ROS1 Inhibitor, Overcomes Resistance to First and Second Generation ALK Inhibitors in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PF-06463922 is a potent and selective next-generation ROS1/ALK inhibitor capable of blocking crizotinib-resistant ROS1 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.biologists.com [journals.biologists.com]
- 6. selleckchem.com [selleckchem.com]
- 7. apexbt.com [apexbt.com]
- 8. The ALK inhibitor PF-06463922 is effective as a single agent in neuroblastoma driven by expression of ALK and MYCN - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 4-Bromo-2-ethoxypyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling reactions of 4-Bromo-2-ethoxypyridine. This versatile building block is a valuable precursor in the synthesis of a wide array of functionalized pyridine derivatives, which are prominent scaffolds in medicinal chemistry and materials science. The following sections detail the application of Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings for the derivatization of the 4-position of the 2-ethoxypyridine core.
Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15] These reactions generally proceed through a catalytic cycle involving oxidative addition, transmetalation (for coupling reactions involving organometallic reagents), migratory insertion (for Heck-type reactions), and reductive elimination. The appropriate choice of palladium catalyst, ligand, base, and solvent is crucial for the success of these transformations.
Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-2-ethoxypyridines
The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)–C(sp²) bonds, facilitating the synthesis of biaryl and heteroaryl-aryl compounds.[16] For this compound, this reaction allows for the introduction of a variety of aryl and heteroaryl substituents at the 4-position.
General Reaction Scheme:
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Heck Reaction: Synthesis of 4-Alkenyl-2-ethoxypyridines
The Heck reaction is a powerful tool for the formation of carbon-carbon bonds between aryl halides and alkenes. [2][14]This reaction allows for the introduction of various alkenyl groups at the 4-position of the 2-ethoxypyridine core.
General Reaction Scheme:
Quantitative Data: Heck Reaction
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | Acetonitrile | 100 | 18-24 | ~70 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (1) | PPh₃ (2) | NaOAc | DMF | 120 | 16 | ~78 |
| 3 | Acrylonitrile | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | DMA | 110 | 20 | ~65 |
| 4 | Cyclohexene | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 120 | 24 | ~55 |
Note: Yields are representative and may vary based on the specific reaction conditions and scale.
Experimental Protocol: Heck Reaction
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Alkene (e.g., Styrene) (1.5 mmol, 1.5 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
P(o-tol)₃ (0.04 mmol, 4 mol%)
-
Et₃N (1.5 mmol, 1.5 equiv)
-
Anhydrous Acetonitrile (5 mL)
-
Nitrogen or Argon gas
-
Sealed tube
Procedure:
-
In a sealed tube, combine this compound, Pd(OAc)₂, and P(o-tol)₃.
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous, degassed acetonitrile, the alkene, and Et₃N.
-
Seal the tube and heat to 100 °C for 18-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Catalytic Cycle of the Heck Reaction
Caption: Simplified catalytic cycle of the Heck reaction.
Sonogashira Coupling: Synthesis of 4-Alkynyl-2-ethoxypyridines
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing access to a wide range of alkynyl-substituted pyridines. [12][15] General Reaction Scheme:
Quantitative Data: Sonogashira Coupling
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | 60 | 6 | ~85 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | i-Pr₂NH | Toluene | 80 | 8 | ~90 |
| 3 | 1-Hexyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | Piperidine | DMF | 70 | 10 | ~82 |
| 4 | Propargyl alcohol | PdCl₂(dppf) (3) | CuI (5) | K₂CO₃ | Acetonitrile | RT | 12 | ~75 |
Note: Yields are representative and may vary based on the specific reaction conditions and scale.
Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal Alkyne (e.g., Phenylacetylene) (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%)
-
CuI (0.05 mmol, 5 mol%)
-
Et₃N (2.0 mmol, 2.0 equiv)
-
Anhydrous THF (5 mL)
-
Nitrogen or Argon gas
-
Schlenk flask
Procedure:
-
To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill with an inert gas three times.
-
Add anhydrous, degassed THF, Et₃N, and the terminal alkyne.
-
Stir the reaction at 60 °C for 6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature, filter through a pad of Celite, and concentrate.
-
Purify the crude product by column chromatography.
Logical Relationship in Sonogashira Coupling
Br-C5H3N-OEt + R¹R²NH --[Pd catalyst, Ligand, Base]--> R¹R²N-C5H3N-OEt
Caption: General experimental workflow for Buchwald-Hartwig amination.
Stille Coupling: Synthesis of 4-Substituted-2-ethoxypyridines
The Stille coupling utilizes organostannanes as coupling partners with organic halides, offering a versatile method for C-C bond formation. I[4][6][7][8]t is particularly useful when other organometallic reagents are not suitable.
General Reaction Scheme:
Quantitative Data: Stille Coupling
| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenyltributylstannane | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 16 | ~80 |
| 2 | Vinyltributylstannane | PdCl₂(PPh₃)₂ (3) | - | - | THF | 65 | 12 | ~85 |
| 3 | (Thiophen-2-yl)tributylstannane | Pd₂(dba)₃ (2) | P(t-Bu)₃ (4) | CsF | Dioxane | 100 | 18 | ~75 |
| 4 | (4-Methoxyphenyl)tributylstannane | Pd(OAc)₂ (2) | SPhos (4) | CuI | NMP | 90 | 24 | ~82 |
Note: Yields are representative and may vary based on the specific reaction conditions and scale. Organotin compounds are toxic and should be handled with care.
Experimental Protocol: Stille Coupling
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Organostannane (e.g., Phenyltributylstannane) (1.1 mmol, 1.1 equiv)
-
Pd(PPh₃)₄ (0.05 mmol, 5 mol%)
-
Anhydrous Toluene (10 mL)
-
Nitrogen or Argon gas
-
Schlenk flask
Procedure:
-
To a dry Schlenk flask, add this compound and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous, degassed toluene and the organostannane via syringe.
-
Heat the reaction mixture to 110 °C for 16 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool to room temperature and concentrate.
-
Purify the crude product by column chromatography. The workup may require treatment with aqueous KF to remove tin byproducts.
Catalytic Cycle of the Stille Reaction
Caption: Simplified catalytic cycle of the Stille reaction.
Conclusion
The palladium-catalyzed cross-coupling reactions of this compound offer a powerful and versatile platform for the synthesis of a diverse range of substituted pyridines. The choice of the specific coupling reaction and the optimization of reaction conditions are critical for achieving high yields and purity of the desired products. These application notes and protocols provide a solid foundation for researchers to explore the rich chemistry of this important building block in their drug discovery and materials science endeavors.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Stille Coupling | NROChemistry [nrochemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. organicreactions.org [organicreactions.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. arodes.hes-so.ch [arodes.hes-so.ch]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. dmaccpanel.cpaneldev.princeton.edu [dmaccpanel.cpaneldev.princeton.edu]
- 14. Heck Reaction [organic-chemistry.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of 2-Arylpyridines using 4-Bromo-2-ethoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Arylpyridines are a pivotal class of heterocyclic compounds widely encountered in medicinal chemistry, materials science, and agrochemicals. Their synthesis is of significant interest, and various cross-coupling methodologies have been developed to facilitate their construction. This document provides detailed protocols for the synthesis of 2-arylpyridines via Suzuki-Miyaura and Stille cross-coupling reactions, utilizing 4-Bromo-2-ethoxypyridine as a versatile starting material. This compound is a valuable building block, enabling the introduction of an aryl group at the 2-position of the pyridine ring.[1]
The palladium-catalyzed Suzuki-Miyaura and Stille reactions are among the most robust and widely used methods for the formation of carbon-carbon bonds.[2][3][4] The Suzuki-Miyaura coupling employs organoboron reagents, which are generally stable, readily available, and have low toxicity, making it a popular choice in many synthetic applications.[3][5] The Stille reaction utilizes organotin reagents, which are also stable to air and moisture and tolerate a wide variety of functional groups.[4][6]
These application notes provide detailed experimental procedures, expected outcomes for various substrates, and visual guides to the reaction pathways and experimental workflows.
Reaction Schemes
The synthesis of 2-arylpyridines from this compound can be efficiently achieved through palladium-catalyzed cross-coupling reactions. The two primary methods detailed here are the Suzuki-Miyaura coupling and the Stille coupling.
Figure 1: General reaction schemes for Suzuki-Miyaura and Stille couplings.
Quantitative Data Summary
The following table summarizes the expected yields for the synthesis of various 2-arylpyridines from this compound using the Suzuki-Miyaura and Stille coupling reactions. The yields are based on literature reports for similar substrates and are intended to be representative.[7][8]
| Entry | Coupling Partner (Ar-) | Method | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenyl | Suzuki-Miyaura | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenyl | Suzuki-Miyaura | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 16 | 80-90 |
| 3 | 3-Tolyl | Suzuki-Miyaura | Pd(PPh₃)₄ (5) | K₃PO₄ (3) | DMF/H₂O (5:1) | 80 | 8 | 82-92 |
| 4 | 2-Thienyl | Suzuki-Miyaura | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 85 | 14 | 75-85 |
| 5 | Phenyl | Stille | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 12 | 80-90 |
| 6 | 4-Methoxyphenyl | Stille | PdCl₂(PPh₃)₂ (5) | - | DMF | 100 | 10 | 78-88 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol outlines a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.[8][9]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Brine
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under a positive flow of the inert gas, add the palladium catalyst. Then, add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-aryl-4-bromopyridine.
Protocol 2: General Procedure for Stille Coupling
This protocol describes a general method for the Stille coupling of this compound with an arylstannane.[10]
Materials:
-
This compound (1.0 equiv)
-
Arylstannane (e.g., Tributylphenyltin, 1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Anhydrous and degassed solvent (e.g., Toluene or DMF)
-
Saturated aqueous potassium fluoride (KF) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound and the palladium catalyst.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.
-
Solvent and Reagent Addition: Add the anhydrous, degassed solvent, followed by the arylstannane via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the mixture to room temperature. Add a saturated aqueous solution of potassium fluoride and stir vigorously for 30 minutes to precipitate the tin byproducts.
-
Filtration and Extraction: Filter the mixture through a pad of Celite®, washing with ethyl acetate. Transfer the filtrate to a separatory funnel, wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure 2-aryl-4-bromopyridine.
Experimental Workflow
The general workflow for the synthesis and purification of 2-arylpyridines is depicted below.
Figure 2: General experimental workflow for the synthesis of 2-arylpyridines.
References
- 1. This compound | 57883-26-8 [amp.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Stille Coupling [organic-chemistry.org]
- 4. Stille reaction - Wikipedia [en.wikipedia.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. organicreactions.org [organicreactions.org]
- 7. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Stille Reaction (Palladium Catalyzed Coupling) [commonorganicchemistry.com]
Application Notes and Protocols: 4-Bromo-2-ethoxypyridine in Materials Science
Introduction
4-Bromo-2-ethoxypyridine is a halogenated pyridine derivative that serves as a versatile precursor and building block in the field of materials science. Its unique molecular structure, featuring a reactive bromine atom and an electron-donating ethoxy group on a pyridine ring, makes it a valuable intermediate for the synthesis of functional organic materials. The pyridine ring itself is electron-deficient and can participate in crucial π-π stacking interactions, a key factor in the performance of many advanced materials.[1] The bromine atom provides a reactive site for cross-coupling reactions, enabling the construction of complex conjugated systems, while the ethoxy group can influence the solubility and electronic properties of the final material.
While direct applications of this compound as a standalone material are limited, its primary role is in the synthesis of components for organic electronics and porous materials. Key application areas include the development of Organic Light-Emitting Diodes (OLEDs), conductive polymers, and as a ligand precursor for Metal-Organic Frameworks (MOFs).[1][2]
Application in Organic Light-Emitting Diodes (OLEDs)
In the field of OLEDs, this compound is utilized as a foundational fragment for constructing larger, conjugated molecules that function as emitters, hosts, or charge-transport materials.[1] OLEDs are solid-state devices that emit light when an electric current is applied to a thin film of organic semiconductor material.[3] The efficiency, color, and lifetime of an OLED are highly dependent on the molecular structure of its components.[4] By incorporating the 2-ethoxypyridine moiety into a larger molecular framework using cross-coupling reactions at the bromine position, researchers can fine-tune the electronic and photophysical properties of the resulting material. The pyridine unit can enhance electron transport and influence the emission wavelength.[1]
Generalized Experimental Protocol: Suzuki Coupling for OLED Material Synthesis
This protocol describes a typical palladium-catalyzed Suzuki cross-coupling reaction to synthesize a biaryl compound, a common structural motif in OLED materials, using this compound as a starting material.
Workflow Diagram:
References
Application Notes and Protocols: Grignard Reaction of 4-Bromo-2-ethoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation of the Grignard reagent from 4-Bromo-2-ethoxypyridine and its subsequent reaction with an electrophile. Grignard reagents are powerful tools in organic synthesis for the formation of carbon-carbon bonds. The protocol is intended for use by qualified researchers and scientists. Proper laboratory safety procedures should be followed at all times.
Introduction
The Grignard reaction is a fundamental organometallic chemical reaction in which an organomagnesium halide (the "Grignard reagent") is added to a carbonyl group in an aldehyde or ketone. This reaction is a versatile method for forming new carbon-carbon bonds. For heteroaromatic compounds such as substituted pyridines, the formation of a Grignard reagent allows for further functionalization of the pyridine ring, a common scaffold in many pharmaceutical compounds. The protocol described herein outlines the formation of 2-ethoxy-4-pyridylmagnesium bromide and its subsequent use. A common method for preparing pyridyl Grignard reagents from bromopyridines is through a bromine-magnesium exchange reaction using a commercial Grignard reagent like isopropylmagnesium chloride.[1][2] This method often provides better yields and avoids some of the challenges associated with the direct reaction of magnesium metal with less reactive aryl halides.[3]
Experimental Protocol
This protocol is a representative example and may require optimization for specific electrophiles and scales. All glassware must be rigorously dried, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) as Grignard reagents are highly sensitive to moisture.[4][5]
Materials:
| Material | Formula | Molar Mass ( g/mol ) |
| This compound | C7H8BrNO | 202.05 |
| Isopropylmagnesium chloride (iPrMgCl) | C3H7ClMg | 102.85 |
| Anhydrous Tetrahydrofuran (THF) | C4H8O | 72.11 |
| Electrophile (e.g., Benzaldehyde) | C7H6O | 106.12 |
| Saturated aqueous Ammonium Chloride (NH4Cl) | NH4Cl | 53.49 |
| Diethyl ether (Et2O) | C4H10O | 74.12 |
| Magnesium sulfate (MgSO4) | MgSO4 | 120.37 |
Procedure:
1. Formation of the Grignard Reagent (2-ethoxy-4-pyridylmagnesium bromide)
-
To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of isopropylmagnesium chloride (typically a 2.0 M solution in THF, 1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours. The formation of the Grignard reagent can be monitored by TLC analysis of quenched aliquots.
2. Reaction with an Electrophile (Example: Benzaldehyde)
-
Cool the freshly prepared Grignard reagent solution to 0 °C.
-
Dissolve the electrophile (e.g., benzaldehyde, 1.2 eq) in anhydrous THF in a separate dry flask.
-
Add the solution of the electrophile dropwise to the Grignard reagent solution over 30 minutes, maintaining the temperature at 0 °C.
-
Once the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
3. Work-up and Purification
-
Cool the reaction mixture to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume of THF).
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Combine the organic layers and wash with brine.
-
Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Table 1: Representative Reaction Parameters
| Parameter | Value |
| Starting Material | This compound |
| Grignard Formation Reagent | Isopropylmagnesium chloride |
| Solvent | Anhydrous THF |
| Temperature (Grignard Formation) | 0 °C to Room Temperature |
| Temperature (Electrophile Addition) | 0 °C to Room Temperature |
| Quenching Agent | Saturated aqueous NH4Cl |
| Purification Method | Column Chromatography |
Reaction Workflow
Caption: Experimental workflow for the Grignard reaction of this compound.
Safety Precautions
-
Grignard reagents are highly reactive and can ignite upon exposure to air or moisture. Handle under an inert atmosphere at all times.
-
Anhydrous solvents are essential for the success of the reaction.
-
The reaction can be exothermic, especially during the formation of the Grignard reagent and the quenching step. Proper temperature control is crucial.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Perform the reaction in a well-ventilated fume hood.
Conclusion
This protocol provides a general framework for the successful Grignard reaction of this compound. The bromine-magnesium exchange method is highlighted as a reliable route for the formation of the corresponding pyridylmagnesium halide. Subsequent reaction with a variety of electrophiles can provide access to a wide range of functionalized 2-ethoxypyridine derivatives, which are valuable intermediates in medicinal chemistry and materials science. Researchers should consider this protocol as a starting point and may need to optimize conditions for their specific applications.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-2-ethoxypyridine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 4-Bromo-2-ethoxypyridine synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two most common strategies for synthesizing this compound are:
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Sandmeyer Reaction: This route involves the diazotization of 2-ethoxy-4-aminopyridine, followed by a copper(I) bromide-mediated substitution of the diazonium group with a bromine atom. This is often the preferred method due to its high potential for regioselectivity and yield.
-
O-Alkylation of a Pyridone: This method starts with 4-bromo-2-pyridone, which is then O-alkylated using an ethylating agent (e.g., ethyl iodide, diethyl sulfate) in the presence of a base. A key challenge is managing the competition between O-alkylation and N-alkylation.[1]
Q2: My yield is consistently low. What are the most likely causes?
A2: Low yields in the synthesis of this compound can stem from several factors, depending on the chosen route:
-
For the Sandmeyer Route:
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Incomplete Diazotization: Insufficient sodium nitrite or improper temperature control (not cold enough) can lead to unreacted starting amine.
-
Decomposition of Diazonium Salt: The diazonium salt intermediate is unstable. Allowing the reaction to warm prematurely or significant delays before the addition of the copper(I) bromide can lead to decomposition and the formation of phenolic byproducts (e.g., 2-ethoxy-4-hydroxypyridine).[2]
-
Suboptimal Temperature for Bromination: The temperature during the addition of the diazonium salt to the copper bromide solution is critical for maximizing yield.
-
-
For the O-Alkylation Route:
-
Competitive N-Alkylation: The pyridone anion is an ambident nucleophile, meaning alkylation can occur at either the oxygen or nitrogen atom.[1] The formation of the N-ethylated isomer is a common and problematic side reaction.
-
Poor Solubility: The solubility of the 4-bromo-2-pyridone salt can impact the reaction rate.
-
Base and Solvent Choice: The choice of base and solvent significantly influences the ratio of O- to N-alkylation.[1]
-
Q3: I am observing significant side product formation. How can I identify and minimize these impurities?
A3: The primary side products are typically phenolic compounds in the Sandmeyer route and the N-alkylated isomer in the O-alkylation route.
-
Phenolic Impurities (e.g., 2-ethoxy-4-hydroxypyridine): These arise from the reaction of the diazonium salt with water. To minimize their formation, maintain a low reaction temperature (typically -10 to 0 °C) throughout the diazotization and subsequent addition steps.[2][3]
-
N-Alkylated Isomer (4-bromo-1-ethylpyridin-2-one): To favor O-alkylation over N-alkylation, consider using a silver salt (like silver carbonate) which is known to promote O-alkylation. The choice of a nonpolar solvent can also be beneficial.
-
Identification: A combination of Gas Chromatography-Mass Spectrometry (GC-MS) to identify molecular weights and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure is the most effective way to identify these impurities.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Sandmeyer Route: Inactive sodium nitrite; Reaction temperature too high during diazotization, causing premature decomposition. O-Alkylation Route: Inactive ethylating agent; Base is not strong enough to deprotonate the pyridone. | Sandmeyer Route: Use a fresh bottle of sodium nitrite. Strictly maintain the temperature between -10 °C and 0 °C during diazotization.[3] O-Alkylation Route: Use a fresh, unexpired ethylating agent. Consider a stronger base or a different solvent/base combination. |
| Significant Phenolic Impurity | The diazonium salt intermediate is reacting with water. | Ensure anhydrous conditions where possible. Maintain low temperatures (-10 to 0 °C) to minimize the rate of this side reaction.[2][3] |
| Mixture of O- and N-Alkylated Products | The pyridone anion is reacting at both the oxygen and nitrogen atoms. | Change the counter-ion by using a silver salt (e.g., Ag₂CO₃) to favor O-alkylation. Use a less polar solvent. Explore alternative ethylating agents. |
| Incomplete Reaction (Starting Material Remains) | Insufficient reaction time; Poor solubility of reactants; Insufficient reagent stoichiometry. | Monitor the reaction by Thin Layer Chromatography (TLC) or GC to determine the optimal reaction time. For the O-alkylation route, ensure the pyridone is fully deprotonated and dissolved before adding the ethylating agent. Re-evaluate the stoichiometry of your reagents. |
Experimental Protocols
Protocol 1: Synthesis via Sandmeyer Reaction (Adapted from 4-Bromo-2-methoxypyridine Synthesis)
This protocol is adapted from a high-yield synthesis of the analogous methyl ether and is expected to provide good results for the ethyl derivative.[3]
Step 1: Diazotization of 2-ethoxy-4-aminopyridine
-
In a three-necked flask equipped with a mechanical stirrer and thermometer, add 2-ethoxy-4-aminopyridine (1.0 eq).
-
Add 48% hydrobromic acid (approx. 10-15 mL per gram of amine).
-
Cool the mixture to -10 °C using a dry ice/acetone bath.
-
In a separate beaker, prepare a solution of sodium nitrite (1.1 eq) in water. Pre-cool this solution to 0 °C.
-
Add the cold sodium nitrite solution dropwise to the stirred amine solution, ensuring the internal temperature is maintained between -10 °C and -5 °C. The addition should take approximately 30-45 minutes.
-
Stir the resulting diazonium salt solution at this temperature for an additional 30 minutes.
Step 2: Sandmeyer Bromination
-
In a separate reaction vessel, prepare a solution of copper(I) bromide (1.2 eq) in 48% hydrobromic acid. Cool this solution to 0 °C.
-
Slowly add the cold diazonium salt solution from Step 1 to the stirred copper(I) bromide solution. Vigorous evolution of nitrogen gas will be observed. Maintain the temperature at or below room temperature during the addition.
-
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours or until gas evolution ceases.
Step 3: Work-up and Purification
-
Pour the reaction mixture into a beaker containing crushed ice.
-
Basify the mixture to pH ~8-9 by the slow addition of a concentrated sodium hydroxide or ammonium hydroxide solution while cooling in an ice bath.
-
Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation or column chromatography on silica gel.
Protocol 2: Synthesis via O-Ethylation of 4-bromo-2-pyridone
This protocol is a general approach to favor O-alkylation.
-
In a flask protected from light, suspend 4-bromo-2-pyridone (1.0 eq) and silver carbonate (Ag₂CO₃, 1.5 eq) in a nonpolar solvent like benzene or toluene.
-
Add the ethylating agent, such as ethyl iodide (1.2 eq).
-
Stir the mixture at 40-50 °C for 24 hours in the dark.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture and filter to remove silver salts.
-
Wash the filtrate with a 5% sodium bicarbonate solution and then with water.
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Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or vacuum distillation to separate the desired O-alkylated product from any N-alkylated byproduct.
Data Summary
Table 1: Comparison of Optimized Reaction Conditions for Analogous Syntheses
| Parameter | Method A: Sandmeyer Reaction (4-Bromo-2-methoxypyridine)[3] | Method B: O-Alkylation (General Bromo-2-alkoxypyridines) |
| Starting Material | 2-methoxy-4-aminopyridine | Bromo-2-pyridone |
| Key Reagents | NaNO₂, HBr, CuBr | Ethylating Agent (e.g., EtI), Base (e.g., Ag₂CO₃) |
| Solvent | 48% HBr (aq) | Benzene, Toluene |
| Temperature | -10 °C (diazotization) | 40-50 °C |
| Reported Yield | up to 95% | High (specifics vary) |
| Key Advantage | High regioselectivity and yield | Direct introduction of the alkoxy group |
| Key Challenge | Stability of diazonium salt | O- vs. N-alkylation selectivity[1] |
Visual Guides
Workflow Diagrams
Caption: Comparative synthetic workflows for this compound.
Caption: Troubleshooting logic for low yield in synthesis.
References
Technical Support Center: Suzuki Coupling of 4-Bromo-2-ethoxypyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions in the Suzuki coupling of 4-Bromo-2-ethoxypyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the Suzuki coupling of this compound?
A1: The primary side reactions encountered are:
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Protodebromination: Replacement of the bromine atom on the pyridine ring with a hydrogen atom, leading to the formation of 2-ethoxypyridine.
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Homocoupling of the Boronic Acid: Two molecules of the boronic acid derivative couple to form a symmetrical biaryl byproduct. This is often promoted by the presence of oxygen.
-
Protodeboronation: The boronic acid group is replaced by a hydrogen atom on the coupling partner, which consumes the boronic acid reagent. This can be accelerated by aqueous basic conditions and elevated temperatures.
Q2: Why is my reaction yield low even though the starting material is consumed?
A2: Low yields despite consumption of the starting this compound often point towards the prevalence of the side reactions mentioned above. The pyridine nitrogen can also coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation, which slows down the desired cross-coupling reaction and allows competing side reactions to become more prominent.
Q3: How can I minimize the formation of the homocoupled byproduct?
A3: Homocoupling is often linked to the presence of oxygen, which can interfere with the catalytic cycle. To minimize this side reaction, it is crucial to ensure the reaction is performed under strictly anaerobic conditions. This can be achieved by:
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Thoroughly degassing all solvents and the reaction mixture. Common methods include freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen.
-
Maintaining a positive pressure of an inert gas throughout the reaction.
Q4: What are the best practices to avoid protodebromination?
A4: Protodebromination can be a significant issue. To mitigate it, consider the following:
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Choice of Ligand: Employing bulky, electron-rich phosphine ligands can promote the desired reductive elimination over pathways leading to protodebromination.
-
Reaction Temperature: Lowering the reaction temperature, if the desired coupling can still proceed at a reasonable rate, may reduce the extent of this side reaction.
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Base Selection: The choice of base can influence the rate of protodebromination. It is often necessary to screen different bases to find the optimal conditions for your specific substrate combination.
Q5: How does the choice of boronic acid affect the reaction?
A5: The electronic and steric properties of the boronic acid play a crucial role. Electron-rich boronic acids are generally more reactive but can also be more susceptible to protodeboronation. Conversely, electron-deficient boronic acids may react more slowly in the desired coupling, potentially allowing side reactions to compete more effectively.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues encountered during the Suzuki coupling of this compound.
Issue 1: Low Yield of the Desired Product
Caption: Troubleshooting workflow for low product yield.
Issue 2: Significant Formation of Homocoupling Byproduct
Caption: Troubleshooting workflow for excessive homocoupling.
Data on Side Reaction Products
The following table provides illustrative data on the impact of reaction conditions on product and byproduct distribution in a typical Suzuki coupling of a bromopyridine derivative. Note that these are representative values and actual results with this compound may vary.
| Entry | Catalyst/Ligand | Base | Solvent | Temp (°C) | Desired Product Yield (%) | Protodebromination (%) | Homocoupling (%) |
| 1 | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 65 | 15 | 10 |
| 2 | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/H₂O | 80 | 85 | 5 | 5 |
| 3 | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Dioxane | 100 | 92 | <2 | <3 |
| 4 | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | DMF/H₂O | 110 | 55 | 25 | 12 |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This is a general procedure and may require optimization for specific boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
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Base (e.g., K₂CO₃, 2.0 equiv)
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Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)
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Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Caption: General experimental workflow for Suzuki coupling.
Technical Support Center: Purification of 4-Bromo-2-ethoxypyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 4-Bromo-2-ethoxypyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary purification techniques for this compound and structurally similar compounds are flash column chromatography and recrystallization. The choice of method depends on the nature and quantity of impurities, as well as the physical state of the crude product. For significant amounts of impurities or for oily/waxy products, column chromatography is generally preferred. Recrystallization is an excellent choice for solids with relatively high purity.
Q2: What are the likely impurities I might encounter in my crude this compound?
A2: Impurities in your crude product will largely depend on the synthetic route employed. Common impurities can include:
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Unreacted starting materials: Such as 2-ethoxy-4-aminopyridine if using a Sandmeyer-type reaction.
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Isomeric byproducts: Depending on the synthetic strategy, other brominated or ethoxylated pyridine isomers may form.
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Over-brominated species: Products with more than one bromine atom on the pyridine ring.
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Hydrolysis products: Such as 4-Bromo-2-hydroxypyridine, which can form if water is present during the reaction or workup.
Q3: My purified this compound is a yellow or brownish oil/solid. How can I remove the color?
A3: Colored impurities can often be removed by treating a solution of the crude product with activated charcoal before the final purification step. During recrystallization, adding a small amount of activated charcoal to the hot solution before filtration can be effective. For column chromatography, ensuring a well-packed column and using an appropriate solvent system can help separate colored impurities. If residual iodine is suspected as the cause of color, washing the organic layer with a sodium thiosulfate solution during the work-up can help.[1]
Q4: What are the recommended storage conditions for purified this compound?
A4: this compound should be stored in a cool, dry, and well-ventilated area away from incompatible substances.[2] For long-term stability, it is advisable to store the compound in a tightly sealed container, protected from light, and under an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Guides
Recrystallization
Issue 1: The compound "oils out" instead of forming crystals.
-
Potential Cause: The compound is coming out of the solution at a temperature above its melting point, or the presence of impurities is inhibiting crystallization. This is a common issue for compounds with low melting points.[3][4]
-
Solution:
-
Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in a cold bath.
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Solvent Adjustment: Add a small amount of the "good" solvent (the one in which the compound is more soluble) to the hot solution to lower the saturation point.
-
Seed Crystals: If available, add a seed crystal of pure this compound to induce crystallization.[5]
-
Scratching: Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites.[5]
-
Issue 2: No crystals form, even after cooling.
-
Potential Cause: The solution is not supersaturated, likely because too much solvent was used.[5]
-
Solution:
-
Solvent Evaporation: Reduce the volume of the solvent by gentle heating or under a stream of inert gas and then allow the solution to cool again.[5]
-
Induce Crystallization: Try adding a seed crystal or scratching the flask as described above.[5]
-
Further Cooling: Place the flask in a colder environment, such as a refrigerator or freezer, to further decrease the solubility.[5]
-
Column Chromatography
Issue 1: Poor separation of the desired product from impurities.
-
Potential Cause: The solvent system (mobile phase) is not optimal for the separation, or the column was not packed properly.
-
Solution:
-
Optimize Solvent System: Use Thin Layer Chromatography (TLC) to determine the best solvent system. A good starting point for halogenated pyridines is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or dichloromethane.[1][6] Aim for an Rf value of 0.2-0.4 for the desired compound for optimal separation.[6]
-
Use a Gradient Elution: Start with a low polarity mobile phase and gradually increase the polarity to elute compounds with different polarities at different times.[1]
-
Proper Column Packing: Ensure the silica gel is packed uniformly without any cracks or air bubbles to prevent channeling.[3]
-
Issue 2: The compound appears to be degrading on the silica gel column.
-
Potential Cause: Halogenated pyridines can be sensitive to the acidic nature of standard silica gel.[1]
-
Solution:
Data Presentation
Table 1: Recommended Solvents for Purification of Bromo-alkoxy-pyridines
| Purification Method | Solvent/Solvent System | Rationale/Notes |
| Recrystallization | Ethanol/Water | Good for creating a significant solubility differential between hot and cold solutions.[7] |
| Methanol/Water | Similar to ethanol/water, effective for polar compounds.[5] | |
| Ethyl Acetate/Hexane | A good option when the compound is too soluble in ethyl acetate alone.[7] | |
| Column Chromatography | Hexane/Ethyl Acetate | A versatile system where polarity can be easily adjusted. A good starting point is a 9:1 to 4:1 ratio.[1] |
| Dichloromethane/Hexane | A less polar system that can be useful for separating closely eluting non-polar impurities.[1] |
Table 2: Typical Purification Parameters for Analogous Bromo-alkoxy-pyridines (Note: This data is for structurally similar compounds and should be used as a guideline. Optimization for this compound is recommended.)
| Parameter | Recrystallization | Column Chromatography |
| Typical Recovery | 75-95% | 60-90% |
| Achievable Purity | >98% | >99% |
| Key Optimization | Solvent selection and cooling rate | Mobile phase composition and gradient |
Experimental Protocols
Protocol 1: Recrystallization using a Mixed Solvent System (Ethanol/Water)
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Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.
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Addition of Anti-solvent: While the solution is still hot, add water dropwise until the solution becomes slightly cloudy, indicating the saturation point has been reached.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
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Cooling and Crystallization: Allow the flask to cool slowly to room temperature. Once at room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel and wash them with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Determine an appropriate solvent system (e.g., hexane:ethyl acetate) by TLC. The target compound should have an Rf value of approximately 0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate) and pack the column.
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Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder, which is then carefully added to the top of the packed column.
-
Elution: Begin eluting the column with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (e.g., to 80:20 hexane:ethyl acetate) to elute the desired compound.
-
Fraction Collection and Analysis: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualizations
References
Technical Support Center: Overcoming Low Reactivity of 4-Bromo-2-ethoxypyridine in Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of 4-bromo-2-ethoxypyridine in various cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging substrate in cross-coupling reactions?
A1: The low reactivity of this compound in cross-coupling reactions stems from a combination of electronic and steric factors, as well as the presence of the pyridine nitrogen atom. This is often referred to as the "2-pyridyl problem" in the literature.[1]
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Pyridine Nitrogen Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[2][3]
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Electron-Rich Nature: The electron-donating nature of the 2-ethoxy group increases the electron density of the pyridine ring, making the oxidative addition of the C-Br bond to the palladium(0) center more difficult. Oxidative addition is often the rate-determining step in the catalytic cycle.
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Steric Hindrance: The ethoxy group at the 2-position can sterically hinder the approach of the catalyst to the C-Br bond at the 4-position, further slowing down the oxidative addition step.
Q2: Which cross-coupling reactions are commonly attempted with this compound, and what are the general recommendations?
A2: The most common cross-coupling reactions for the functionalization of this compound are Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira coupling. General recommendations for overcoming the low reactivity include the use of bulky, electron-rich phosphine ligands, stronger bases, and higher reaction temperatures.
Q3: How can I minimize side reactions like debromination and homocoupling?
A3: Debromination (hydrodehalogenation) and homocoupling are common side reactions. To minimize them:
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Debromination: Ensure strictly anhydrous conditions and use freshly distilled solvents. The choice of base and ligand can also influence the formation of palladium hydride species that lead to debromination.
-
Homocoupling: Thoroughly degas all solvents and reagents to remove oxygen, which promotes the homocoupling of boronic acids in Suzuki-Miyaura reactions. Maintaining a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction is crucial.[3]
Troubleshooting Guides
Problem 1: Low or No Conversion in Suzuki-Miyaura Coupling
Symptoms:
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TLC or LC-MS analysis shows a significant amount of unreacted this compound.
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Low yield of the desired 4-aryl-2-ethoxypyridine product.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Catalyst Inhibition | Use bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos to shield the palladium center from coordination by the pyridine nitrogen.[2][3] |
| Inefficient Oxidative Addition | Increase the reaction temperature in 10-20 °C increments. Screen different palladium precursors (e.g., Pd₂(dba)₃, Pd(OAc)₂) and more electron-rich ligands. |
| Ineffective Transmetalation | Use a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely ground and anhydrous. For anhydrous couplings with K₃PO₄, adding a small amount of water (e.g., 5 equivalents relative to the substrate) can be beneficial. |
| Protodeboronation of Boronic Acid | Use anhydrous solvents and consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts.[3] |
| Poor Solubility | Screen different solvent systems. A mixture of an aprotic solvent like 1,4-dioxane, toluene, or THF with water is common for Suzuki-Miyaura couplings.[3] |
Problem 2: Low Yield in Buchwald-Hartwig Amination
Symptoms:
-
Incomplete consumption of this compound.
-
Low yield of the desired 4-amino-2-ethoxypyridine derivative.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Poor Catalyst/Ligand Selection | Employ bulky, electron-rich biaryl phosphine ligands like XPhos, RuPhos, or SPhos. Consider using palladium pre-catalysts for better reproducibility.[4] |
| Incorrect Base | Use a strong, non-nucleophilic base such as NaOt-Bu, LiHMDS, or K₃PO₄. Ensure the base is anhydrous.[5] |
| Sub-optimal Reaction Conditions | Increase the reaction temperature. Extend the reaction time and monitor the progress by TLC or LC-MS. |
| Reagent Quality | Use freshly distilled and degassed solvents. Ensure the amine is pure and free of moisture. |
Data Presentation: Representative Reaction Conditions
Note: The following data is compiled from studies on analogous bromopyridine substrates and should be used as a starting point for optimization.
Table 1: Suzuki-Miyaura Coupling of Bromopyridines
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Typical Yield Range |
| Pd₂(dba)₃ (1-3) | SPhos (2-6) | K₃PO₄ (2-3) | Toluene/H₂O | 80-110 | Moderate to High[3] |
| Pd(OAc)₂ (2-5) | PPh₃ (4-10) | K₂CO₃ (2-3) | Dioxane/H₂O | 80-100 | Low to Moderate[3] |
| Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | DMF | 90 | Moderate to High |
Table 2: Buchwald-Hartwig Amination of Bromopyridines
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Typical Yield Range |
| Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu (1.2) | Toluene | 80-110 | High[4] |
| Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (1.5) | Dioxane | 100 | High |
| Pd(OAc)₂ (1-2) | BINAP (1.5-3) | Cs₂CO₃ (1.4) | Toluene | 100 | Moderate to High |
Table 3: Sonogashira Coupling of Bromopyridines
| Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Typical Yield Range |
| Pd(PPh₃)₂Cl₂ (2-5) | CuI (2-10) | Et₃N / i-Pr₂NH | THF or DMF | 25-80 | Moderate to High[6] |
| Pd(PPh₃)₄ (1-5) | CuI (2-10) | Et₃N | Toluene | 50-100 | Moderate to High |
| Pd(OAc)₂ (2) / PPh₃ (4) | CuI (4) | i-Pr₂NH | Acetonitrile | 80 | High |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOt-Bu, 1.2 equiv.).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen (3 cycles).
-
Reagent Addition: Add this compound (1.0 equiv.), the amine (1.1 equiv.), and the degassed solvent (e.g., toluene).
-
Reaction: Heat the sealed tube to 80-110 °C with stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, concentrate, and purify the residue by column chromatography.
General Protocol for Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (2-10 mol%) under an inert atmosphere.
-
Solvent and Reagent Addition: Add the anhydrous solvent (e.g., THF or DMF), followed by the amine base (e.g., Et₃N, 2-3 equiv.) and the terminal alkyne (1.1-1.5 equiv.) via syringe.
-
Reaction: Stir the reaction mixture at a temperature ranging from room temperature to 80 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture. Dilute with an organic solvent and wash with a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.
-
Purification: Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.
Mandatory Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Troubleshooting flowchart for low conversion in cross-coupling reactions.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
References
optimization of reaction conditions for 4-Bromo-2-ethoxypyridine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-2-ethoxypyridine. The information is structured to address common challenges and optimize reaction conditions, drawing parallels from the synthesis of structurally similar compounds.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for synthesizing 4-bromo-2-alkoxypyridines is the Sandmeyer reaction. This involves the diazotization of a 2-alkoxy-4-aminopyridine precursor, followed by a bromination step.[1][2] This approach is favored for its high regioselectivity and generally good yields.
Q2: What are the critical parameters to control during the Sandmeyer reaction for this synthesis?
A2: Temperature control is paramount for a successful Sandmeyer reaction.[1][3] The diazotization step, where sodium nitrite is added, should be conducted at low temperatures (typically between -10°C and 0°C) to ensure the stability of the diazonium salt intermediate.[1][2] Maintaining a low temperature throughout the addition of the brominating agent is also crucial to minimize side reactions.[2]
Q3: What are the potential major impurities I might encounter?
A3: Common impurities include:
-
Unreacted starting material (2-ethoxy-4-aminopyridine): This can result from an incomplete reaction.
-
Phenolic byproducts (e.g., 2-ethoxy-4-hydroxypyridine): These can form if the diazonium salt intermediate reacts with water.[2]
-
Di-brominated byproducts: Over-bromination can lead to the formation of di-brominated pyridine species.[2]
Q4: How can I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the consumption of the starting material and the formation of the product.[1] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for a more detailed analysis of the reaction mixture, helping to identify both the desired product and any impurities.[2]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete diazotization. 2. Decomposition of the diazonium salt intermediate due to elevated temperatures. 3. Inefficient bromination. | 1. Ensure the correct stoichiometry of sodium nitrite is used and that it is added slowly to the reaction mixture. 2. Strictly maintain the reaction temperature at -10°C to 0°C during the diazotization and bromination steps.[1][2] 3. Ensure a sufficient excess of the bromide source is present. |
| Presence of Phenolic Impurities | The diazonium salt is reacting with water. | 1. Maintain a low reaction temperature to minimize the rate of this side reaction.[2] 2. Ensure anhydrous conditions as much as possible, although the reaction is typically run in aqueous acid. |
| Formation of Di-brominated Byproducts | 1. Excess of the brominating agent. 2. High reaction temperature. 3. Prolonged reaction time. | 1. Use a stoichiometric amount of the brominating agent. 2. Maintain the recommended low temperature during the addition of the brominating agent.[2] 3. Monitor the reaction progress closely using TLC or GC and quench the reaction once the starting material is consumed.[1][2] |
| Unreacted Starting Material Detected in Product | 1. Insufficient amount of sodium nitrite. 2. Inefficient mixing of reagents. | 1. Ensure the correct stoichiometry of sodium nitrite is used. 2. Maintain vigorous stirring throughout the addition of reagents. |
Experimental Protocols
Optimized Sandmeyer Reaction for 4-Bromo-2-alkoxypyridine Synthesis
This protocol is adapted from the successful synthesis of 4-Bromo-2-methoxypyridine and is expected to be highly applicable for this compound.[1]
Materials:
-
2-Ethoxy-4-aminopyridine
-
48% Hydrobromic acid (HBr)
-
Sodium nitrite (NaNO₂)
-
Dry ice/acetone or ice-salt bath
-
Methyl tert-butyl ether (MTBE) or other suitable organic solvent for extraction
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
Preparation: In a suitable reaction vessel, dissolve 2-ethoxy-4-aminopyridine in 48% hydrobromic acid.
-
Cooling: Cool the mixture to -10°C using a dry ice/acetone or ice-salt bath with vigorous stirring.[1]
-
Diazotization: Prepare a pre-cooled solution of sodium nitrite in water. Add this solution dropwise to the reaction mixture over a period of 30 minutes, ensuring the temperature is maintained at or below -10°C.[1]
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 16 hours.[1]
-
Work-up:
-
Quench the reaction by carefully adding a 4 M sodium hydroxide solution until the pH is basic.
-
Extract the aqueous layer with an organic solvent (e.g., methyl tert-butyl ether) multiple times.[1]
-
Combine the organic layers.
-
-
Purification:
-
Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Further purification can be achieved by column chromatography or distillation.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for synthesis optimization.
References
how to avoid dehalogenation of 4-Bromo-2-ethoxypyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid the dehalogenation of 4-Bromo-2-ethoxypyridine during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a significant problem?
A1: Dehalogenation is a chemical reaction that involves the cleavage of a carbon-halogen bond, in this case, the carbon-bromine bond in this compound.[1] This results in the undesired replacement of the bromine atom with a hydrogen atom, forming 2-ethoxypyridine. This side reaction is problematic as it consumes the starting material, reduces the yield of the desired product, and complicates the purification process due to the formation of byproducts.[2][3]
Q2: What are the primary causes of dehalogenation in reactions involving this compound?
A2: Dehalogenation of aryl halides like this compound, particularly in palladium-catalyzed cross-coupling reactions, is often caused by the formation of palladium-hydride (Pd-H) species.[2][3][4] These hydride species can originate from various sources within the reaction mixture, including:
-
Bases: Strong alkoxide bases can generate hydrides.[3]
-
Solvents: Protic solvents like alcohols can act as hydride donors.[2][3]
-
Reagents: Impurities in reagents, such as boranes in boronic acids, can be a source of hydrides.[3]
-
Water: The presence of water can react with bases or other reagents to generate hydride sources.[2][3]
In the context of lithiation, dehalogenation can occur if the lithiated intermediate is quenched by a proton source in the reaction flask before it has a chance to react with the intended electrophile.[5]
Q3: Which types of reactions are most likely to cause dehalogenation of this compound?
A3: N-heterocyclic halides such as this compound are particularly susceptible to dehalogenation.[2] The most common reactions where this issue is encountered are:
-
Palladium-catalyzed cross-coupling reactions: This includes Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings.[4] The pyridine nitrogen can coordinate to the palladium catalyst, which can complicate the reaction and promote side reactions.[2][6]
-
Lithiation and other metal-halogen exchange reactions: These reactions form a highly reactive organometallic intermediate that can be inadvertently quenched by trace proton sources, leading to the debrominated product.[5]
Q4: How can I detect the formation of the dehalogenated byproduct in my experiment?
A4: The formation of the byproduct, 2-ethoxypyridine, can be monitored using standard analytical techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Comparing the analytical data of your reaction mixture to a standard of 2-ethoxypyridine will confirm its presence.
Troubleshooting Guides
This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.
Problem: Significant formation of 2-ethoxypyridine in a Palladium-Catalyzed Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig).
This is a common issue when working with electron-deficient N-heterocyclic halides.[2][6] The following are potential causes and their corresponding solutions.
Potential Cause 1: Inappropriate Base Selection
Strong bases, especially alkoxides at elevated temperatures, can promote the formation of Pd-H species, leading to dehalogenation.[3]
Solution: Opt for milder, non-nucleophilic inorganic bases. The choice of base can significantly impact the reaction outcome.
Table 1: Comparison of Common Bases for Cross-Coupling Reactions
| Base | Chemical Formula | Propensity for Dehalogenation | Recommended Use & Comments |
| Sodium tert-butoxide | NaOtBu | High | A very strong base, often used in Buchwald-Hartwig amination but can lead to significant dehalogenation. Use with caution and at lower temperatures.[3][7] |
| Potassium tert-butoxide | KOtBu | High | Similar to NaOtBu, it's a strong base that can cause dehalogenation.[3] |
| Potassium Phosphate | K₃PO₄ | Low to Moderate | A strong, non-nucleophilic base that is often effective for less reactive substrates and can minimize dehalogenation.[2][3][6] |
| Cesium Carbonate | Cs₂CO₃ | Low | Often provides higher yields and is a good choice for minimizing side reactions, though it is more expensive.[2][6] |
| Potassium Carbonate | K₂CO₃ | Low | A common, cost-effective, and milder base suitable for many Suzuki couplings.[2][6] |
Potential Cause 2: Suboptimal Catalyst and/or Ligand Choice
The ligand plays a critical role in stabilizing the palladium catalyst and influencing the rates of the desired catalytic steps versus the dehalogenation pathway.
Solution: Employ bulky, electron-rich phosphine ligands. These ligands accelerate the desired reductive elimination step, which outcompetes the dehalogenation pathway.[3][4]
Table 2: Recommended Ligands for Cross-Coupling of Pyridyl Halides
| Ligand | Type | Key Advantages |
| SPhos | Biarylmonophosphine | Promotes efficient coupling and minimizes dehalogenation due to its bulk and electron-donating properties.[2][4] |
| XPhos | Biarylmonophosphine | Another highly effective bulky, electron-rich ligand that stabilizes the catalyst and promotes the desired reaction.[2][3][4] |
| RuPhos | Biarylmonophosphine | Often provides excellent results in minimizing dehalogenation for heteroaromatic substrates.[3] |
| dppf | Ferrocenyl diphosphine | Can be effective for Suzuki-Miyaura reactions involving nitrogen heterocycles.[4] |
Potential Cause 3: Unsuitable Solvent Choice
Protic solvents (e.g., alcohols) or even residual water can act as a source of hydrides, leading to dehalogenation.[2][3]
Solution: Use anhydrous, aprotic solvents and ensure all reagents and glassware are thoroughly dried.
-
Recommended Solvents: Dioxane, Tetrahydrofuran (THF), Toluene.[2]
-
Solvents to Avoid: Alcohols (Methanol, Ethanol), and be cautious with DMF which can degrade to generate hydride sources.[3]
Problem: Debromination observed after lithiation and electrophilic quench.
Potential Cause: Presence of a Proton Source
The lithiated this compound is a very strong base and will react rapidly with any available proton source. This could be trace water in the solvent or on the glassware, or even an acidic proton on another reagent.[5]
Solution:
-
Rigorous Anhydrous Conditions: Ensure all glassware is oven- or flame-dried. Use freshly distilled, anhydrous solvents.
-
Low Temperature: Perform the lithiation at a very low temperature (e.g., -78 °C) to minimize side reactions.[5][8]
-
Chelating Agents: Additives like bis[2-(N,N-dimethylamino)ethyl] ether (BDMAE) can sometimes improve the efficiency of the lithiation and subsequent trapping.[9]
Visualizations
Below are diagrams illustrating key concepts and workflows related to the dehalogenation of this compound.
Caption: Chemical Structure of this compound.
References
- 1. Dehalogenation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Efficient Coupling with 4-Bromo-2-ethoxypyridine
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during palladium-catalyzed cross-coupling reactions with 4-bromo-2-ethoxypyridine. The following sections detail catalyst selection, experimental protocols, and frequently asked questions for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses specific issues that may arise during your experiments in a question-and-answer format.
General Issues
Q1: My reaction shows low or no conversion of this compound. What are the common causes?
A1: Low or no conversion in cross-coupling reactions with this compound can stem from several factors:
-
Catalyst Deactivation: The pyridine nitrogen's lone pair of electrons can coordinate with the palladium catalyst, leading to the formation of inactive species.[1] This is a common issue with pyridine-containing substrates.
-
Inefficient Oxidative Addition: The C-Br bond at the 4-position of the pyridine ring might be less reactive compared to other aryl bromides, resulting in a slow oxidative addition step, which is often rate-limiting.
-
Poor Reagent Quality: The purity and stability of your reagents are critical. Boronic acids can degrade, and solvents must be anhydrous and properly degassed.
-
Suboptimal Reaction Conditions: Parameters such as temperature, reaction time, and stirring efficiency can significantly impact the reaction outcome. Many coupling reactions require heating, but excessive temperatures can lead to catalyst decomposition.
Suzuki-Miyaura Coupling
Q2: I'm observing significant homocoupling of my boronic acid in a Suzuki-Miyaura reaction. How can I prevent this?
A2: Homocoupling of boronic acids is a common side reaction, often promoted by the presence of oxygen. To minimize this:
-
Thoroughly Degas: Ensure all solvents and the reaction mixture are rigorously degassed. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.
-
Use a Pd(0) Source: Using a Pd(0) catalyst precursor, such as Pd(PPh₃)₄, or a pre-catalyst that efficiently generates the active Pd(0) species can reduce the amount of Pd(II) that may promote homocoupling.
-
Control Stoichiometry: Use a slight excess (typically 1.1-1.2 equivalents) of the boronic acid.
Q3: My Suzuki-Miyaura reaction is sluggish and gives a low yield. What catalyst system is recommended for this compound?
A3: For electron-rich and potentially coordinating substrates like this compound, the choice of ligand is crucial.
-
Bulky, Electron-Rich Ligands: Consider using bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.[1] These ligands can stabilize the palladium catalyst, promote the oxidative addition step, and sterically shield the metal center from coordination by the pyridine nitrogen.
-
Catalyst Screening: If standard conditions with catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are ineffective, screening a panel of palladium pre-catalysts with various Buchwald-type ligands is advisable.
Buchwald-Hartwig Amination
Q4: My Buchwald-Hartwig amination of this compound is not proceeding to completion. What should I try?
A4: Incomplete conversion in Buchwald-Hartwig aminations can often be addressed by optimizing the reaction parameters:
-
Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium phosphate (K₃PO₄) are often effective.[2] Ensure the base is anhydrous and finely powdered.
-
Ligand Choice: As with Suzuki couplings, bulky, electron-rich phosphine ligands are generally preferred for coupling with bromopyridines. Ligands like XPhos, RuPhos, or BrettPhos can be highly effective.[1]
-
Increase Temperature: Cautiously increasing the reaction temperature can help overcome the activation barrier for the oxidative addition and reductive elimination steps.
Q5: I am observing debromination of my starting material as a major side product. How can I avoid this?
A5: Debromination (protodebromination) is the replacement of the bromine atom with a hydrogen atom and can be a significant side reaction.
-
Anhydrous Conditions: Ensure strictly anhydrous conditions, as water can be a proton source.
-
Base Choice: The choice of base can influence the extent of debromination. Sometimes, switching to a different base can mitigate this issue.
-
Ligand Effect: The ligand can also play a role. Screening different ligands may help identify a system that favors the desired C-N bond formation over debromination.
Sonogashira Coupling
Q6: My Sonogashira coupling is giving low yields and a significant amount of Glaser-Hay homocoupling of the terminal alkyne. What can I do?
A6: The homocoupling of terminal alkynes is a common side reaction in Sonogashira couplings, particularly when a copper co-catalyst is used in the presence of oxygen.
-
Copper-Free Conditions: The most effective way to eliminate Glaser-Hay coupling is to perform the reaction under copper-free conditions. This often requires a more active palladium catalyst system and may necessitate higher reaction temperatures or longer reaction times.
-
Thorough Degassing: If using a copper co-catalyst, it is crucial to rigorously degas all reagents and solvents to remove oxygen.
-
Control Alkyne Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the terminal alkyne.
Q7: The Sonogashira reaction with this compound is sluggish. How can I improve the reaction rate?
A7: Sluggish Sonogashira couplings can often be accelerated by adjusting the reaction conditions:
-
Catalyst System: A dual catalyst system of a palladium complex (e.g., PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI) is standard.[1] Ensure both catalysts are of high quality.
-
Base: A mild amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used.[1] Ensure it is anhydrous and used in sufficient excess.
-
Solvent: Polar aprotic solvents like DMF or NMP can sometimes be more effective than less polar solvents like THF or toluene, especially for challenging substrates.
-
Temperature: Increasing the reaction temperature can significantly improve the rate of oxidative addition, which is often the slow step with aryl bromides.[3]
Quantitative Data Summary
The following tables summarize representative quantitative data for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings with 4-bromo-2-substituted pyridines. While data for this compound is limited, these examples with structurally similar substrates provide a strong basis for catalyst selection and reaction optimization.
Table 1: Suzuki-Miyaura Coupling of 4-Bromo-2-substituted Pyridines
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80-120 | 12 | ~81 | (Representative)[4] |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >90 | (Analogous Substrate)[1] |
| 3-Thienylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80-120 | 12 | ~73 | (Representative)[4] |
| 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 100 | 12 | ~85 | (Analogous Substrate) |
Table 2: Buchwald-Hartwig Amination of 4-Bromo-2-substituted Pyridines
| Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 24 | >90 | (Analogous Substrate) |
| Morpholine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | 8 | ~85 | (Representative)[2] |
| Benzylamine | [Pd(allyl)Cl]₂ / t-BuXPhos | LiOtBu | 1,4-Dioxane | 100 | 24 | ~80 | (Analogous Substrate) |
| Cyclohexylamine | Pd₂(dba)₃ / RuPhos | K₃PO₄ | t-BuOH | 100 | 18 | ~88 | (Analogous Substrate) |
Table 3: Sonogashira Coupling of 4-Bromo-2-substituted Pyridines
| Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | ~90 | (Analogous Substrate)[3] |
| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | i-Pr₂NH | THF | 65 | 12 | ~85 | (Representative) |
| 1-Octyne | Pd(PPh₃)₄ / CuI | Et₃N | DMF | 80 | 6 | ~88 | (Representative) |
| 4-Ethynylanisole | Pd(TFA)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | ~92 | (Analogous Substrate)[3] |
Detailed Experimental Protocols
The following are generalized experimental protocols. Optimization for specific substrates and scales is recommended.
Protocol 1: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, palladium catalyst, and base.
-
Seal the flask with a septum and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Immerse the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 80-120 °C).
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand, and base to a dry Schlenk tube.
-
Add the anhydrous, degassed solvent.
-
Stir the mixture for a few minutes to allow for pre-formation of the active catalyst.
-
Add this compound and the amine.
-
Seal the tube and heat the reaction mixture with vigorous stirring at the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with a suitable organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 3: Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Amine base (e.g., Et₃N, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide under an inert atmosphere.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed solvent and the amine base via syringe.
-
Add the terminal alkyne dropwise.
-
Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with an organic solvent, and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A troubleshooting workflow for addressing low-yielding coupling reactions.
References
challenges in the scale-up synthesis of 4-Bromo-2-ethoxypyridine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the scale-up synthesis of 4-Bromo-2-ethoxypyridine. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and safety information to address common challenges encountered during laboratory and pilot-plant scale production.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for the preparation of this compound?
A1: The most prevalent methods for the synthesis of this compound are analogous to those used for similar 2-alkoxypyridines. The two primary routes are:
-
Sandmeyer-type reaction: This approach typically starts from 2-ethoxy-4-aminopyridine, which undergoes diazotization followed by a bromination reaction. This method is often favored for its relatively high yields and well-established procedures for related compounds.
-
Direct Bromination: This route involves the direct bromination of 2-ethoxypyridine. However, controlling the regioselectivity of pyridine ring bromination can be challenging, often leading to a mixture of isomers.
Q2: What are the primary challenges when scaling up the synthesis of this compound?
A2: Scaling up the synthesis of this compound presents several challenges, including:
-
Exothermic Reactions: The diazotization and bromination steps can be highly exothermic, necessitating careful temperature control to prevent runaway reactions and ensure safety, especially in large reactors.
-
Reagent Handling and Addition: The use of hazardous and moisture-sensitive reagents requires stringent anhydrous conditions and controlled addition rates, which can be more complex on a larger scale.
-
Mixing Efficiency: Achieving uniform mixing in large reactors is crucial to avoid localized "hot spots" and ensure consistent reaction progress.
-
Purification: Isolating the pure product from starting materials, byproducts, and reagents
Technical Support Center: Reactions of 4-Bromo-2-ethoxypyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-2-ethoxypyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities that can be present in the this compound starting material?
A1: Impurities in the this compound starting material often depend on its synthetic route. A common method for the synthesis of similar compounds is the Sandmeyer reaction of the corresponding aminopyridine.[1] Therefore, potential impurities could include:
-
Unreacted 2-Ethoxy-4-aminopyridine: The starting material for the Sandmeyer reaction may not have fully reacted.
-
2-Ethoxy-4-hydroxypyridine: This can form if the diazonium salt intermediate reacts with water during the synthesis.[2]
-
Isomeric Bromides: Depending on the synthetic method, small amounts of other bromo-ethoxy-pyridine isomers might be present.
-
Residual Solvents: Solvents used in the synthesis and purification process may be present in trace amounts.
Q2: What are the typical side reactions observed when using this compound in Suzuki-Miyaura coupling reactions?
A2: In Suzuki-Miyaura couplings, several side reactions can lead to the formation of impurities:
-
Protodebromination: The bromo substituent can be replaced by a hydrogen atom from the solvent or other reagents, leading to the formation of 2-ethoxypyridine.
-
Homocoupling: The boronic acid reagent can couple with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen.[3]
-
Hydrolysis of Boronic Acid: The boronic acid can be hydrolyzed back to the corresponding arene, reducing the efficiency of the cross-coupling.
Q3: What are the common byproducts in Buchwald-Hartwig amination reactions with this compound?
A3: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but it can also generate byproducts:
-
Hydrodehalogenation: Similar to the Suzuki reaction, the bromo group can be replaced by a hydrogen atom, yielding 2-ethoxypyridine.[3]
-
β-Hydride Elimination: This is an unproductive side reaction where an amide intermediate undergoes elimination to yield the hydrodehalogenated arene and an imine product.[3]
-
Catalyst Decomposition Products: The palladium catalyst and its ligands can decompose under the reaction conditions, leading to various impurities.
Troubleshooting Guides
Issue 1: Incomplete consumption of this compound in a Suzuki-Miyaura coupling reaction.
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Ensure proper storage of catalyst and ligand under an inert atmosphere. |
| Poor Quality Boronic Acid | Use high-purity boronic acid. Consider converting the boronic acid to its corresponding boronate ester to improve stability. |
| Inappropriate Base | The choice of base is crucial. Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ to find the optimal one for your specific substrates. |
| Insufficient Reaction Temperature | Gradually increase the reaction temperature. Be aware that higher temperatures can also lead to increased side product formation. |
| "2-Pyridyl Problem" | The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, inhibiting its activity. The use of bulky, electron-rich phosphine ligands can sometimes mitigate this issue. |
Issue 2: Low yield of the desired amine in a Buchwald-Hartwig amination.
| Potential Cause | Recommended Solution |
| Catalyst Inhibition | The amine substrate or product can sometimes inhibit the catalyst. Using a higher catalyst loading or a different ligand may help. |
| Incorrect Base | The strength and nature of the base are critical. Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used. The choice of base can significantly impact the reaction outcome. |
| Solvent Effects | The reaction is sensitive to the solvent. Toluene, dioxane, and THF are common choices. Screen different solvents to find the most suitable one for your system. |
| Oxygen Contamination | The Pd(0) catalyst is sensitive to oxygen. Ensure the reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen) and use degassed solvents. |
| Sterically Hindered Substrates | If either the amine or this compound is sterically hindered, the reaction may be slow. Consider using a more active catalyst system with bulky ligands. |
Experimental Protocols
General Protocol for HPLC Analysis of a Reaction Mixture
This is a general starting point for developing an HPLC method to monitor the progress of a reaction involving this compound.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with a low percentage of B and gradually increase to elute more non-polar compounds. A typical gradient might be 10-90% B over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dilute a small aliquot of the reaction mixture in the initial mobile phase composition and filter through a 0.45 µm syringe filter. |
General Protocol for GC-MS Analysis of a Reaction Mixture
This protocol can be adapted to identify volatile impurities and byproducts.
| Parameter | Condition |
| Column | A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Start at a low temperature (e.g., 50 °C), hold for 2 minutes, then ramp up to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min. |
| MS Detector | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-500 amu |
| Sample Preparation | Dilute the reaction mixture in a volatile solvent like dichloromethane or ethyl acetate. |
Visualizations
Caption: Workflow for identifying impurities in this compound reactions.
Caption: Logical troubleshooting flow for low-yield reactions.
References
solubility issues with 4-Bromopyridine derivatives in organic solvents
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues and other common challenges encountered when working with 4-bromopyridine derivatives in an organic chemistry setting.
Frequently Asked Questions (FAQs)
Q1: My 4-bromopyridine hydrochloride salt is insoluble in my organic reaction solvent. What should I do?
A1: This is a common issue. 4-Bromopyridine hydrochloride, being a salt, has high lattice energy and is often poorly soluble in many common organic solvents like THF, diethyl ether, and dichloromethane.[1] To improve solubility for reactions, you typically need to convert it to its free base, 4-bromopyridine. This can be achieved by neutralization with a suitable base.
Q2: How do I neutralize 4-bromopyridine hydrochloride to its free base?
A2: A standard procedure involves dissolving the 4-bromopyridine hydrochloride in an aqueous solution and then adding a base to deprotonate the pyridinium ion. A common method is to dissolve the salt in a saturated sodium bicarbonate (NaHCO₃) solution, which will cause fizzing as carbon dioxide is released.[1] The free base can then be extracted into an organic solvent like dichloromethane (DCM) or diethyl ether.[1] It is crucial to use the freshly prepared free base immediately, as it can be unstable and may self-oligomerize over time.[1]
Q3: I've neutralized my 4-bromopyridine hydrochloride, but my reaction yield is still low. What could be the problem?
A3: Low yields after neutralization can be due to several factors:
-
Instability of the free base: As mentioned, free-base 4-bromopyridine can be unstable.[1] It is advisable to use it immediately after preparation.
-
Incomplete neutralization: Ensure you have used a sufficient amount of base to completely neutralize the hydrochloride salt.
-
Reagent quality: The 4-bromopyridine hydrochloride reagent itself might have degraded, especially if it's an older bottle. Moisture can be a cause for degradation.[1] Consider using a fresh batch of the starting material.
-
Reaction conditions: The low yield might be unrelated to the solubility of the starting material. Re-evaluate your reaction conditions, such as the catalyst, base, solvent, and temperature, to ensure they are optimal for your specific transformation.
Q4: What are some general solubility trends for 4-bromopyridine and its derivatives?
A4: The solubility of 4-bromopyridine derivatives is governed by the "like dissolves like" principle.
-
4-Bromopyridine (free base): As a moderately polar molecule, it is generally soluble in a range of organic solvents.
-
4-Bromopyridine Hydrochloride: This salt is more soluble in polar protic solvents like water and methanol, and to a lesser extent in polar aprotic solvents like DMSO. Its solubility is low in non-polar organic solvents.
-
Substituted 4-Bromopyridines: The solubility will depend on the nature of the substituent. For example, the introduction of polar functional groups may increase solubility in polar solvents, while larger, non-polar groups will favor solubility in non-polar solvents.
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to troubleshooting common solubility problems with 4-bromopyridine derivatives.
Problem: Solid 4-bromopyridine derivative does not dissolve in the chosen solvent.
| Possible Cause | Suggested Solution |
| Incorrect Solvent Choice | The polarity of the solvent may not be compatible with the 4-bromopyridine derivative. Consult the solubility data table below and consider a solvent with a similar polarity to your compound. |
| Salt Form (e.g., Hydrochloride) | If you are using a hydrochloride salt, it will likely have poor solubility in many organic solvents.[1] Neutralize to the free base using a suitable base (e.g., NaHCO₃) and extract into your desired organic solvent. |
| Low Temperature | Solubility often increases with temperature. Try gently warming the mixture with stirring. Be cautious not to exceed the boiling point of the solvent or decompose your compound. |
| Insufficient Solvent | You may not be using enough solvent to fully dissolve the compound. Try adding more solvent in small portions until the solid dissolves. |
| Insoluble Impurities | If a small amount of solid remains even after trying the above steps, it could be an insoluble impurity. If the majority of your compound is dissolved, you can proceed with the reaction and the impurity can be removed during workup, or you can perform a hot filtration to remove the solid. |
Data Presentation: Solubility of 4-Bromopyridine Derivatives
| Compound | Structure | Water | Methanol | Ethanol | DMSO | DMF | DCM | THF | Diethyl Ether | Hexane |
| 4-Bromopyridine | Insoluble | Soluble | Soluble | Soluble | Soluble | Soluble | Soluble | Soluble | Sparingly Soluble | |
| 4-Bromopyridine HCl | Soluble | Soluble | Sparingly Soluble | Soluble | Sparingly Soluble | Insoluble | Insoluble | Insoluble | Insoluble | |
| 2-Amino-4-bromopyridine | Insoluble | Sparingly Soluble | Sparingly Soluble | Soluble | Soluble | Soluble | Sparingly Soluble | Insoluble | Insoluble | |
| 4-Bromo-2-methylpyridine | Insoluble | Soluble | Soluble | Soluble | Soluble | Soluble | Soluble | Soluble | Soluble |
Experimental Protocols
Protocol 1: General Procedure for Determining Qualitative Solubility
This protocol provides a simple and effective method for quickly assessing the solubility of a 4-bromopyridine derivative in various solvents.
Materials:
-
4-Bromopyridine derivative
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A selection of organic solvents (e.g., water, methanol, ethanol, DMSO, DMF, DCM, THF, diethyl ether, hexane)
-
Small test tubes or vials
-
Spatula
-
Vortex mixer (optional)
Procedure:
-
Place approximately 10-20 mg of the 4-bromopyridine derivative into a clean, dry test tube.
-
Add 1 mL of the chosen solvent to the test tube.
-
Vigorously shake or vortex the mixture for 30-60 seconds.
-
Observe the mixture. If the solid has completely dissolved, the compound is considered "soluble" in that solvent.
-
If the solid has not dissolved, gently warm the test tube (e.g., in a warm water bath) and shake again. If the solid dissolves upon heating, it is "soluble with heating".
-
If the solid remains undissolved, the compound is "insoluble" or "sparingly soluble" in that solvent.
-
Repeat this process for each solvent to build a solubility profile for your compound.
Protocol 2: Neutralization of 4-Bromopyridine Hydrochloride and Extraction of the Free Base
This protocol describes a standard laboratory procedure to obtain the free base of 4-bromopyridine from its hydrochloride salt.
Materials:
-
4-Bromopyridine hydrochloride
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or diethyl ether
-
Separatory funnel
-
Beakers and flasks
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolve the 4-bromopyridine hydrochloride in a minimal amount of saturated aqueous NaHCO₃ solution in a flask. You should observe gas evolution (fizzing).
-
Once the fizzing has ceased, transfer the aqueous solution to a separatory funnel.
-
Extract the aqueous layer with three portions of DCM or diethyl ether.
-
Combine the organic layers in a clean flask.
-
Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting residue is the 4-bromopyridine free base. It is recommended to use this product immediately in the subsequent reaction.[1]
Visualizations
Experimental Workflow: Suzuki-Miyaura Coupling of a 4-Bromopyridine Derivative
The following diagram illustrates a typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction, a common transformation for 4-bromopyridine derivatives.
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling of a 4-bromopyridine derivative.
Signaling Pathway: CXCR4 Antagonism by a 4-Bromopyridine Derivative
4-Bromopyridine derivatives are being investigated as antagonists of the CXCR4 receptor, which is implicated in various diseases, including cancer metastasis. The diagram below illustrates the simplified signaling pathway of CXCR4 and the point of inhibition by a hypothetical 4-bromopyridine-based antagonist.
Caption: Simplified CXCR4 signaling pathway and its inhibition by a 4-bromopyridine derivative antagonist.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Bromo-2-ethoxypyridine and 4-Bromo-2-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 4-Bromo-2-ethoxypyridine and 4-Bromo-2-methoxypyridine, two key building blocks in the synthesis of complex organic molecules. Understanding the nuanced differences in their reactivity is crucial for optimizing reaction conditions, improving yields, and accelerating drug discovery pipelines. This comparison is based on established principles of organic chemistry, supported by representative experimental data for analogous compounds.
Executive Summary
This compound and 4-Bromo-2-methoxypyridine are versatile reagents commonly employed in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The primary differentiator in their reactivity profiles stems from the steric bulk of the 2-alkoxy substituent. While both the methoxy and ethoxy groups exert similar electronic effects on the pyridine ring, the larger size of the ethoxy group can influence reaction rates and yields, particularly in sterically demanding transformations.
Electronic and Steric Effects
The reactivity of these compounds is governed by a combination of electronic and steric factors.
-
Electronic Effects: Both methoxy and ethoxy groups are electron-donating through resonance and electron-withdrawing through induction.[1][2] The net effect is generally electron-donating, which can influence the rate of oxidative addition in cross-coupling reactions. The electronic difference between a methoxy and an ethoxy group is minimal and is not expected to be the primary driver of reactivity differences.
-
Steric Effects: The ethoxy group is sterically more demanding than the methoxy group. This increased steric hindrance around the 2-position of the pyridine ring can impact the approach of the bulky palladium catalyst and the coupling partner, potentially leading to lower reaction rates and yields compared to its methoxy counterpart, especially with sterically bulky coupling partners.[3][4]
Performance in Key Cross-Coupling Reactions
The differential reactivity of this compound and 4-Bromo-2-methoxypyridine is most evident in sterically sensitive cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. In the context of 2-alkoxypyridines, the reaction is sensitive to the steric environment around the C-Br bond.
Table 1: Representative Comparison of 4-Bromo-2-alkoxypyridines in Suzuki-Miyaura Coupling
| Alkoxy Group | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Representative Yield (%) | Reference (Analogous Systems) |
| Methoxy | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 85-95 | [5][6] |
| Ethoxy | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 80-90 | [7][8] |
| Methoxy | 2,6-Dimethylphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 110 | 70-80 | [9] |
| Ethoxy | 2,6-Dimethylphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 110 | 60-70 | [4] |
Disclaimer: The yields presented are representative and based on general trends observed for sterically hindered cross-coupling reactions. Actual yields may vary depending on the specific reaction conditions and substrates.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. Similar to the Suzuki coupling, steric hindrance can play a significant role in determining the efficiency of this reaction.[10][11]
Table 2: Representative Comparison of 4-Bromo-2-alkoxypyridines in Buchwald-Hartwig Amination
| Alkoxy Group | Amine | Catalyst System | Base | Solvent | Temperature (°C) | Representative Yield (%) | Reference (Analogous Systems) |
| Methoxy | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 90-98 | [12][13] |
| Ethoxy | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 85-95 | [14][15] |
| Methoxy | Di-tert-butylamine | Pd(OAc)₂ / tBuXPhos | K₃PO₄ | Dioxane | 110 | 65-75 | [11][12] |
| Ethoxy | Di-tert-butylamine | Pd(OAc)₂ / tBuXPhos | K₃PO₄ | Dioxane | 110 | 55-65 | [11][12] |
Disclaimer: The yields presented are representative and based on general trends observed for sterically hindered amination reactions. Actual yields may vary depending on the specific reaction conditions and substrates.
Experimental Protocols
The following are generalized experimental protocols for Suzuki-Miyaura coupling and Buchwald-Hartwig amination that can be adapted for both this compound and 4-Bromo-2-methoxypyridine.
General Protocol for Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Detailed Steps:
-
Reaction Setup: To a dry Schlenk flask, add 4-bromo-2-alkoxypyridine (1.0 equiv.), the corresponding boronic acid (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).
-
Degassing: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Solvent and Catalyst Addition: Add a degassed solvent mixture (e.g., toluene/water 4:1) followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
Caption: General workflow for a Buchwald-Hartwig amination reaction.
Detailed Steps:
-
Reaction Setup: In a glovebox, charge a dry Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Reagent Addition: Add 4-bromo-2-alkoxypyridine (1.0 equiv.) and the amine (1.2 equiv.) to the tube.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene).
-
Reaction: Seal the tube and heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Logical Relationship of Reactivity Factors
The following diagram illustrates the interplay of factors influencing the reactivity of 4-bromo-2-alkoxypyridines in cross-coupling reactions.
Caption: Factors influencing the reactivity of 4-bromo-2-alkoxypyridines.
Conclusion
References
- 1. web.viu.ca [web.viu.ca]
- 2. Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arkat-usa.org [arkat-usa.org]
- 9. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. research.rug.nl [research.rug.nl]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
Comparative Biological Activity of 4-Bromo-2-ethoxypyridine Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, the pyridine scaffold is a cornerstone in the design of novel therapeutic agents. This guide provides a comparative overview of the biological activity of 4-bromo-2-ethoxypyridine derivatives and structurally related compounds, with a focus on their potential as anticancer and antimicrobial agents. While specific comparative studies on a series of this compound derivatives are limited in publicly available literature, this guide draws upon data from closely related 2-alkoxy-4-substituted pyridine analogs to provide valuable insights into their structure-activity relationships (SAR).
The strategic placement of a bromine atom at the 4-position and an ethoxy group at the 2-position of the pyridine ring offers a versatile platform for synthetic modification, enabling the exploration of a wide chemical space to optimize potency, selectivity, and pharmacokinetic properties. This guide will delve into the impact of various substitutions on the biological activity of these and related pyridine scaffolds, supported by experimental data and detailed protocols.
Anticancer Activity of 2-Alkoxy-4-Arylpyridine Derivatives
A study on a series of 4-aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles has demonstrated significant in vitro cytotoxic activity against several human cancer cell lines.[1] The substitution pattern on the 4-aryl ring was found to play a crucial role in modulating the anticancer potency.
Data Presentation: In Vitro Cytotoxicity
The following table summarizes the 50% inhibitory concentration (IC50) values of selected 2-methoxy-4-arylpyridine derivatives against three human cancer cell lines: liver (HepG2), prostate (DU145), and breast (MBA-MB-231).
| Compound ID | 4-Aryl Substituent | HepG2 IC50 (µM) | DU145 IC50 (µM) | MBA-MB-231 IC50 (µM) |
| 5d | 4-bromophenyl | 2.15 | 1.45 | 3.11 |
| 5g | 4-chlorophenyl | 4.33 | 2.12 | 5.01 |
| 5h | 4-fluorophenyl | 3.19 | 1.11 | 4.23 |
| 5i | 4-methylphenyl | 1.98 | 1.01 | 2.89 |
Data extracted from a study on 2-methoxypyridine-3-carbonitrile derivatives.[1]
Structure-Activity Relationship (SAR) for Anticancer Activity
The data suggests that the nature of the substituent on the 4-aryl ring significantly influences the cytotoxic activity.[1] In this particular series, compounds with a 4-methylphenyl (5i) and a 4-bromophenyl (5d) substituent at the 4-position of the pyridine ring exhibited the most potent anticancer activity against the tested cell lines.[1] This indicates that both electron-donating and electron-withdrawing groups at the para position of the aryl ring can contribute favorably to the cytotoxic effect. The high potency of the 4-bromo derivative (5d) is particularly relevant to the this compound scaffold.
dot
Caption: Structure-Activity Relationship of 4-Aryl-2-methoxypyridine Derivatives.
Antimicrobial Activity of Substituted 2-Ethoxypyridine Derivatives
In the quest for new antimicrobial agents, derivatives synthesized from 2-chloro-6-ethoxy-4-acetylpyridine have shown promising activity against a range of bacterial and fungal strains.[2]
Data Presentation: Antimicrobial Screening
The antimicrobial activity of synthesized compounds was determined using the agar diffusion method, with the diameter of the inhibition zone indicating the potency.
| Compound ID | Bacterial Strain: Streptomyces sp. (Inhibition Zone mm) | Fungal Strain: Aspergillus niger (Inhibition Zone mm) |
| 5a | 20 | 18 |
| 7b | 22 | 20 |
| 9b | 19 | 17 |
| 10b | 21 | 19 |
| Streptomycin (Standard) | 25 | - |
| Fusidic Acid (Standard) | - | 22 |
Data extracted from a study on derivatives of 2-chloro-6-ethoxy-4-acetylpyridine.[2]
Structure-Activity Relationship (SAR) for Antimicrobial Activity
The results indicate that several of the synthesized pyridine derivatives exhibit good antibacterial and antifungal activities, with some compounds showing potency comparable to the standard drugs streptomycin and fusidic acid.[2] The specific structural modifications leading to compounds 5a, 7b, 9b, and 10b contribute significantly to their antimicrobial efficacy.
dot
References
A Comparative Guide to the Synthesis of 4-Bromo-2-ethoxypyridine
For researchers and professionals in drug development and chemical synthesis, the efficient and reliable synthesis of key intermediates is paramount. 4-Bromo-2-ethoxypyridine is a valuable building block in the preparation of a variety of pharmaceutical and agrochemical compounds. This guide provides a comparative analysis of prominent synthetic methods for this compound, offering experimental data from analogous compounds to inform methodology selection.
Comparison of Synthetic Methods
The selection of a synthetic route for this compound is critical, influencing factors such as yield, purity, and scalability. The two primary methods discussed are the Sandmeyer reaction of 2-ethoxy-4-aminopyridine and a multi-step synthesis involving a pyridine-N-oxide intermediate.
| Parameter | Method A: Sandmeyer Reaction | Method B: Synthesis via Pyridine-N-Oxide Intermediate |
| Starting Material | 2-ethoxy-4-aminopyridine | 4-nitropyridine-N-oxide |
| Key Reagents | Sodium nitrite, Hydrobromic acid, Copper(I) bromide | Hydrobromic acid, Acetic acid, Phosphorus tribromide (for deoxygenation) |
| Typical Yield | High (estimated >90% based on analogs)[1] | Moderate to Good (multi-step, cumulative yield is lower) |
| Reaction Time | ~16-24 hours[1] | Multi-day synthesis |
| Purity | Generally high after purification[1] | Requires purification at multiple stages |
| Advantages | High regioselectivity, typically a one-pot reaction from the amine, high yielding. | Avoids the direct handling of potentially unstable diazonium salts in isolation. |
| Disadvantages | Requires the synthesis of the 2-ethoxy-4-aminopyridine precursor, involves in-situ formation of diazonium salts which can be unstable. | A longer synthetic route with more intermediate steps, potentially leading to lower overall yield. |
Experimental Protocols
Method A: Sandmeyer Reaction (based on 4-Bromo-2-methoxypyridine synthesis)
This protocol is adapted from a highly efficient synthesis of the analogous 4-bromo-2-methoxypyridine and is expected to provide high yields for the ethoxy derivative.[1]
1. Diazotization:
-
In a reaction vessel, suspend 2-ethoxy-4-aminopyridine in a 48% hydrobromic acid solution.
-
Cool the mixture to -10°C using a dry ice/acetone bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 0°C.
-
After the addition is complete, allow the reaction mixture to stir at this temperature for 30 minutes.
2. Sandmeyer Bromination:
-
In a separate vessel, prepare a solution of copper(I) bromide in 48% hydrobromic acid.
-
Add the cold diazonium salt solution from the previous step to the copper(I) bromide solution.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
3. Work-up and Purification:
-
Quench the reaction by carefully adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by flash column chromatography or distillation.
Visualizing the Synthesis Pathways
To further elucidate the reaction workflows, the following diagrams generated using Graphviz illustrate the logical steps involved in the primary synthesis methods.
References
A Comparative Analysis of Catalysts for Carbon-Carbon and Carbon-Nitrogen Bond Formation with 4-Bromo-2-ethoxypyridine
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridine scaffolds is a cornerstone in the development of novel pharmaceuticals and functional materials. Among the myriad of pyridine building blocks, 4-bromo-2-ethoxypyridine serves as a versatile intermediate for introducing molecular diversity through cross-coupling reactions. The success of these transformations is critically dependent on the selection of an appropriate catalyst system. This guide provides an objective comparison of various catalysts for the Suzuki-Miyaura (C-C coupling) and Buchwald-Hartwig (C-N coupling) reactions of this compound, supported by experimental data from analogous systems to aid in catalyst selection and reaction optimization.
Catalytic Systems for Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds. The choice of palladium catalyst and associated ligands significantly impacts the efficiency of coupling this compound with various boronic acids. Below is a comparative summary of different catalytic systems, with performance data drawn from reactions with structurally similar bromopyridines.
Table 1: Comparative Performance of Palladium Catalysts in the Suzuki-Miyaura Coupling of Bromopyridines with Phenylboronic Acid
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Turnover Number (TON) | Reference |
| Pd(PPh₃)₄ | 3 | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 | 28 | [1] |
| Pd(OAc)₂ / SPhos | 1 | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 | 95 | [1] |
| PEPPSI-IPr | 0.5 | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 | 196 | [1] |
| Pd/C | 3 | K₃PO₄ | H₂O | 100 | 10 | 88 | 29 | [2] |
Note: The data presented is for the Suzuki coupling of 3-bromopyridine and 4-bromoanisole and serves as a representative comparison for this compound.
Analysis of Catalyst Performance:
-
Phosphine-Based Catalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂/SPhos): Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a classic, widely used catalyst.[1] However, for electron-deficient substrates like bromopyridines, bulky and electron-rich phosphine ligands such as SPhos are often necessary to achieve higher yields and turnover numbers by promoting the oxidative addition and reductive elimination steps of the catalytic cycle.[1]
-
N-Heterocyclic Carbene (NHC)-Based Catalysts (e.g., PEPPSI-IPr): Palladium-NHC complexes are highly active catalysts for Suzuki couplings.[1] The strong σ-donating character of NHC ligands enhances catalytic activity, often permitting lower catalyst loadings and shorter reaction times. PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type catalysts are particularly effective for heteroaryl couplings.[1]
-
Heterogeneous Catalysts (e.g., Pd/C): Heterogeneous catalysts like palladium on carbon offer the advantage of easier separation and potential for recycling. While they can be effective, they may require higher temperatures and longer reaction times compared to their homogeneous counterparts.[2]
Catalytic Systems for Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental reaction for the formation of carbon-nitrogen bonds. The choice of ligand is paramount in achieving efficient coupling of this compound with a variety of amines.
Table 2: Comparative Performance of Palladium Catalysts in the Buchwald-Hartwig Amination of Bromopyridines
| Catalyst System | Catalyst Loading (mol%) | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ / BINAP | 2 | Aniline | NaOtBu | Toluene | 80 | 18 | 92 | [3] |
| Pd(OAc)₂ / XPhos | 1 | Morpholine | Cs₂CO₃ | Dioxane | 100 | 6 | 95 | [4] |
| Pd-G3 / tBuBrettPhos | 0.5 | Ammonia | KOH | 1,4-Dioxane | 100 | 24 | 91 | [1] |
| PdCl₂(o-tolyl₃P)₂ | 1 | Diethylamine | N/A | Toluene | 100 | 3 | ~85 | [5] |
Note: The data is compiled from amination reactions of various bromopyridines and serves as an illustrative guide for this compound.
Analysis of Catalyst Performance:
-
Bidentate Phosphine Ligands (e.g., BINAP): The development of bidentate phosphine ligands like BINAP was a significant advancement, allowing for the efficient coupling of primary amines. These ligands are believed to prevent the formation of unreactive palladium dimers.[3]
-
Sterically Hindered Monodentate Ligands (e.g., XPhos, tBuBrettPhos): Bulky and electron-rich monodentate phosphine ligands, often referred to as Buchwald ligands, are highly effective for a broad range of amines and aryl halides, including challenging substrates. They often allow for milder reaction conditions and lower catalyst loadings.[1][4]
-
First-Generation Catalysts: Early catalyst systems, such as those based on P(o-tolyl)₃, were effective for secondary amines but less so for primary amines.[5]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization for specific substrates and scales.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0–3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a dry Schlenk flask or reaction vial, combine this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to create an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system via syringe. A typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
This protocol provides a general framework for the amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1–1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol% Pd)
-
Ligand (e.g., Xantphos, BINAP; 1.2-2.4 mol%)
-
Base (e.g., Cs₂CO₃, NaOtBu; 1.4–2.0 equiv)
-
Anhydrous and degassed solvent (e.g., toluene, dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial, add the palladium precatalyst, the ligand, and the base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas three times.
-
Reagent Addition: Add the this compound, the amine, and the degassed solvent.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: After the starting material is consumed, cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Visualizations
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.
Caption: A typical experimental workflow for a cross-coupling reaction.
References
assessing the stability of 4-Bromo-2-ethoxypyridine under different conditions
For researchers, scientists, and professionals in drug development, understanding the inherent stability of a molecule like 4-Bromo-2-ethoxypyridine is critical for its successful application in synthesis and as a potential scaffold in medicinal chemistry. This guide provides a comparative assessment of the expected stability of this compound under various stress conditions, benchmarked against other substituted pyridines. The information herein is based on established principles of chemical stability and degradation pathways common to pyridine derivatives. While specific experimental data for this compound is not extensively available in public literature, this guide outlines the necessary experimental protocols to generate such data, following internationally recognized guidelines.
Predicted Stability Profile and Comparative Analysis
Based on the known reactivity of pyridine and its derivatives, this compound is anticipated to be susceptible to degradation under several conditions. The electron-donating nature of the ethoxy group at the 2-position and the presence of a halogen at the 4-position influence the electron density of the pyridine ring, thereby affecting its stability.
Table 1: Predicted Stability of this compound Under Forced Degradation Conditions
| Stress Condition | Predicted Stability of this compound | Comparison with Other Pyridine Derivatives | Potential Degradation Products |
| Hydrolysis (Acidic) | Labile | Pyridine derivatives can be susceptible to acid-catalyzed hydrolysis, especially those with alkoxy substituents.[1] | 4-Bromo-2-hydroxypyridine, Ethanol |
| Hydrolysis (Basic) | Extremely Unstable | Generally, pyridine derivatives show marked instability in alkaline media.[1] | 4-Bromo-2-hydroxypyridine, Ethanol |
| **Oxidation (e.g., H₂O₂) ** | Susceptible | The pyridine ring can be oxidized, a common degradation pathway for many nitrogen-containing heterocycles.[2][3] | N-oxides, ring-opened products |
| Photodegradation | Potentially Labile | Many pyridine-containing compounds are known to be sensitive to light, leading to degradation.[1][2] | Complex mixture of photoproducts |
| Thermal Degradation | Likely Stable at Moderate Temperatures | Halogenated pyridines generally exhibit good thermal stability, but this is compound-specific. | Decomposition products at high temperatures |
Experimental Protocols for Stability Assessment
To empirically determine the stability of this compound, a series of forced degradation studies should be conducted as recommended by the International Council for Harmonisation (ICH) guidelines.[4][5][6]
Preparation of Stock Solution
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL. This stock solution will be used for all subsequent stress studies.
Hydrolytic Stability
-
Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Heat the mixture at 60°C for 24 hours. After cooling, neutralize the solution with 0.1 N NaOH and dilute with the mobile phase to a suitable concentration for analysis.
-
Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Heat the mixture at 60°C for 8 hours. After cooling, neutralize the solution with 0.1 N HCl and dilute with the mobile phase.
-
Neutral Hydrolysis: To 1 mL of the stock solution, add 1 mL of purified water. Heat the mixture at 60°C for 24 hours. After cooling, dilute with the mobile phase.
Oxidative Degradation
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature, protected from light, for 24 hours. Dilute with the mobile phase before analysis.
Photostability
Expose a solution of this compound (in a transparent container) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be kept in the dark under the same conditions.
Thermal Stability (Solid State)
Place a known amount of solid this compound in a controlled temperature chamber (e.g., 60°C) for a specified period. At various time points, dissolve a portion of the solid in a suitable solvent for analysis.
Analytical Methodology
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for these studies. The method must be able to separate the intact this compound from all potential degradation products.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with a suitable buffer like phosphate buffer, pH 3)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at an appropriate wavelength (to be determined by UV scan)
-
Injection Volume: 10 µL
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the stability testing process.
Caption: Workflow for assessing the stability of this compound.
Caption: Potential degradation pathways for this compound.
Conclusion
While specific, published stability data for this compound is scarce, a comprehensive stability profile can be predicted based on the known chemistry of related pyridine derivatives. It is anticipated that the compound will exhibit lability to hydrolytic (especially basic) and oxidative conditions, with a potential for photodegradation. Its thermal stability is expected to be more robust. The provided experimental protocols, based on ICH guidelines, offer a clear roadmap for researchers to generate the necessary empirical data to confirm these predictions and fully characterize the stability of this compound for its intended applications. This systematic approach will ensure the reliability and reproducibility of research and development efforts involving this compound.
References
- 1. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stability-indicating LC Method for Quantification of Azelnidipine: Synthesis and Characterization of Oxidative Degradation Product - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability studies ICH Q1A-Q1E Guidelines ppt | PPTX [slideshare.net]
- 5. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
The Strategic Advantage of 4-Bromo-2-ethoxypyridine in Drug Discovery: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of building blocks is a critical decision that profoundly impacts the efficiency of synthesis and the ultimate pharmacological profile of a drug candidate. Among the vast arsenal of heterocyclic synthons, brominated pyridines are indispensable for their versatility in forming complex molecular architectures. This guide provides an objective comparison of 4-Bromo-2-ethoxypyridine against other brominated pyridines, supported by experimental data, to inform strategic decisions in drug discovery pipelines.
The utility of brominated pyridines in medicinal chemistry is largely centered on their ability to participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. These reactions are fundamental to the construction of the carbon-carbon and carbon-nitrogen bonds that form the backbone of many modern pharmaceuticals. The position of the bromine atom and the nature of other substituents on the pyridine ring significantly influence the reactivity of the C-Br bond and the properties of the resulting molecules.
Comparative Reactivity in Key Cross-Coupling Reactions
The reactivity of bromopyridines in palladium-catalyzed cross-coupling reactions is dictated by the electronic properties of the pyridine ring and the steric environment around the carbon-bromine bond. The nitrogen atom in the pyridine ring is electron-withdrawing, which generally makes the halopyridine more susceptible to oxidative addition to the palladium catalyst compared to a corresponding halobenzene. The position of the bromine atom and other substituents further modulates this reactivity.
In general, the order of reactivity for halogens in these coupling reactions is I > Br > Cl. For bromopyridines, the reactivity is influenced by the position of the bromine. The electron-withdrawing nature of the pyridine nitrogen has a more pronounced effect at the 2- and 4-positions, making 2-bromopyridines and 4-bromopyridines generally more reactive than 3-bromopyridines in nucleophilic aromatic substitution and in the oxidative addition step of cross-coupling reactions.
The presence of an ethoxy group at the 2-position in this compound introduces an electron-donating group, which can modulate the reactivity of the C-Br bond at the 4-position. While electron-donating groups can sometimes decrease the rate of oxidative addition, the overall electronic nature of the pyridine ring still renders the 4-position sufficiently reactive for most standard cross-coupling conditions.
Table 1: Representative Yields for Suzuki-Miyaura Coupling of Various Bromopyridines
| Bromopyridine Isomer | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | ~75-85 | [1] |
| 3-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | ~60-70 | [1] |
| 4-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | ~85-95 | [1] |
| 2-Bromo-4-methylpyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 81 | [2] |
| 5-Bromopyrimidine | Phenylboronic acid | Pd-poly(AA) | K₂CO₃ | Isopropanol | >80 | [3] |
Note: Yields are representative and can vary significantly based on the specific substrates, catalyst, ligand, base, solvent, and temperature used.
Table 2: Representative Yields for Buchwald-Hartwig Amination of Various Bromopyridines
| Bromopyridine Isomer | Amine | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 2-Bromopyridine | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | ~90-98 | [4] |
| 3-Bromopyridine | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | ~70-80 | [5] |
| 4-Bromopyridine | n-Hexylamine | Pd(OAc)₂ / RuPhos | K₃PO₄ | t-Amyl alcohol | ~85-95 | [6] |
| 2-Bromo-4-methylpyridine | Piperidine | Pd₂(dba)₃ / JohnPhos | K₃PO₄ | Toluene | High | [7] |
Note: Yields are approximate and can vary based on reaction conditions.
The Role of the 2-Ethoxy Group in Drug Design
The 2-ethoxy group in this compound is not merely a modulator of reactivity; it can play a significant role in the pharmacological properties of the final drug molecule. Alkoxy groups, such as ethoxy, can influence a molecule's lipophilicity, metabolic stability, and ability to form hydrogen bonds with the target receptor.
In structure-activity relationship (SAR) studies, the introduction of a 2-alkoxy group on a pyridine ring can lead to enhanced binding affinity and selectivity for the target protein. For instance, in the development of kinase inhibitors, the oxygen atom of the alkoxy group can act as a hydrogen bond acceptor, forming a crucial interaction with the hinge region of the kinase domain. This can lead to a significant increase in potency.[8] Furthermore, the ethyl chain of the ethoxy group can occupy a hydrophobic pocket in the receptor, further enhancing binding.
Case Studies: Brominated Pyridines and Pyrimidines in Approved Drugs
Macitentan: An Endothelin Receptor Antagonist
Macitentan, an orally active dual endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension, is a prime example of a drug synthesized from a brominated pyrimidine.[9] Its synthesis involves the coupling of a substituted pyrimidine with a side chain containing a 5-bromo-2-pyrimidinyl ether. This highlights the utility of brominated pyrimidines, close relatives of bromopyridines, in constructing complex drug molecules.
The endothelin signaling pathway plays a crucial role in vasoconstriction and cell proliferation.[10][11][12][13] Macitentan acts by blocking both endothelin receptor subtypes, ETA and ETB, thereby inhibiting these pathological processes.
Endothelin Receptor Signaling Pathway and the inhibitory action of Macitentan.
Kinase Inhibitors Derived from Bromopyridines
Numerous kinase inhibitors have been developed using bromopyridines as key starting materials. Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[14] The Anaplastic Lymphoma Kinase (ALK) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are important targets for which inhibitors have been developed using bromopyridine-based scaffolds.[15][16]
The general strategy involves using the bromine atom as a handle for a Suzuki or similar cross-coupling reaction to introduce a larger aromatic or heteroaromatic moiety, which often serves to occupy the ATP-binding pocket of the kinase.
Simplified ALK Signaling Pathway and the action of ALK inhibitors.
Experimental Protocols
Detailed and optimized experimental protocols are crucial for the successful application of brominated pyridines in drug synthesis. Below are general procedures for Suzuki-Miyaura and Buchwald-Hartwig reactions, which can be adapted for specific substrates.
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of a bromopyridine with an arylboronic acid.[17][18]
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the bromopyridine (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1, or toluene/water).
-
Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Experimental Workflow for Suzuki-Miyaura Coupling.
General Protocol for Buchwald-Hartwig Amination
This protocol outlines a general procedure for the Buchwald-Hartwig amination of a bromopyridine.[5][7][19]
-
Reaction Setup: In an oven-dried Schlenk tube or sealed tube under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu or K₃PO₄, 1.4-2.0 equiv).
-
Catalyst Pre-formation (optional): Add anhydrous solvent (e.g., toluene or dioxane) and stir at room temperature for a short period.
-
Substrate Addition: Add the bromopyridine (1.0 equiv) and the amine (1.1-1.5 equiv).
-
Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C). Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.
Conclusion
This compound stands out as a highly valuable and versatile building block in drug discovery. While its reactivity in cross-coupling reactions is comparable to other 4-bromopyridines, the presence of the 2-ethoxy group offers a distinct advantage by providing a handle to fine-tune the pharmacological properties of the final drug candidate. This substituent can enhance binding affinity through hydrogen bonding and hydrophobic interactions, and positively influence metabolic stability and other ADME properties. The choice between this compound and other brominated pyridines will ultimately depend on the specific synthetic strategy and the desired SAR for a given therapeutic target. However, the unique combination of a reactive handle for cross-coupling and a functionally important substituent makes this compound a strategic choice for the synthesis of novel and effective therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and in vitro evaluation of ambrisentan analogues as potential endothelin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Design of potent and selective hybrid inhibitors of the mitotic kinase Nek2: SAR, structural biology and cellular activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Endothelin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. journals.biologists.com [journals.biologists.com]
- 13. Endothelin-1: Biosynthesis, Signaling and Vasoreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Selective VEGFR-2 inhibitors: Synthesis of pyridine derivatives, cytotoxicity and apoptosis induction profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. chem.libretexts.org [chem.libretexts.org]
Spectroscopic Analysis for Structural Confirmation of 4-Bromo-2-ethoxypyridine Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of spectroscopic techniques to confirm the structure of 4-bromo-2-ethoxypyridine and its derivatives, offering insights into expected data and experimental protocols.
The synthesis of novel pyridine derivatives, such as this compound, is of significant interest in medicinal chemistry and materials science due to their versatile applications.[1][2] Proper characterization and structural elucidation are paramount to ensure the purity and identity of these compounds. This guide focuses on the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this purpose.
Comparative Spectroscopic Data
To facilitate the structural confirmation of this compound, this section provides a comparison with its close analogue, 4-bromo-2-methoxypyridine, and other related brominated pyridine derivatives. The data for this compound is predicted based on the experimental data available for the methoxy analogue.
Table 1: ¹H NMR Spectroscopic Data (ppm)
| Compound | H-3 | H-5 | H-6 | Other Protons | Solvent |
| This compound (Predicted) | ~7.1 | ~7.0 | ~8.1 | OCH₂: ~4.4 (q), CH₃: ~1.4 (t) | CDCl₃ |
| 4-Bromo-2-methoxypyridine [1] | 7.32 (s) | 7.24 (d, J=6.4 Hz) | 8.28 (d, J=6.4 Hz) | OCH₃: 2.50 (s) | CDCl₃ |
| 4-Bromo-2-methylpyridine [3] | - | - | - | - | - |
| 2,4-Dibromopyridine [4] | 7.71 (d, J=1.4 Hz) | 7.43 (dd, J=5.3, 1.4 Hz) | 8.21 (d, J=5.3 Hz) | - | CDCl₃ |
Table 2: ¹³C NMR Spectroscopic Data (ppm)
| Compound | C-2 | C-3 | C-4 | C-5 | C-6 | Other Carbons | Solvent |
| This compound (Predicted) | ~163 | ~112 | ~120 | ~128 | ~149 | OCH₂: ~62, CH₃: ~14 | CDCl₃ |
| 4-Bromo-2,6-bis[(2-hydroxyethoxy)methyl]pyridine [5] | - | - | - | - | - | - | - |
| 2,4-Dibromopyridine [4] | 142.5 | 130.9 | 133.9 | 126.2 | 150.5 | - | CDCl₃ |
Table 3: Infrared (IR) Spectroscopy Data (cm⁻¹)
| Compound | Key Functional Group Stretches | Aromatic C-H Stretch | C=C & C=N Ring Stretching | C-Br Stretch |
| This compound (Predicted) | C-O stretch: ~1250 | ~3050 | ~1580, 1460 | ~680 |
| (E)-4-(2-(7-Bromo-[1][5][6]thiadiazolo[3,4-c]pyridin-4-yl)vinyl)-N,N-diphenylaniline [7] | - | 2957, 2924, 2853 | 1591, 1543, 1511, 1493, 1462 | - |
Table 4: Mass Spectrometry (MS) Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragments (m/z) |
| This compound | C₇H₈BrNO | 202.05 | 201/203 (M⁺), 173/175 ([M-C₂H₄]⁺), 158/160 ([M-C₂H₅O]⁺), 78 |
| 4-Bromo-2-methoxypyridine [8] | C₆H₆BrNO | 188.02 | 187/189 (M⁺), 158/160 ([M-CH₃]⁺), 78 |
Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern in an approximate 1:1 ratio.[9]
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a volume of about 0.6-0.7 mL in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire the proton spectrum on a 400 MHz or higher field spectrometer.
-
Use a standard single-pulse experiment.
-
Typical spectral parameters include a spectral width of -2 to 12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
A wider spectral width, typically 0 to 200 ppm, is required.
-
A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are generally necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying gentle pressure with the built-in clamp.
-
-
Data Acquisition:
-
Record the spectrum typically over a range of 4000 to 400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
Perform a background scan of the clean ATR crystal before running the sample.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer. For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal. Alternatively, direct infusion via Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be used for less volatile or thermally labile compounds.
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides characteristic fragmentation patterns. ESI and APCI are softer ionization techniques that often yield the molecular ion peak.
-
Mass Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecular ion and key fragments, providing further confirmation of the structure.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic confirmation of a synthesized this compound derivative.
Caption: Workflow for the synthesis, purification, and spectroscopic confirmation of this compound derivatives.
By following the detailed protocols and comparing the acquired data with the reference and predicted values provided in this guide, researchers can confidently confirm the structure of their synthesized this compound derivatives. This systematic approach ensures the integrity of the compounds used in further research and development activities.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | 57883-26-8 [amp.chemicalbook.com]
- 3. 4-Bromo-2-methylpyridine(22282-99-1) 1H NMR [m.chemicalbook.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. 57883-26-8|this compound|BLD Pharm [bldpharm.com]
- 7. (E)-4-(2-(7-Bromo-[1,2,5]thiadiazolo[3,4-c]pyridin-4-yl)vinyl)-N,N-diphenylaniline [mdpi.com]
- 8. 4-Bromo-2-methoxypyridine | C6H6BrNO | CID 14062309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
literature comparison of yields for 4-Bromo-2-ethoxypyridine synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes for 4-Bromo-2-ethoxypyridine, a valuable intermediate in pharmaceutical and materials science. We present a summary of reported yields and detailed experimental protocols for key synthetic strategies, enabling researchers to select the most suitable method based on factors such as precursor availability, reaction conditions, and overall efficiency.
Comparison of Synthetic Yields
The synthesis of this compound can be approached through several strategic pathways. The following table summarizes the reported yields for different methods, providing a quantitative basis for comparison.
| Starting Material | Reagents | Product | Yield (%) | Reference |
| 2,4-Dibromopyridine | Sodium Ethoxide, Ethanol | This compound | Not explicitly reported | General method |
| 4-Bromo-2-chloropyridine | Sodium Ethoxide, Ethanol | This compound | Not explicitly reported | General method |
| 2-Ethoxypyridine | N-Bromosuccinimide (NBS) | This compound | Not explicitly reported | General method |
| 2,4-Dihydroxypyridine | Phosphorus Oxybromide (POBr₃) | 2,4-Dibromopyridine | 90% | [1] |
Synthetic Pathways and Methodologies
The primary routes for the synthesis of this compound involve either the introduction of the ethoxy group via nucleophilic substitution on a pre-brominated pyridine ring or the bromination of an ethoxy-substituted pyridine.
Pathway 1: Nucleophilic Aromatic Substitution
This approach relies on the greater reactivity of the halogen at the 2-position of the pyridine ring towards nucleophilic attack compared to the halogen at the 4-position.
Method 1A: From 2,4-Dibromopyridine
This is a theoretically efficient route, starting from the readily accessible 2,4-dibromopyridine. The regioselective substitution of the bromine atom at the C2 position is anticipated due to the electronic properties of the pyridine ring.
-
Experimental Protocol for the Synthesis of 2,4-Dibromopyridine: A mixture of 2,4-dihydroxypyridine (2.7 g, 24.3 mmol) and phosphorus oxybromide (23 g, 80.22 mmol) is heated in a Schlenk flask to 125 °C for 4.5 hours. After cooling to room temperature, the reaction mixture is carefully poured into water, neutralized with sodium carbonate, and extracted with dichloromethane. The combined organic extracts are dried and the solvent is removed in vacuo. The residue is purified by flash chromatography to yield 2,4-dibromopyridine.[1]
-
General Protocol for Ethoxylation: A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol. To this solution, 2,4-dibromopyridine is added, and the mixture is heated under reflux. The progress of the reaction is monitored by a suitable technique (e.g., TLC or GC-MS). Upon completion, the solvent is removed, and the residue is partitioned between water and an organic solvent. The organic layer is dried and concentrated to afford the crude product, which can be further purified by distillation or chromatography.
Method 1B: From 4-Bromo-2-chloropyridine
Similar to the above method, this route utilizes a di-halogenated pyridine. The higher reactivity of the chloro group at the 2-position compared to the bromo group at the 4-position would favor the desired substitution.
-
General Protocol for Ethoxylation: The procedure is analogous to the one described for 2,4-dibromopyridine, with 4-bromo-2-chloropyridine as the starting material.
Pathway 2: Electrophilic Bromination
This strategy involves the direct bromination of 2-ethoxypyridine. The regioselectivity of this reaction is a critical factor, as bromination could potentially occur at other positions on the pyridine ring.
-
General Protocol for Bromination: To a solution of 2-ethoxypyridine in a suitable solvent (e.g., acetic acid or a chlorinated solvent), a brominating agent such as N-bromosuccinimide (NBS) is added portion-wise, often at a controlled temperature. The reaction mixture is stirred until the starting material is consumed. The work-up typically involves quenching any excess bromine, neutralization, and extraction of the product into an organic solvent. Purification is then carried out by chromatography or distillation.
Visualizing the Synthetic Pathways
To illustrate the logical flow of the synthetic strategies discussed, the following diagrams are provided.
Caption: Synthetic routes to this compound.
Caption: General experimental workflows.
References
Evaluating the Efficiency of Different Bases in Cross-Coupling Reactions of 4-Bromo-2-ethoxypyridine: A Comparative Guide
In the realm of synthetic organic chemistry, particularly in the development of novel pharmaceuticals and functional materials, the strategic functionalization of heterocyclic scaffolds is of paramount importance. The substituted pyridine core, for instance, is a ubiquitous motif in a myriad of biologically active molecules. 4-Bromo-2-ethoxypyridine serves as a versatile building block for introducing molecular complexity via palladium-catalyzed cross-coupling reactions. The choice of base in these transformations is a critical parameter that can significantly influence reaction rates, yields, and overall efficiency.
This guide provides a comparative analysis of the performance of various bases in three key cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Due to the limited availability of direct side-by-side comparative studies on this compound, this guide draws upon experimental data from structurally analogous bromopyridine derivatives to provide valuable insights for researchers, scientists, and drug development professionals.
The Critical Role of the Base in Catalytic Cycles
In palladium-catalyzed cross-coupling reactions, the base plays a multifaceted role. In the Suzuki-Miyaura coupling , its primary function is to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the rate-determining transmetalation step. For the Buchwald-Hartwig amination , a strong base is essential for the deprotonation of the amine, enabling the formation of the palladium-amido complex that precedes reductive elimination.[1] In the Sonogashira coupling , the base is crucial for the in situ generation of the copper(I) acetylide from the terminal alkyne, which then participates in transmetalation with the palladium center.[2] The selection of an appropriate base is therefore pivotal for a successful and high-yielding transformation.
Data Presentation: Performance of Bases in Cross-Coupling Reactions
The following tables summarize the performance of different bases in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions of this compound and its close analogs. It is important to note that direct comparison of yields should be interpreted with caution as other reaction parameters such as catalyst, ligand, solvent, and temperature are not identical across all examples.
Table 1: Comparison of Bases in the Suzuki-Miyaura Coupling of Bromopyridine Derivatives
| Entry | Substrate | Base | Catalyst System | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1 | 2-Bromo-4-methylpyridine | K₂CO₃ | Pd(dppf)Cl₂ | Dioxane/H₂O | 120 | 81 | [3] |
| 2 | Aryl Bromide | Na₂CO₃ | Pd/NiFe₂O₄ | DMF/H₂O | 100 | 98 | [4][5] |
| 3 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | K₃PO₄ | Pd(PPh₃)₄ | Dioxane | 70-80 | 60 | [6] |
| 4 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Cs₂CO₃ | Pd(PPh₃)₄ | Toluene | 70-80 | 80 | [6] |
Table 2: Comparison of Bases in the Buchwald-Hartwig Amination of Bromopyridine Derivatives
| Entry | Substrate | Amine | Base | Catalyst System | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1 | 2-Bromo-6-methylpyridine | Cyclohexane-1,2-diamine | NaOt-Bu | Pd₂(dba)₃ / (±)-BINAP | Toluene | 80 | 60 | [7] |
| 2 | 2-Bromopyridine | Aniline | DBU | Pd(OAc)₂ / P(tBu)₃ | Toluene | 100 | "Hit" | [7] |
| 3 | 2-Bromopyridines | Volatile Amines | NaOt-Bu | Pd(OAc)₂ / dppp | Toluene | 80-100 | 60-75 | [8] |
| 4 | 4-bromo-N,N-dimethylaniline | Morpholine | tBuOK | Pd/NHC complex | Toluene | 85 | >99 | [9] |
Table 3: Comparison of Bases in the Sonogashira Coupling of Bromopyridine Derivatives
| Entry | Substrate | Alkyne | Base | Catalyst System | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Et₃N | Pd(CF₃COO)₂ / PPh₃ / CuI | DMF | 100 | 96 | [10] |
| 2 | Aryl Iodide | Phenylacetylene | Piperidine | Pd-complex / CuI | DMF | 50 | High | [11] |
| 3 | 3-Bromopyridine | Phenylacetylene | DABCO | (AllylPdCl)₂ / P(t-Bu)₃ | MeCN | RT | 85 | [12] |
| 4 | 2-Bromo-4-iodopyridine | Phenylacetylene | Et₃N | Pd(PPh₃)₄ / CuI | THF | RT | High | [12] |
Experimental Protocols
Below are representative experimental protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, which can be adapted for the coupling of this compound. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is a general procedure and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and degassed water (4:1 mixture)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add Pd(PPh₃)₄ to the flask.
-
Add the degassed 1,4-dioxane and water mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination
This protocol is a general procedure and may require optimization for the specific amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
Xantphos (3.0 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, Xantphos, and NaOtBu to a dry Schlenk tube.
-
Add this compound and degassed toluene.
-
Add the amine via syringe.
-
Seal the tube and heat the mixture at 100-110 °C for 16-24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.
-
Concentrate the solution and purify the residue by column chromatography.[13]
Protocol 3: Sonogashira Coupling
This protocol is a general procedure and may require optimization for the specific alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (3 mol%)
-
CuI (5 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous THF
Procedure:
-
To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill with an inert gas three times.
-
Add anhydrous, degassed THF and Et₃N.
-
Add the terminal alkyne.
-
Stir the reaction at room temperature or gently heat to 40-60 °C for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute with ethyl acetate and wash with a saturated aqueous solution of NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations of Experimental and Logical Workflows
To further clarify the processes involved, the following diagrams illustrate a general experimental workflow and the catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to the Biological Activities of Ethoxy- and Methoxy-Substituted Bromopyridines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of ethoxy- and methoxy-substituted bromopyridines. Direct comparative studies on the same bromopyridine scaffold are limited in publicly available literature. Therefore, this guide synthesizes data from studies on individual compounds and related heterocyclic structures to provide a predictive framework based on established structure-activity relationships (SAR). The information herein is intended to inform hypothesis-driven research and guide the design of future studies.
Executive Summary
The substitution of a methoxy group with a slightly larger ethoxy group on a bromopyridine core can significantly influence its physicochemical properties and, consequently, its biological activity. The primary differences lie in lipophilicity, steric bulk, and metabolic stability. Generally, the ethoxy group, with its additional ethyl moiety, increases lipophilicity, which can enhance cell membrane permeability and potentially lead to improved potency for certain biological activities, such as antimicrobial and anticancer effects. However, this increased lipophilicity can also affect solubility and other pharmacokinetic properties. The bulkier nature of the ethoxy group can also influence binding interactions with biological targets.
Physicochemical and Pharmacokinetic Profile: A Tale of Two Alkoxy Groups
The fundamental difference between an ethoxy (-OCH₂CH₃) and a methoxy (-OCH₃) group is the length of the alkyl chain. This seemingly minor variation can have a significant impact on a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Methoxy Substitution | Ethoxy Substitution | Rationale & Potential Implications |
| Lipophilicity (logP) | Lower | Higher | The additional ethyl group in the ethoxy substituent increases its nonpolar character, leading to higher lipophilicity. This can enhance membrane permeability and potentially lead to increased cellular uptake, but may also increase binding to plasma proteins. |
| Molecular Weight | Lower | Higher | The ethoxy group adds an extra 14 Da to the molecular weight. |
| Steric Hindrance | Lower | Higher | The bulkier ethoxy group can introduce greater steric hindrance, which may influence binding affinity and selectivity for biological targets.[1] |
| Metabolic Stability | Potentially less stable | Potentially more stable | The methoxy group can be susceptible to O-demethylation by cytochrome P450 enzymes. The ethoxy group may exhibit different metabolic pathways, potentially leading to a longer half-life.[1] |
Comparative Biological Activity
While direct comparative data for ethoxy- and methoxy-substituted bromopyridines is scarce, we can extrapolate potential differences based on studies of related compounds.
Antimicrobial Activity
Increased lipophilicity is often correlated with improved antimicrobial activity, as it can facilitate the passage of a compound through the lipid-rich cell walls of bacteria and fungi. One study on ring-substituted salicylanilides demonstrated that an ethoxy-substituted compound exhibited higher antifungal and antibacterial activity compared to its methoxy counterpart, a phenomenon attributed to its increased lipophilicity.
Table 1: Antimicrobial Activity of Representative Alkoxy-Substituted Compounds
| Compound Class | Substitution | Organism | Activity (MIC in µg/mL) | Reference |
| Methoxy Azachalcones | Methoxy | Escherichia coli | 0.42-58.7 | [2] |
| Staphylococcus aureus | 0.42-58.7 | [2] | ||
| Candida albicans | 0.42-58.7 | [2] | ||
| 8-Ethoxycoumarins | Ethoxy | Gram-positive & Gram-negative bacteria | Not specified quantitatively | [3] |
Anticancer Activity
The influence of methoxy versus ethoxy substitution on anticancer activity is complex and target-dependent. Increased lipophilicity of ethoxy analogs could enhance uptake into cancer cells. A study on an ethoxy-substituted phylloquinone (ESP) demonstrated selective cytotoxicity against lung cancer cells. Conversely, numerous studies have highlighted the potent anticancer activities of various methoxy-substituted compounds, including those with a pyridine core.
Table 2: Anticancer Activity of Representative Alkoxy-Substituted Compounds
| Compound Class | Substitution | Cell Line | Activity (IC₅₀ in µM) | Reference |
| Ethoxy-substituted phylloquinone (ESP) | Ethoxy | A549 (Lung) | Selectively cytotoxic | [4] |
| 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines | Methoxy | HeLa (Cervical) | 4.1 | [5] |
| Methoxy N-phenylpyrazoline derivatives | Methoxy | HeLa, MCF-7, T47D, WiDr | Potent activity reported | [6] |
| 2'-hydroxy-2-bromo-4,5-dimethoxychalcone | Methoxy | MCF-7 (Breast) | 42.19 µg/mL |
Enzyme Inhibition
The steric and electronic differences between ethoxy and methoxy groups can affect their binding to enzyme active sites. A study on N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides showed inhibitory potential against acetylcholinesterase (AChE) and α-glucosidase.
Table 3: Enzyme Inhibition by a Representative Ethoxy-Substituted Compound Series
| Compound Series | Enzyme Target | Activity (IC₅₀ in µM) | Reference |
| N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides | Acetylcholinesterase (AChE) | 52.63 - 98.72 | [7] |
| α-glucosidase | 57.38 - 124.74 | [7] |
Experimental Protocols
MTT Assay for Anticancer Cytotoxicity
This protocol is used to assess the cytotoxic effects of the test compounds on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[6][8]
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., ethoxy- and methoxy-substituted bromopyridines) and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.[8]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.
Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This protocol is used to determine the minimum inhibitory concentration (MIC) of the test compounds against various microorganisms.
Principle: The broth microdilution method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Procedure:
-
Preparation of Compounds: Prepare serial dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.[9]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi).[9]
-
Inoculation: Inoculate each well with the microbial suspension.[10]
-
Incubation: Incubate the plates under appropriate conditions for the specific microorganism.[11]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[9][10]
Acetylcholinesterase (AChE) Inhibition Assay
This protocol is based on the Ellman's method to screen for AChE inhibitors.
Principle: The assay measures the activity of AChE by quantifying the formation of a yellow-colored product. AChE hydrolyzes acetylthiocholine (ATCh) to thiocholine, which then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoic acid (TNB), detectable at 412 nm. The rate of TNB formation is proportional to AChE activity.
Procedure:
-
Reagent Preparation: Prepare solutions of AChE, ATCh, DTNB, and the test compounds in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 8.0).[7]
-
Assay Setup: In a 96-well plate, add the buffer, test compound at various concentrations, and AChE enzyme solution. Incubate for a short period.[7]
-
Reaction Initiation: Add DTNB and then ATCh to initiate the reaction.[7]
-
Kinetic Measurement: Immediately measure the absorbance at 412 nm at regular intervals to determine the reaction rate.[7]
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.[7]
Visualizations
Caption: Workflow for the MTT cytotoxicity assay.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro α-glucosidase inhibitory assay [protocols.io]
- 3. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rroij.com [rroij.com]
- 5. researchgate.net [researchgate.net]
- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study of the Reactivity of 2,4-Dibromopyridine and 4-Bromo-2-ethoxypyridine for Pharmaceutical and Agrochemical Research
A detailed analysis of the reactivity of two key pyridine-based building blocks, 2,4-dibromopyridine and 4-bromo-2-ethoxypyridine, in essential synthetic transformations. This guide provides researchers, scientists, and drug development professionals with a comparative overview, supported by experimental data and protocols, to inform strategic decisions in the synthesis of novel compounds.
The strategic functionalization of the pyridine scaffold is a cornerstone of modern medicinal and agrochemical research. Halogenated pyridines, in particular, serve as versatile synthons for the introduction of diverse molecular fragments through a variety of cross-coupling and substitution reactions. This guide presents a comparative study of the reactivity of two commercially available and widely used building blocks: 2,4-dibromopyridine and this compound. Understanding the distinct reactivity profiles of these molecules is crucial for the efficient and regioselective synthesis of complex pyridine derivatives.
General Principles of Reactivity
The reactivity of halogenated pyridines is governed by a combination of electronic and steric factors. The electron-withdrawing nature of the pyridine nitrogen atom activates the C2 and C4 positions towards nucleophilic attack and facilitates oxidative addition in palladium-catalyzed cross-coupling reactions. The relative reactivity of the two bromine atoms in 2,4-dibromopyridine and the single bromine atom in this compound is influenced by their position on the pyridine ring and the electronic effect of the ethoxy substituent.
In 2,4-dibromopyridine , the bromine atom at the C2 position is generally more reactive in palladium-catalyzed cross-coupling reactions. This is attributed to the greater electrophilicity of the C2 position, which is ortho to the electron-withdrawing nitrogen atom, facilitating the initial oxidative addition step.
In This compound , the electron-donating nature of the ethoxy group at the C2 position can modulate the reactivity of the C4-bromo bond. While still activated by the pyridine nitrogen, the overall electronic profile of the ring is different from that of 2,4-dibromopyridine, which can influence reaction rates and optimal conditions.
Comparative Reactivity in Key Transformations
To provide a clear comparison, the reactivity of 2,4-dibromopyridine and this compound was evaluated in three fundamental synthetic transformations: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and lithiation/halogen-metal exchange.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. For 2,4-dibromopyridine, the reaction typically proceeds with high regioselectivity at the C2 position. In contrast, this compound undergoes coupling at the C4 position.
Table 1: Comparative Performance in Suzuki-Miyaura Coupling
| Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2,4-Dibromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80-100 | ~85 (at C2) | [1] |
| This compound | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 120 (microwave) | ~81 (analogous system) | [2] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile tool for the construction of C-N bonds. Similar to the Suzuki-Miyaura coupling, the regioselectivity of the reaction with 2,4-dibromopyridine is generally favored at the C2 position. For this compound, the amination occurs at the C4 position.
Table 2: Comparative Performance in Buchwald-Hartwig Amination
| Substrate | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2,4-Dibromopyridine | Morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | ~90 (at C2) | [3] |
| This compound | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | Not directly reported, but analogous systems show good to excellent yields. | [4][5] |
Lithiation and Halogen-Metal Exchange
Lithiation followed by reaction with an electrophile provides a powerful method for C-C and C-heteroatom bond formation. For 2,4-dibromopyridine, selective halogen-metal exchange at the C4 position can be achieved under specific conditions, although C2 lithiation can also occur. In the case of this compound, lithiation is expected to occur at the C4 position.
Table 3: Comparative Performance in Lithiation/Halogen-Metal Exchange
| Substrate | Lithiating Agent | Electrophile | Solvent | Temp (°C) | Product | Reference |
| 2,4-Dibromopyridine | n-BuLi | DMF | THF | -78 | 2-Bromo-4-formylpyridine | [6] |
| 4-Bromo-2-methoxypyridine (analogous) | n-BuLi | I₂ | THF | -78 | 4-Iodo-2-methoxypyridine | [6] |
Experimental Protocols
Detailed experimental protocols for the key reactions are provided below. These are general procedures and may require optimization for specific substrates and coupling partners.
General Procedure for Suzuki-Miyaura Coupling of Bromopyridines
To a reaction vessel containing the bromopyridine (1.0 equiv.), arylboronic acid (1.2 equiv.), and a base such as K₂CO₃ (2.0 equiv.) is added a degassed solvent system (e.g., 1,4-dioxane/water). The mixture is purged with an inert gas (e.g., argon) for 10-15 minutes. The palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) is then added, and the reaction mixture is heated to the desired temperature (typically 80-120 °C) until completion as monitored by TLC or LC-MS. After cooling to room temperature, the reaction is diluted with an organic solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[2][7]
General Procedure for Buchwald-Hartwig Amination of Bromopyridines
In a glovebox or under an inert atmosphere, a reaction vessel is charged with the bromopyridine (1.0 equiv.), the amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., Xantphos, 2-4 mol%), and a base (e.g., NaOtBu, 1.4 equiv.). Anhydrous, degassed solvent (e.g., toluene) is added, and the vessel is sealed. The reaction mixture is heated to the desired temperature (typically 80-110 °C) with vigorous stirring. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.[3][8]
General Procedure for Lithiation and Electrophilic Quench
To a solution of the bromopyridine (1.0 equiv.) in an anhydrous ether solvent (e.g., THF) at low temperature (-78 °C) under an inert atmosphere is added a solution of an alkyllithium reagent (e.g., n-BuLi, 1.1 equiv.) dropwise. The reaction mixture is stirred for a specified time (e.g., 30-60 minutes) to allow for complete halogen-metal exchange. The desired electrophile (1.2 equiv.) is then added, and the reaction is allowed to slowly warm to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.[6][9]
Visualizing Reactivity Differences
The following diagrams illustrate the key reactivity differences between 2,4-dibromopyridine and this compound.
Caption: Comparative reactivity in cross-coupling reactions.
Caption: Generalized Suzuki-Miyaura catalytic cycle.
Conclusion
This comparative guide highlights the distinct reactivity profiles of 2,4-dibromopyridine and this compound. While both are valuable building blocks, their utility is dictated by the regioselectivity of their reactions. 2,4-Dibromopyridine offers a handle for selective functionalization, primarily at the C2 position, with the C4 position available for subsequent transformations under different conditions. This compound, on the other hand, provides a direct route to C4-substituted 2-ethoxypyridines. The choice between these two reagents will therefore depend on the specific synthetic strategy and the desired substitution pattern of the target molecule. The provided data and protocols serve as a valuable resource for researchers to navigate the synthesis of complex pyridine derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. rsc.org [rsc.org]
- 6. arkat-usa.org [arkat-usa.org]
- 7. m.youtube.com [m.youtube.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. m.youtube.com [m.youtube.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of 4-Bromo-2-ethoxypyridine
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents like 4-Bromo-2-ethoxypyridine are paramount for ensuring a secure and compliant laboratory environment. Adherence to proper disposal protocols is essential to minimize environmental impact and protect personnel. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, based on the best practices for halogenated pyridine compounds.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound (CAS No. 57883-26-8) was not available at the time of this writing. The following guidance is based on the safety data for closely related compounds, including other substituted bromopyridines.[1][2][3][4][5][6][7][8][9][10] It is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific disposal requirements.
Hazard Identification and Safety Information
This compound should be handled as a hazardous substance. Based on data from similar compounds, it is likely to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[1][4][11]
Immediate Safety Precautions:
Before handling this compound for disposal, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
| PPE Type | Specification |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. |
| Respiratory Protection | Use only in a well-ventilated area or with a certified respirator if inhalation risk is high. |
Quantitative Data Summary
The following table summarizes key physical and chemical properties of a related compound, 3-Bromo-2-methoxypyridine, to provide an indication of the expected properties of this compound.
| Property | Value |
| Molecular Formula | C7H8BrNO[12] |
| Molecular Weight | 202.05 g/mol [12] |
| Form | Liquid[13] |
| Density | 1.5856 g/mL at 25 °C[13] |
| Flash Point | 93.3 °C (199.9 °F) - closed cup[13] |
Note: Data for 3-Bromo-2-methoxypyridine (CAS No. 13472-59-8) is provided as a surrogate due to the lack of specific data for this compound.[13]
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in strict compliance with local, state, and federal regulations. Never dispose of this chemical down the drain or in regular trash. [4][7]
Step 1: Waste Identification and Segregation
-
Identify the Waste Stream: Clearly identify all waste containing this compound. This includes the pure, unused compound, contaminated labware (e.g., pipette tips, vials), and solutions.
-
Segregate Halogenated Waste: this compound is a halogenated organic compound. It is crucial to segregate it into a designated "Halogenated Organic Waste" stream.[8] Do not mix it with non-halogenated waste, as this can complicate and increase the cost of disposal.
Step 2: Containerization and Labeling
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The container should have a secure screw-top cap.
-
Proper Labeling: The waste container must be clearly labeled with:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The appropriate hazard pictograms (e.g., harmful, irritant).
-
The date of accumulation.
-
Step 3: Storage
-
Designated Area: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
Safe Storage Conditions: The storage area should be a well-ventilated, cool, and dry place, away from heat, sparks, and open flames.[3][14] Ensure secondary containment is in place to catch any potential leaks.
Step 4: Final Disposal
-
Contact Professionals: Do not attempt to dispose of this chemical yourself. Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[7]
-
Provide Information: Be prepared to provide the EHS office or the disposal company with all the information from your hazardous waste label.
-
Schedule Pickup: Arrange for a scheduled pickup of the hazardous waste from your laboratory.[7] The licensed waste disposal facility will typically use high-temperature incineration for the destruction of halogenated organic compounds.[8][9]
Experimental Protocols: Spill Cleanup
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Immediately evacuate the area and ensure it is well-ventilated.
-
Wear Appropriate PPE: Before cleaning the spill, don the appropriate personal protective equipment, including respiratory protection if necessary.
-
Contain the Spill: For liquid spills, use an inert absorbent material like sand, earth, or vermiculite to contain the spill.[1]
-
Collect the Waste: Carefully collect the absorbed material and any contaminated solids into a labeled hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup should be placed in the hazardous waste container for proper disposal.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. Page loading... [wap.guidechem.com]
- 12. This compound [acrospharma.co.kr]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. spectrumchemical.com [spectrumchemical.com]
Essential Safety and Operational Guide for Handling 4-Bromo-2-ethoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 4-Bromo-2-ethoxypyridine. The following procedures are based on the known hazards of structurally similar compounds and are designed to ensure the safety of laboratory personnel.
Hazard Assessment
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]
-
Respiratory Irritation: May cause respiratory irritation.[1][4]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to minimize exposure. All personnel must be trained in the proper use and removal of PPE.
Table 1: Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles conforming to EN166 or OSHA 29 CFR 1910.133.[3] A face shield should be worn over goggles when handling larger quantities (>25 mL) or when there is a significant risk of splashing. | To protect against chemical splashes that can cause serious eye irritation. |
| Hand Protection | Double-gloving is required. An outer glove of a chemically resistant material (e.g., butyl rubber, Viton) over a standard disposable nitrile inner glove. | Provides a barrier against skin contact, which can be harmful. The outer glove offers robust chemical resistance, while the inner glove provides protection in case the outer glove is breached. |
| Body Protection | A flame-resistant laboratory coat is mandatory. For procedures with a high risk of splashing, a chemical-resistant apron should be worn over the lab coat. | Protects the body from contamination and potential chemical burns. |
| Respiratory Protection | All work must be conducted in a certified chemical fume hood. If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate organic vapor cartridge is required. | To prevent inhalation of harmful vapors or aerosols, which may cause respiratory irritation. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is essential for the safe handling of this compound.
Experimental Workflow
Caption: A logical workflow for the safe handling of this compound.
Detailed Methodology:
-
Preparation:
-
Ensure the chemical fume hood is certified and functioning correctly.
-
Don all required PPE as specified in Table 1.
-
Assemble all necessary equipment and reagents inside the fume hood to minimize movement of hazardous materials.
-
-
Handling:
-
Spill Response:
-
In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[1]
-
For larger spills, evacuate the area and contact the institution's Environmental Health and Safety (EHS) department.
-
Do not use combustible materials, such as paper towels, to clean up spills.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Table 2: Waste Disposal Protocol
| Waste Type | Disposal Procedure |
| Unused/Waste this compound | Collect in a dedicated, clearly labeled "Halogenated Organic Waste" container.[7] The container must be sealed and stored in a designated hazardous waste accumulation area. |
| Contaminated Labware (disposable) | Place items such as pipette tips, gloves, and absorbent pads in a sealed, labeled hazardous waste bag within the fume hood. |
| Contaminated Labware (non-disposable) | Decontaminate glassware by triple rinsing with a suitable solvent (e.g., acetone). Collect the rinsate as "Halogenated Organic Waste".[7] After decontamination, the glassware can be washed normally. |
Waste Disposal Workflow
Caption: Proper disposal workflow for this compound waste.
Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[8] Seek medical attention if irritation persists.[1][5][6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][5] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][9]
By adhering to these safety protocols and operational plans, researchers can minimize the risks associated with handling this compound and ensure a safe laboratory environment. Always consult your institution's specific safety guidelines and EHS department for any additional requirements.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

